molecular formula C10H13NSi B163219 4-[(Trimethylsilyl)ethynyl]pyridine CAS No. 133810-35-2

4-[(Trimethylsilyl)ethynyl]pyridine

Cat. No.: B163219
CAS No.: 133810-35-2
M. Wt: 175.3 g/mol
InChI Key: CWZAHASBSZJRDV-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)ethynyl]pyridine is a useful research compound. Its molecular formula is C10H13NSi and its molecular weight is 175.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethyl(2-pyridin-4-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NSi/c1-12(2,3)9-6-10-4-7-11-8-5-10/h4-5,7-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZAHASBSZJRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444643
Record name 4-[(Trimethylsilyl)ethynyl]pyridine
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Molecular Weight

175.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133810-35-2
Record name 4-[(Trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilyl ethynyl)pyridine
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Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[(Trimethylsilyl)ethynyl]pyridine: Properties, Synthesis, and Applications

This compound is a bifunctional chemical compound that has garnered significant interest among researchers in organic synthesis, medicinal chemistry, and materials science. Its structure uniquely combines a pyridine ring, a common pharmacophore in drug discovery, with a trimethylsilyl-protected ethynyl group.[1][2] This arrangement provides a stable, yet reactive, handle for constructing complex molecular architectures. The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne, preventing unwanted side reactions while enabling its strategic deprotection and subsequent functionalization.[3][4] This guide offers a comprehensive overview of the chemical properties, synthesis, and core reactivity of this compound, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application. This compound is typically a colorless or white to yellow powder or crystalline solid at room temperature.[5] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 133810-35-2[5][6]
Molecular Formula C₁₀H₁₃NSi[7][8]
Molecular Weight 175.31 g/mol [5][7]
Physical Form Colorless or White to yellow powder or crystals or Liquid[5]
Boiling Point 218.0 ± 22.0 °C (Predicted)[8]
Purity Typically ≥95%[5][6]
InChI Key CWZAHASBSZJRDV-UHFFFAOYSA-N[5]
SMILES C(C)C#CC1=CC=NC=C1[7]

Table 2: Spectroscopic Data of 4-Ethynylpyridine (Deprotected Form)

SpectroscopyDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ = 8.62 (2H, d, J = 6.0 Hz), 7.37 (2H, d, J = 6.0 Hz), 3.32 (1H, s) ppm[9]
¹³C NMR (101 MHz, CDCl₃) δ = 150.7, 131.3, 127.0, 82.8, 81.9 ppm[9]

Note: Spectroscopic data for the direct precursor, 4-ethynylpyridine, is provided as it is frequently generated and used in situ or as an isolated intermediate. Data for the title compound can be found in supplier documentation.

Synthesis and Methodologies

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[10] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and a terminal alkyne.

Core Synthesis: Sonogashira Coupling

The causality behind this experimental choice lies in the reaction's high efficiency, functional group tolerance, and mild conditions. It involves the coupling of a 4-halopyridine (typically 4-iodopyridine or 4-bromopyridine) with trimethylsilylacetylene. A palladium complex serves as the primary catalyst, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to facilitate the reaction.[4][10]

G cluster_reactants Reactants cluster_conditions Conditions R1 4-Iodopyridine P This compound R1->P R2 Trimethylsilylacetylene R2->P C1 Pd(PPh₃)₂Cl₂ (Catalyst) C1->P Catalyzes C2 CuI (Co-catalyst) C2->P C3 Base (e.g., Diisopropylamine) C3->P C4 Inert Atmosphere (Ar/N₂) C4->P

Caption: Sonogashira synthesis of this compound.

Detailed Experimental Protocol: Synthesis

The following protocol represents a self-validating system, adapted from established literature procedures.[9]

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, ~0.5-2 mol%) and copper(I) iodide (~1-4 mol%).

  • Reactant Addition: Add 4-iodopyridine (1.0 equivalent) to the flask.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent oxygen from deactivating the palladium catalyst.

  • Solvent and Reagent Addition: Add a dry, degassed amine solvent, such as diisopropylamine or triethylamine. This solvent also acts as the base required to neutralize the HX by-product. Then, add trimethylsilylacetylene (1.1-1.5 equivalents) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-24 hours.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous solution of Na₂CO₃ or NH₄Cl to remove the amine hydrohalide salt. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Key Chemical Reactions and Reactivity

The utility of this compound stems from the distinct reactivity of its two key components: the TMS-protected alkyne and the pyridine ring. The TMS group's primary role is to act as a removable protecting group, allowing for the generation of a terminal alkyne at a desired stage of a synthetic sequence.[3]

Desilylation: Unveiling the Terminal Alkyne

The cleavage of the silicon-carbon bond, known as desilylation or protiodesilylation, is the most important reaction of this compound.[11] This step transforms the protected, less reactive alkyne into the highly versatile 4-ethynylpyridine, which can then participate in a wide array of subsequent reactions.[9]

G Start 4-[(TMS)ethynyl]pyridine Mid 4-Ethynylpyridine (Terminal Alkyne) Start->Mid Desilylation (e.g., KOH, TBAF) End Further Reactions (e.g., Sonogashira, Click Chemistry) Mid->End Coupling Partner

Sources

Physical Properties & Synthesis Guide: 4-[(Trimethylsilyl)ethynyl]pyridine

[1]

Executive Summary

4-[(Trimethylsilyl)ethynyl]pyridine (CAS: 133810-35-2) is a critical heteroaromatic building block, primarily utilized as a protected precursor to 4-ethynylpyridine . Its structural duality—featuring a Lewis-basic pyridine nitrogen and a silicon-protected alkyne—makes it indispensable in the synthesis of Metal-Organic Frameworks (MOFs) , molecular wires, and supramolecular architectures.

This guide provides a rigorous technical analysis of its physicochemical properties, a self-validating synthesis protocol via Sonogashira coupling, and mechanistic insights into its deprotection and coordination chemistry.

Part 1: Chemical Identity & Structural Analysis

AttributeDetail
IUPAC Name This compound
Common Names 4-TMS-ethynylpyridine; Pyridine, 4-[(trimethylsilyl)ethynyl]-
CAS Number 133810-35-2 (Specific to 4-isomer)
Molecular Formula C₁₀H₁₃NSi
Molecular Weight 175.30 g/mol
SMILES C(C)C#Cc1ccncc1
Structural Features Pyridine ring (electron-deficient); Internal alkyne (protected); Trimethylsilyl group (lipophilic, labile)

Part 2: Physical & Thermodynamic Properties[2]

The physical state of this compound is sensitive to purity and temperature. While often isolated as an oil, high-purity fractions can crystallize into a low-melting solid.

Core Physical Data[3]
PropertyValue / RangeContext & Notes
Physical State Low-melting solid or viscous oilOften appears as a yellow-to-brown oil; crystallizes upon cooling or high purification.
Melting Point ~40–60 °C (Estimated)Literature often reports it as an oil; solidifies in freezer.
Boiling Point 218 °C ± 22 °C (at 760 Torr)Predicted.[1] Vacuum distillation required for purification (e.g., ~100 °C @ 1 mmHg).
Density 0.95 ± 0.1 g/cm³Less dense than water; phase separates easily during aqueous workup.
Solubility High in DCM, THF, Toluene, EtOAcLipophilic TMS group enhances solubility in non-polar organic solvents.
pKa (Conj. Acid) ~5.2 (Pyridine nitrogen)Comparable to pyridine; protonation can occur without cleaving the TMS group under mild conditions.

Part 3: Spectral Characterization

Accurate identification relies on the distinct magnetic environments of the pyridine ring and the shielding effect of the silyl group.

¹H NMR (400 MHz, CDCl₃)
  • δ 8.54 ppm (d, J=6.0 Hz, 2H):

    
    -protons (H2, H6) – Deshielded by the adjacent nitrogen.
    
  • δ 7.32 ppm (d, J=6.0 Hz, 2H):

    
    -protons (H3, H5) – Shielded relative to 
    
    
    -protons; coupled to H2/H6.
  • δ 0.26 ppm (s, 9H): Trimethylsilyl protons – Strong singlet, highly shielded.

¹³C NMR (100 MHz, CDCl₃)
  • Pyridine Carbons: ~149.8 (C2/C6), ~131.0 (C4), ~125.5 (C3/C5).

  • Alkyne Carbons: ~103.5 (internal), ~99.0 (terminal/TMS-bound).

  • TMS Carbons: ~ -0.3 ppm.[2]

Part 4: Synthesis Protocol (Sonogashira Coupling)

The most robust route to this compound is the Palladium-catalyzed Sonogashira cross-coupling of 4-bromopyridine (or its hydrochloride salt) with trimethylsilylacetylene (TMSA).

Reagents & Stoichiometry
  • Substrate: 4-Bromopyridine Hydrochloride (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (1.2 – 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2–5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Excess, acts as solvent/base)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip with a condenser and septum. Purge with Argon or Nitrogen for 15 minutes.

  • Catalyst Loading: Add 4-Bromopyridine HCl, Pd(PPh₃)₂Cl₂, and CuI to the flask against a positive pressure of inert gas.

  • Solvent Addition: Add degassed Triethylamine (and optional co-solvent like THF if solubility is poor). Note: If using the HCl salt, ensure excess base is used to neutralize the salt first.

  • Alkyne Addition: Add Trimethylsilylacetylene dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 60–80 °C for 12–18 hours. The solution will darken (brown/black) as the reaction proceeds and ammonium salts precipitate.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Pd residues and ammonium salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1).

Synthesis Workflow Diagram

SonogashiraSynthesisStartReagents:4-Bromopyridine HClPd(PPh3)2Cl2, CuIBaseAddAdd Base:Triethylamine (Degassed)Neutralizes HClStart->BaseAddAlkyneAddAdd Alkyne:TMS-Acetylene(Dropwise)BaseAdd->AlkyneAddHeatHeating:60-80°C, 12-18h(Argon Atm)AlkyneAdd->HeatCatalytic CycleWorkupWorkup:Filter (Celite)ConcentrateHeat->WorkupPrecipitate SaltsPurifyPurification:Flash Column(Hex/EtOAc)Workup->PurifyProductProduct:This compoundPurify->Product

Caption: Optimized Sonogashira coupling workflow for the synthesis of this compound.

Part 5: Reactivity & Applications

Deprotection to 4-Ethynylpyridine

The TMS group serves as a "mask" for the terminal alkyne. It is removed using a fluoride source (TBAF) or mild base (K₂CO₃/MeOH).

  • Protocol: Dissolve in MeOH, add K₂CO₃ (1.5 equiv), stir at RT for 1 hour.

  • Caution: The deprotected product (4-ethynylpyridine) is volatile and prone to polymerization.

MOF Ligand Synthesis

This compound is a precursor for "linear" ligands. By reacting the pyridine nitrogen with metal clusters (e.g., Zn, Cu) or coupling the deprotected alkyne to other aromatics, researchers build extended reticular frameworks.

Deprotection Pathway Diagram

DeprotectionTMS_Py4-[(TMS)ethynyl]pyridine(Stable Precursor)IntermediateIntermediate:DesilylationTMS_Py->IntermediateNucleophilic Attackon SiReagentReagent:K2CO3 / MeOHor TBAF / THFReagent->IntermediateProduct4-Ethynylpyridine(Reactive Ligand)Intermediate->Product- TMS-OMeor TMS-F

Caption: Chemical pathway for the removal of the trimethylsilyl protecting group.

Part 6: Safety & Handling

  • Hazards: Irritant to eyes, skin, and respiratory system.

  • Storage: Store under inert atmosphere (Argon) at 2–8 °C . The TMS group is sensitive to prolonged moisture exposure (slow hydrolysis).[3]

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • Sigma-Aldrich. Product Specification: this compound. Link

  • PubChem. Compound Summary: this compound (CAS 133810-35-2). Link

  • Organic Syntheses. General Sonogashira Coupling Protocols. Link

  • ChemSRC. Physical Properties of CAS 133810-35-2. Link

4-[(Trimethylsilyl)ethynyl]pyridine CAS number 133810-35-2

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and applications of 4-[(Trimethylsilyl)ethynyl]pyridine (CAS 133810-35-2), a critical "masked" alkyne intermediate in medicinal chemistry and materials science.[1]

The "Masked" Linker for Modular Pyridine Functionalization[1]

Executive Summary

In the architecture of functional organic materials and bioactive heterocycles, This compound serves as a high-fidelity "masked" alkyne.[1] By protecting the terminal acetylene with a trimethylsilyl (TMS) group, this compound allows researchers to perform orthogonal transformations on the pyridine ring without compromising the alkyne's integrity.[1] Upon selective deprotection, it liberates a reactive ethynyl group, enabling "Click" chemistry (CuAAC), Sonogashira cross-coupling, or coordination in Metal-Organic Frameworks (MOFs).[1] This guide outlines the rigorous protocols for its synthesis, handling, and downstream application.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
CAS Number 133810-35-2
IUPAC Name This compound
Molecular Formula C₁₀H₁₃NSi
Molecular Weight 175.30 g/mol
Physical State Low-melting solid or viscous liquid (Colorless to light yellow)
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene; slightly soluble in water.[1]
Stability Stable under inert atmosphere (Ar/N₂).[1][2] Moisture sensitive (slow desilylation).[1]
SMILES C(C)C#Cc1ccncc1
Synthesis: The Sonogashira Protocol

The most robust route to CAS 133810-35-2 is the Sonogashira cross-coupling of 4-bromopyridine (or its hydrochloride salt) with trimethylsilylacetylene (TMSA).[1] This reaction requires strict exclusion of oxygen to prevent homocoupling (Glaser coupling) of the alkyne.[1]

Mechanism & Causality [1][3]
  • Catalyst Selection: A Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ is preferred over Pd(0) sources for stability.[1] It is reduced in situ to the active Pd(0) species.[1]

  • Copper Effect: CuI acts as a co-catalyst, forming a copper-acetylide intermediate that transmetallates to palladium more rapidly than the free alkyne, accelerating the cycle.

  • Base Role: Triethylamine (Et₃N) or Diisopropylamine acts as both the solvent and the base to neutralize the HBr byproduct, driving the equilibrium forward.[1]

Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under a stream of dry Argon.

  • Reagent Loading: Add 4-Bromopyridine HCl (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

  • Solvent Addition: Add degassed THF (or DMF for higher solubility) and Et₃N (3.0 equiv). Note: Excess base is required if starting with the HCl salt.

  • Alkyne Addition: Dropwise add Trimethylsilylacetylene (1.2 equiv) via syringe.[1]

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup: Filter through a celite pad to remove Pd/Cu residues.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient).

Visualizing the Synthesis Pathway

SonogashiraSynthesis Start 4-Bromopyridine (Ar-Br) Intermediate Pd(II) Oxidative Addition Complex Start->Intermediate Oxidative Add. Reagent Trimethylsilylacetylene (TMSA) Reagent->Intermediate Cu-Transmetallation Catalyst Pd(PPh3)2Cl2 (2%) CuI (1%) Catalyst->Intermediate Base Et3N / THF 60°C, Ar Base->Intermediate Product This compound (CAS 133810-35-2) Intermediate->Product Reductive Elim.

Figure 1: Catalytic cycle for the synthesis of this compound via Sonogashira coupling.

Reactivity & Applications

The utility of CAS 133810-35-2 lies in its ability to be "switched on" by removing the silyl group.[1]

A. The "Switch": Controlled Deprotection

The TMS group is cleaved using mild basic conditions (e.g., K₂CO₃ in MeOH ).[1] This generates 4-ethynylpyridine in situ.[1]

  • Warning: 4-Ethynylpyridine is volatile and prone to polymerization.[1] It is best generated immediately prior to the next reaction step (one-pot protocol).[1]

B. Medicinal Chemistry: "Click" to Triazoles

The liberated alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles.[1] This is a privileged scaffold in drug discovery, often used to link the pyridine pharmacophore to other bioactive fragments.[1]

C. Materials Science: Molecular Wires & MOFs

The rigid, linear structure of the deprotected alkyne allows it to serve as a "rod" in Metal-Organic Frameworks (MOFs).[1] The pyridine nitrogen coordinates to metal nodes (Zn, Cu), while the alkyne pi-system provides electronic communication (molecular wire behavior).[1]

Application Workflow

Applications TMS_Compound This compound (Stable Precursor) Deprotection Deprotection (K2CO3, MeOH) TMS_Compound->Deprotection Active_Alkyne 4-Ethynylpyridine (Reactive Intermediate) Deprotection->Active_Alkyne -TMS Click CuAAC 'Click' Reaction (+ Azide R-N3) Active_Alkyne->Click Sonogashira2 2nd Sonogashira Coupling (+ Aryl Halide Ar-X) Active_Alkyne->Sonogashira2 MOF Coordination to Metal Nodes (Zn, Cu, Ag) Active_Alkyne->MOF Triazole 1,2,3-Triazole Derivative (Bioactive Scaffold) Click->Triazole BisAryl Diaryl Alkyne (Molecular Wire / OLED) Sonogashira2->BisAryl Framework Metal-Organic Framework (Porous Material) MOF->Framework

Figure 2: Divergent synthesis pathways starting from the deprotection of the TMS precursor.

Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Treat as a potential vesicant.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). The compound can hydrolyze slowly in moist air, releasing the volatile and unstable 4-ethynylpyridine.[1]

  • Disposal: All waste containing heavy metals (Pd, Cu) must be segregated for reclamation.[1]

References
  • Sigma-Aldrich. Product Specification: 3-[(Trimethylsilyl)ethynyl]pyridine (Isomer Analog Reference).[1][4] Retrieved from [1][4]

  • ChemicalBook. this compound Properties and Safety. Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. Compound Summary: Trimethyl(pyridin-4-yl)silane derivatives.[1] Retrieved from [1]

  • ResearchGate. Sonogashira Coupling Protocols for Pyridines. Retrieved from [1]

  • BLD Pharm. Safety Data Sheet (SDS) for CAS 133810-35-2.[1] Retrieved from [1]

Sources

Spectroscopic data for 4-[(Trimethylsilyl)ethynyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization and Applications of 4-[(Trimethylsilyl)ethynyl]pyridine

Executive Summary this compound (TMSEP) is a critical bifunctional organosilicon intermediate used primarily in the synthesis of molecular wires, metal-organic frameworks (MOFs), and advanced optoelectronic materials. Structurally, it consists of a pyridine ring substituted at the para position with a trimethylsilyl (TMS)-protected alkyne. This protection renders the terminal alkyne inert to side reactions (such as Glaser coupling) until activation is required. This guide provides a rigorous breakdown of its spectroscopic signature, synthesis, and handling protocols for drug development and materials science professionals.

Part 1: Chemical Identity & Physical Properties

Table 1: Physicochemical Profile

Property Data
IUPAC Name This compound
CAS Registry Number 133810-35-2

| Molecular Formula | C


H

NSi | | Molecular Weight | 175.31 g/mol | | Physical State | Pale yellow oil or low-melting solid | | Boiling Point | ~218 °C (at 760 mmHg) | | Solubility | Soluble in CHCl

, CH

Cl

, THF, Toluene; Sparingly soluble in water | | SMILES | C(C)C#Cc1ccncc1 |[1][2]

Part 2: Synthesis & Preparation (Sonogashira Coupling)

The synthesis of TMSEP relies on the Palladium-catalyzed Sonogashira cross-coupling reaction. This protocol couples 4-bromopyridine (or its hydrochloride salt) with trimethylsilylacetylene.

Protocol:

  • Reagents: 4-Bromopyridine hydrochloride (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), CuI (1 mol%), Triethylamine (Et
    
    
    N) as solvent/base.
  • Procedure:

    • Charge a flame-dried Schlenk flask with 4-bromopyridine HCl, Pd catalyst, and CuI under an inert atmosphere (Argon/Nitrogen).

    • Add degassed Et

      
      N and stir until the salt is neutralized.
      
    • Add Trimethylsilylacetylene dropwise at room temperature.

    • Heat the mixture to 60°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 4:1) will show the disappearance of the starting bromide.

    • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Insight: The TMS group acts as a steric shield, preventing the formation of the homocoupled diyne byproduct, ensuring high selectivity for the cross-coupled product.

SynthesisWorkflow Start 4-Bromopyridine (Ar-Br) Catalyst Pd(PPh3)2Cl2 / CuI Et3N, 60°C Start->Catalyst Reagent TMS-Acetylene (HC≡C-TMS) Reagent->Catalyst Intermediate Pd-Cycle (Oxidative Addition -> Transmetallation) Catalyst->Intermediate Catalysis Product This compound (TMSEP) Intermediate->Product Reductive Elimination

Figure 1: Sonogashira coupling workflow for the synthesis of TMSEP.

Part 3: Spectroscopic Analysis

Accurate characterization is vital to distinguish TMSEP from its deprotected counterpart (4-ethynylpyridine) or the homocoupled byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by a distinct AA'BB' system for the pyridine ring and a sharp singlet for the TMS group.

Table 2:


H NMR Data (CDCl

, 400 MHz)
| Shift (

, ppm) | Multiplicity | Integration | Assignment | Structural Insight | | :--- | :--- | :--- | :--- | :--- | | 8.54 | Doublet (

Hz) | 2H |

-Protons (H-2, H-6) | Deshielded by the adjacent electronegative Nitrogen atom. | | 7.33 | Doublet (

Hz) | 2H |

-Protons (H-3, H-5) | Shielded relative to

-protons; characteristic of 4-substitution. | | 0.26 | Singlet | 9H | -Si(CH

)

| Highly shielded methyl protons attached to Silicon. |

Table 3:


C NMR Data (CDCl

, 100 MHz)
| Shift (

, ppm) | Assignment | Note | | :--- | :--- | :--- | | 149.8 | C-2, C-6 (Pyridine) | Carbon adjacent to Nitrogen (Deshielded). | | 131.0 | C-4 (Pyridine) | Quaternary carbon attached to the alkyne. | | 125.4 | C-3, C-5 (Pyridine) | Aromatic carbons. | | 103.5 | C

C-Si | Acetylenic carbon attached to Silicon. | | 99.2 | C

C-Ar | Acetylenic carbon attached to Pyridine. | | -0.3 | -Si(CH

)

| TMS methyl carbons.[1][3] |
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the alkyne and the silyl group. Unlike terminal alkynes which show a C-H stretch ~3300 cm


, TMSEP lacks this band.
  • **

    
    (C$\equiv
    
    
    
    ^{-1}$ (Strong, sharp). The presence of the heavy Silicon atom often shifts this band to a lower frequency compared to carbon-substituted alkynes, but the conjugation with pyridine maintains it in this region.
  • 
    (Si-C):  ~1250 cm
    
    
    
    and ~845 cm
    
    
    (Very strong, characteristic of TMS).
  • 
    (C=N/C=C):  ~1590 cm
    
    
    
    (Pyridine ring breathing).
Mass Spectrometry (MS)
  • Molecular Ion (M

    
    ):  m/z 175 (Base peak or high intensity).
    
  • Fragment (M - CH

    
    ):  m/z 160 (Loss of one methyl group from Silicon).
    
  • Fragment (M - TMS): m/z 102 (Loss of the TMS group, leaving the ethynylpyridine cation).

SpectroscopyLogic cluster_NMR NMR Signals cluster_IR IR Signals Structure Structure: Pyridine-C≡C-TMS H_Alpha H-α (8.54 ppm) Deshielded by N Structure->H_Alpha H_Beta H-β (7.33 ppm) Coupled to H-α Structure->H_Beta TMS TMS (0.26 ppm) Strong Singlet Structure->TMS Alkyne C≡C Stretch ~2160 cm⁻¹ Structure->Alkyne SiC Si-C Stretch ~1250/845 cm⁻¹ Structure->SiC

Figure 2: Correlation between chemical structure and spectroscopic signals.

Part 4: Applications in Research

1. Molecular Wire Precursor TMSEP is the "protected" form of 4-ethynylpyridine. In molecular electronics, the TMS group is removed in situ using Tetrabutylammonium fluoride (TBAF) or K


CO

/MeOH to generate the terminal alkyne, which then binds to Gold (Au) surfaces or coordinates with metal centers.

2. Metal-Organic Frameworks (MOFs) The rigidity of the ethynylpyridine moiety makes it an ideal pillar for pillared-layer MOFs. The TMS group allows for solubility during purification before the final assembly step.

3. Click Chemistry Post-deprotection, the terminal alkyne undergoes Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole-linked pyridine ligands, used extensively in tridentate ligands (e.g., terpyridines) for catalysis.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Protocols. Retrieved from [Link]

  • Organic Syntheses. (2004).[4] Synthesis of Trimethylsilylalkynes. Org. Synth. 2004, 81, 157. Retrieved from [Link]

  • ChemSRC. (n.d.). 4-((Trimethylsilyl)ethynyl)pyridine Physicochemical Properties. Retrieved from [Link]

Sources

13C NMR analysis of 4-[(Trimethylsilyl)ethynyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Analysis of 4-[(Trimethylsilyl)ethynyl]pyridine

Authored by: Dr. Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a versatile building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed exploration of the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation of this compound. It is designed to serve as a valuable resource for researchers, enabling them to confidently acquire, analyze, and interpret 13C NMR data for this and structurally related molecules.

Introduction: The Significance of this compound

This compound is a key bifunctional molecule that marries the electronic properties of a pyridine ring with the synthetic versatility of a trimethylsilyl-protected alkyne. This unique combination makes it a valuable precursor in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, functional polymers, and novel materials. The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule or controlled deprotection and subsequent coupling reactions.

Given its importance, unambiguous structural verification is a critical aspect of its use in any synthetic workflow. 13C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton.[1] This guide will delve into the nuances of the 13C NMR analysis of this compound, providing both the foundational knowledge and the practical insights necessary for its successful application.

Foundational Principles of 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides information about the carbon framework of a molecule.[1] Unlike the more abundant 12C isotope, the 13C nucleus possesses a nuclear spin (I = 1/2), making it NMR-active.[2] The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects.[3][4]

In a typical proton-decoupled 13C NMR experiment, each unique carbon atom in a molecule gives rise to a single resonance line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.[5] The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[3]

Experimental Protocol for High-Quality 13C NMR Data Acquisition

The acquisition of a high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral contamination.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl3) is a common and effective choice for this compound.

  • Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.[6] A concentration of 10-50 mg of the compound in 0.6-0.7 mL of solvent is recommended.[7]

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[8]

NMR Instrument Parameters

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a modern NMR spectrometer (e.g., 400-500 MHz).

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard pulse sequence with a 30° pulse angle and proton decoupling.[9]
Pulse Angle 30°A smaller flip angle allows for a shorter relaxation delay, improving signal averaging efficiency, especially for quaternary carbons.[10]
Acquisition Time (AQ) ~1-2 secondsA sufficient acquisition time is needed to ensure good digital resolution.
Relaxation Delay (D1) 1-2 secondsA delay to allow for relaxation of the carbon nuclei between scans.
Number of Scans (NS) 128 or higherA sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low sensitivity of 13C NMR.[9]
Spectral Width (SW) 0-220 ppmThis range encompasses the typical chemical shifts for most organic compounds.[11]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

In-Depth Spectral Analysis of this compound

The 13C NMR spectrum of this compound exhibits a distinct set of signals corresponding to each of the unique carbon environments in the molecule. Due to the molecule's symmetry, the pyridine ring will show three signals for its five carbons.

Predicted and Experimental Chemical Shifts

The following table summarizes the experimentally observed 13C NMR chemical shifts for this compound in CDCl3.

Carbon AtomChemical Shift (δ, ppm)Multiplicity (DEPT-135)
C4131.2Quaternary (No signal)
C2, C6149.7CH (Positive)
C3, C5125.8CH (Positive)
C≡CSi102.0Quaternary (No signal)
C≡C-Py100.0Quaternary (No signal)
Si(CH3)3-0.3CH3 (Positive)

Experimental data sourced from Beilstein J. Org. Chem. 2017, 13, 1894–1903.

Peak Assignment and Interpretation

The assignment of each peak is based on established chemical shift ranges, substituent effects, and can be confirmed with advanced NMR techniques.

  • Pyridine Carbons (C2, C6, C3, C5, C4):

    • C2 and C6: These carbons, ortho to the nitrogen, are the most deshielded of the pyridine ring carbons, appearing at 149.7 ppm. The high electronegativity of the adjacent nitrogen atom withdraws electron density, causing a downfield shift.

    • C3 and C5: The carbons meta to the nitrogen appear at 125.8 ppm. They are less affected by the nitrogen's electronegativity compared to the ortho carbons.

    • C4: This quaternary carbon, para to the nitrogen and attached to the ethynyl group, is observed at 131.2 ppm. The substituent effect of the ethynyl group influences its chemical shift.

  • Alkynyl Carbons (C≡C):

    • The sp-hybridized carbons of the alkyne typically resonate in the range of 65-100 ppm.[12]

    • C≡CSi (102.0 ppm): The carbon directly attached to the silicon atom is deshielded. The trimethylsilyl group has a complex influence, involving both inductive and potential hyperconjugative effects.

    • C≡C-Py (100.0 ppm): The carbon attached to the pyridine ring is also in the expected alkyne region. The electron-withdrawing nature of the pyridine ring influences its chemical shift.

  • Trimethylsilyl Carbon (Si(CH3)3):

    • The carbons of the three equivalent methyl groups of the TMS moiety appear at a highly shielded (upfield) value of -0.3 ppm. This is a characteristic chemical shift for carbons directly attached to silicon.

Molecular Structure and Peak Assignment Diagram

Caption: Molecular structure of this compound with corresponding 13C NMR peak assignments.

Advanced NMR Techniques for Structural Confirmation

While a standard proton-decoupled 13C NMR spectrum provides significant information, advanced NMR experiments can offer deeper structural insights and unambiguous peak assignments.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are invaluable for determining the multiplicity of carbon signals (i.e., whether a carbon is a CH3, CH2, CH, or quaternary).

  • DEPT-135: In a DEPT-135 spectrum, CH3 and CH signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are absent. For this compound, the C2/C6 and C3/C5 carbons, as well as the TMS methyl carbons, would yield positive signals. The quaternary carbons (C4 and the two alkyne carbons) would be absent.

  • DEPT-90: This experiment only shows signals for CH carbons. In this case, only the C2/C6 and C3/C5 signals would be observed.

It is important to note that the one-bond 13C-1H coupling constant for alkynyl CH groups is significantly larger than for sp2 or sp3 hybridized carbons. While this molecule has no alkynyl protons, in related terminal alkynes, this can sometimes lead to unexpected results in DEPT spectra if the experimental parameters are not optimized.[13]

2D NMR: HSQC and HMBC

Two-dimensional NMR techniques are powerful tools for elucidating connectivity within a molecule.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. An HSQC spectrum would show correlations between:

    • The C2/C6 signal and the corresponding H2/H6 proton signals.

    • The C3/C5 signal and the corresponding H3/H5 proton signals.

    • The TMS carbon signal and the nine equivalent protons of the methyl groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbons and protons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons. Key HMBC correlations for this molecule would include:

    • Correlations from the H2/H6 protons to C4 and the C≡C-Py carbon.

    • Correlations from the H3/H5 protons to C4.

    • Correlations from the TMS protons to the C≡CSi carbon.

These 2D experiments provide a robust and self-validating method for the complete and unambiguous assignment of all carbon and proton signals.[15]

Practical Applications and Quality Control

The is a critical quality control step in its synthesis and use.

  • Purity Assessment: The presence of any unexpected peaks in the 13C NMR spectrum can indicate the presence of impurities, such as starting materials, byproducts, or residual solvents.

  • Structural Verification: The spectrum provides definitive confirmation of the molecular structure, ensuring the correct isomer has been synthesized and that the TMS protecting group is intact.

  • Reaction Monitoring: 13C NMR can be used to monitor the progress of reactions involving this molecule, for example, the deprotection of the alkyne or its participation in coupling reactions.

Conclusion

13C NMR spectroscopy is an essential and powerful technique for the structural characterization of this compound. This in-depth guide has provided a comprehensive overview, from the foundational principles and detailed experimental protocols to a thorough analysis of the spectrum and the application of advanced NMR techniques. By following the methodologies and understanding the interpretive principles outlined herein, researchers can confidently utilize 13C NMR to ensure the quality and structural integrity of this important synthetic building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

  • Gadek, T. R. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved January 31, 2026, from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]

  • University of California, Riverside. (n.d.). NMR Sample Requirements and Preparation. Retrieved January 31, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved January 31, 2026, from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved January 31, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Retrieved January 31, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

  • Johnson, J. B., & Biscoe, M. R. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Organic letters, 20(17), 5288–5291. [Link]

  • Stefaniak, L., Kamienski, B., & Webb, G. A. (1981). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Organic Magnetic Resonance, 15(3), 281-283. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Tchimene, M. K., et al. (2015). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Phytochemistry Letters, 14, 103-107. [Link]

  • Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Metabolomics, 15(8), 110. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 38, pp. 1-61). Springer, Berlin, Heidelberg. [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved January 31, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • University of Florida. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved January 31, 2026, from [Link]

  • Tsipis, C. A., & Tsiamis, C. (1979). Carbon-13 nuclear magnetic resonance spectra of E-silyl-alkenes. Canadian Journal of Chemistry, 57(23), 3165-3169. [Link]

  • Perjéssy, A., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Collection of Czechoslovak Chemical Communications, 66(2), 259-270. [Link]

  • Facey, G. (2007, November 8). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum? University of Ottawa NMR Facility Blog. [Link]

  • IIT Kharagpur. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved January 31, 2026, from [Link]

  • Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Journal of Organic Chemistry. (1975). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. 50(15), 2739-2745. [Link]

  • Lee, S. E., et al. (2012). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+}. Molecules, 17(8), 9436-9448. [Link]

  • Edison, A. S., et al. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in Molecular Biology, 2037, 91-119. [Link]

  • Gelest. (n.d.). Other Reactions of Silyl Alkynes. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2015, October 4). Is it possible that the Carbon (CH) of the terminal alkyne does not appear in the NMR DEPT (135)?. [Link]

  • Krygowski, T. M., & Anulewicz, R. (1999). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(3), 114-123. [Link]

  • ScienceDirect. (n.d.). HSQC-heteronuclear single quantum coherence. Retrieved January 31, 2026, from [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-[(Trimethylsilyl)ethynyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Significance of 4-[(Trimethylsilyl)ethynyl]pyridine

This compound (TSEP) is a heterocyclic building block of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its rigid, linear structure, conferred by the ethynyl bridge, and the synthetic versatility of the trimethylsilyl (TMS) protecting group make it a valuable precursor for creating complex molecular architectures, including conjugated polymers and pharmacologically active compounds.

Accurate and reliable analytical characterization is paramount to its application. Mass spectrometry (MS) serves as a cornerstone technique for confirming the molecular identity, assessing purity, and elucidating the structure of TSEP and its subsequent reaction products. This guide provides an in-depth exploration of the mass spectrometric behavior of TSEP, offering field-proven insights into its ionization, fragmentation, and the causal mechanisms that govern its analysis. We will delve into the practicalities of both energetic Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques, providing researchers with the foundational knowledge to develop robust analytical methods.

Pillar 1: Selecting the Optimal Ionization Technique

The choice of ionization method is the most critical parameter in the mass spectrometric analysis of TSEP, as it dictates the nature and extent of fragmentation, thereby determining whether the primary information obtained is molecular weight or structural detail.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

For unequivocal structural confirmation, Electron Ionization, typically coupled with Gas Chromatography (GC-MS), is the method of choice. The high energy of electron impact (typically 70 eV) is more than sufficient to ionize the molecule and induce extensive, yet highly reproducible, fragmentation.[1] This process creates a characteristic "fingerprint" mass spectrum that is invaluable for library matching and structural verification.

The rationale for using GC-MS stems from TSEP's molecular structure. The TMS group enhances its volatility and thermal stability, making it well-suited for gas-phase analysis.[2] The key advantage of EI is that the fragmentation patterns are mechanistically predictable and provide a wealth of structural information, as will be detailed in the following section.

Electrospray Ionization (ESI): A Softer Approach for Molecular Weight Confirmation

When the primary analytical goal is to confirm the molecular weight or to analyze TSEP in complex matrices without chromatographic separation, Electrospray Ionization, usually coupled with Liquid Chromatography (LC-MS), is superior. ESI is a soft ionization technique that typically imparts minimal excess energy to the analyte.[3]

For TSEP, the basic pyridine nitrogen provides a ready site for protonation. In a typical positive ion mode ESI experiment, TSEP will be observed predominantly as the protonated molecule, [M+H]⁺. The causality here is the high proton affinity of the nitrogen lone pair. Fragmentation is generally minimal in the ion source but can be induced in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID).[4] This allows for targeted structural analysis, often yielding complementary information to EI.

Pillar 2: Deciphering the Fragmentation Pathways

Understanding the fragmentation of TSEP is key to interpreting its mass spectrum correctly. The molecule contains several distinct functionalities—a TMS group, an alkyne linker, and a pyridine ring—each influencing the fragmentation cascade.

Electron Ionization (EI) Fragmentation of TSEP

Upon 70 eV electron impact, TSEP forms a molecular radical cation (M⁺•) at a mass-to-charge ratio (m/z) of 175. This high-energy species rapidly undergoes a series of predictable cleavage reactions to yield diagnostic fragment ions. The major fragmentation pathways are rooted in the formation of stable carbocations and radicals.

The most characteristic fragmentation events for silylated compounds involve the TMS group.[2] For TSEP, the following pathways are predicted to be dominant:

  • Loss of a Methyl Radical (•CH₃): This is the most common and often most abundant fragmentation for TMS-containing compounds. The cleavage of a Si-CH₃ bond results in the formation of a highly stable, resonance-delocalized siliconium ion at m/z 160 ([M-15]⁺). The stability of this ion makes this a highly favored pathway.

  • Formation of the TMS Cation: Cleavage of the Si-C(alkyne) bond can lead to the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73 . This is another hallmark ion for compounds containing a TMS group and is often observed with high abundance.

  • Cleavage Proximal to the Pyridine Ring: Fragmentation can also be directed by the pyridine moiety. Loss of the entire trimethylsilylacetylene radical can generate the pyridinium cation at m/z 78 . Further fragmentation of the pyridine ring itself can also occur.[5]

The following diagram illustrates these primary, mechanistically driven fragmentation pathways.

G M M+• This compound m/z 175 M_minus_15 [M - CH₃]+ m/z 160 M->M_minus_15 - •CH₃ TMS_ion [Si(CH₃)₃]+ m/z 73 M->TMS_ion - •C₈H₄N Pyridyl_ion [C₅H₄N]+ m/z 78 M->Pyridyl_ion - •C₅H₉Si

Caption: Predicted EI fragmentation pathway of this compound.

Table 1: Predicted Key EI Fragment Ions for TSEP

m/z ValueProposed Fragment IonFormulaComments
175Molecular Ion [M]⁺•[C₁₀H₁₃NSi]⁺•The intact radical cation.
160[M - CH₃]⁺[C₉H₁₀NSi]⁺Highly abundant fragment due to loss of a methyl radical from the TMS group, forming a stable siliconium ion.
78[Pyridine]⁺•[C₅H₅N]⁺•Represents the pyridine ring cation radical.
73[Trimethylsilyl]⁺[C₃H₉Si]⁺A characteristic and often intense peak for TMS-containing compounds.
Electrospray Ionization (ESI) Fragmentation (MS/MS)

In ESI, TSEP is detected as the protonated molecule [M+H]⁺ at m/z 176 . To gain structural information, tandem mass spectrometry (MS/MS) is required. The fragmentation of this even-electron ion proceeds through different mechanisms than the radical-driven chemistry of EI.[3] The fragmentation is initiated from the site of protonation, which is the basic pyridine nitrogen.[6]

Upon collisional activation (CID), the protonated molecule may undergo the following fragmentations:

  • Neutral Loss of Acetylene: A common pathway for ethynyl-substituted heterocycles can involve rearrangements and subsequent loss of neutral acetylene (C₂H₂), leading to a fragment at m/z 150 .

  • Cleavage of the Ethynyl-Pyridine Bond: The bond between the pyridine ring and the alkyne can cleave, potentially leading to the loss of the trimethylsilylacetylene moiety.

The fragmentation in ESI-MS/MS is generally less extensive than in EI and provides complementary data, often confirming the connectivity of the major structural units.

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of any mass spectrometric data relies on a robust and well-controlled experimental protocol. The following sections provide detailed, field-tested methodologies for the analysis of TSEP.

Protocol 1: GC-MS Analysis using Electron Ionization

This protocol is designed for the definitive identification and purity assessment of TSEP. The use of a non-polar column is critical, as it separates compounds based on boiling point, for which TSEP is well-suited.

1. Sample Preparation (Self-Validating Derivatization - Not required for TSEP):

  • Rationale: TSEP is inherently volatile and does not require derivatization. However, when analyzing reaction mixtures where TSEP is a product of deprotection of a less volatile precursor, a silylation step might be employed. A standard protocol for this involves dissolving the analyte in an aprotic solvent like dichloromethane (DCM), adding a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a pyridine catalyst, and heating to ensure complete reaction.

  • For TSEP Analysis: Dissolve ~1 mg of the sample in 1 mL of high-purity DCM or ethyl acetate. Ensure the solvent is anhydrous to prevent hydrolysis of the TMS group.

  • QC Step: Prepare a solvent blank and run it before the sample to ensure no carryover or system contamination.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

    • Causality: This program ensures good separation from common solvents and impurities while providing a sharp peak shape for TSEP.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • QC Step: Perform a standard autotune of the mass spectrometer before the analytical run to ensure mass accuracy and sensitivity meet specifications.

Protocol 2: LC-MS Analysis using Electrospray Ionization

This protocol is optimized for confirming the molecular weight of TSEP, particularly in samples that may not be suitable for GC, such as complex biological or reaction mixtures.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water, to a final concentration of approximately 1-10 µg/mL.

  • QC Step: Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.

2. LC-MS Instrumentation and Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic mobile phase is crucial as it provides the source of protons necessary for the formation of the [M+H]⁺ ion in positive mode ESI.

  • Gradient:

    • Start at 5% B, hold for 0.5 min.

    • Linear ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Thermo Scientific Q Exactive or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320°C.

  • Scan Range: m/z 100-500.

  • QC Step: Before sample analysis, inject a known standard (e.g., caffeine or a peptide mixture) to verify mass accuracy and system performance.

Caption: Experimental workflow for the GC-MS analysis of TSEP.

Conclusion

The mass spectrometric analysis of this compound is a robust process that can be tailored to meet specific analytical needs. For definitive structural confirmation, GC-MS with Electron Ionization provides a rich fingerprint of fragment ions, with the loss of a methyl radical (m/z 160) and the formation of the TMS cation (m/z 73) serving as key diagnostic peaks. For rapid molecular weight confirmation, especially in complex mixtures, LC-MS with Electrospray Ionization is the superior choice, readily forming the protonated molecule [M+H]⁺ at m/z 176. By understanding the causal mechanisms behind ionization and fragmentation and by employing self-validating experimental protocols, researchers can confidently utilize mass spectrometry to characterize this versatile chemical building block, ensuring the integrity and success of their scientific endeavors.

References

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. Available at: [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. Available at: [Link]

  • Becke, L. M., et al. (2014). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. NIH Public Access. Available at: [Link]

  • Safin, D. A., et al. (2012). Electron ionization mass spectrometric fragmentation of substituted phenylacetylenes. Journal of the Chemical Society B: Physical Organic, 12, 1245-1250. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Retrieved from [Link]

Sources

Technical Guide: Stability, Storage, and Handling of 4-[(Trimethylsilyl)ethynyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(Trimethylsilyl)ethynyl]pyridine (CAS: 133810-35-2) is a critical bifunctional building block in organic synthesis, serving as a "masked" terminal alkyne for Sonogashira cross-couplings and supramolecular assembly. Its structural duality—combining a basic pyridine nitrogen with a labile trimethylsilyl (TMS) protected alkyne—presents unique stability challenges.

While the TMS group prevents unwanted homocoupling (Glaser coupling) and polymerization, it introduces susceptibility to nucleophilic attack (desilylation) and hydrolysis. This guide provides a scientifically grounded protocol for the storage, handling, and quality control of this compound, moving beyond generic safety data sheets to address the specific physicochemical degradation pathways.

Part 1: Chemical Nature & Degradation Mechanisms

To preserve the integrity of this compound, one must understand the causality of its degradation. The molecule is not statically unstable; rather, it is kinetically labile under specific environmental triggers.

The Primary Threat: Base-Catalyzed Desilylation

The silicon atom in the TMS group is electrophilic (fluorophilic and oxophilic). The primary degradation pathway is protodesilylation , where the C-Si bond is cleaved to regenerate the terminal alkyne (4-ethynylpyridine).

  • Mechanism: Water alone reacts slowly. However, the pyridine ring itself is basic (

    
    ). In the presence of ambient moisture, the pyridine nitrogen can theoretically facilitate local hydrolysis, generating trace hydroxide ions that attack the silicon center.
    
  • Consequence: Loss of the protecting group leads to the formation of 4-ethynylpyridine, which is significantly more prone to polymerization and oxidative degradation (browning) than the TMS-protected precursor.

Secondary Threats
  • Oxidative N-Oxide Formation: Long-term exposure to air (oxygen) can lead to the oxidation of the pyridine nitrogen to form the N-oxide, particularly in the presence of light.

  • Acid Sensitivity: While TMS groups are generally robust to mild acids, strong acids will protonate the pyridine nitrogen immediately. If the counter-ion is nucleophilic (e.g., chloride), it may facilitate desilylation over time.

Degradation Pathway Visualization

The following diagram illustrates the chemical fate of the molecule under suboptimal conditions.

DegradationPathways Start This compound (Intact) Intermediate Pentacoordinate Silicon Intermediate Start->Intermediate Nucleophilic Attack (OH- / F-) Moisture Moisture (H2O) + Trace Base/Nucleophile Moisture->Intermediate Product1 4-Ethynylpyridine (Deprotected) Intermediate->Product1 C-Si Bond Cleavage Product2 TMS-OH / TMS-O-TMS Intermediate->Product2 Byproduct Polymer Polymerization (Brown Tar) Product1->Polymer Light/Heat/O2

Figure 1: Mechanistic pathway of moisture-induced protodesilylation leading to polymerization.

Part 2: Storage Protocols

The following protocol is designed to maximize shelf-life (12+ months) by mitigating the mechanisms described above.

Environmental Control
ParameterSpecificationScientific Rationale
Temperature -20°C (Ideal) 2-8°C (Acceptable)Lowers kinetic energy, significantly slowing the rate of hydrolysis and potential polymerization of any deprotected impurities.
Atmosphere Argon or Nitrogen Displaces water vapor and oxygen. Argon is preferred as it is heavier than air, forming a "blanket" over the solid/liquid.
Light Dark / Amber Glass Prevents photo-induced oxidation of the pyridine ring and radical polymerization of trace terminal alkynes.
State Solid (Preferred) The compound has a melting point near 40-43°C. Storing it frozen as a solid reduces molecular mobility and reactivity compared to the liquid phase.
The "Double-Containment" System

For research-grade purity (>98%), use this self-validating storage system:

  • Primary Container: Glass vial with a Teflon-lined screw cap. Avoid rubber septa for long-term storage, as they are permeable to moisture and organics over time.

  • Seal: Parafilm or electrical tape around the cap junction to prevent gas exchange.

  • Secondary Container: Place the primary vial inside a secondary jar containing a desiccant packet (Silica gel or Drierite).

  • Equilibration: Before opening the vial, allow it to warm to room temperature inside a desiccator.

    • Why? Opening a cold vial in humid lab air causes immediate condensation of water onto the compound, accelerating degradation (the "cold trap" effect).

Part 3: Quality Control & Analytics

Do not rely solely on the label purity. Perform these checks before critical synthetic steps.

Quantitative NMR (1H-NMR)

NMR is the gold standard for verifying the integrity of the TMS group.

  • Solvent: CDCl₃ (Chloroform-d).

  • Key Signals:

    • TMS Group: Look for a strong singlet at

      
       ppm .
      
    • Aromatic Protons: Doublets at

      
       ppm  ( 
      
      
      
      -H to N) and
      
      
      ppm
      .
    • Impurity Flag: The appearance of a singlet at

      
       ppm  indicates the acetylenic proton (
      
      
      
      ) of the deprotected 4-ethynylpyridine.
  • Integration Check: The ratio of the TMS singlet (9H) to the

    
    -pyridine protons (2H) should be exactly 4.5 : 1 . A lower ratio indicates desilylation.
    
Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (variable, typically 80:20 or 90:10).

  • Visualization: UV Light (254 nm).

  • Observation: The deprotected alkyne is more polar than the TMS-protected starting material and will have a lower

    
     value. Pyridine derivatives may streak on acidic silica; adding 1% Triethylamine to the eluent can improve spot definition.
    
QC Decision Workflow

QC_Workflow Sample Sample Retrieval (Warm to RT) Visual Visual Inspection (Color Check) Sample->Visual ColorCheck Is it Dark Brown/Black? Visual->ColorCheck Discard Discard (Polymerized) ColorCheck->Discard Yes NMR 1H-NMR Analysis (CDCl3) ColorCheck->NMR No (White/Yellow) Integration Check TMS Integral (Target: 9H) NMR->Integration Pass PASS Proceed to Synthesis Integration->Pass Ratio ~4.5:1 Purify Recrystallize/Distill (Remove byproduct) Integration->Purify Ratio < 4.0:1

Figure 2: Quality control decision tree for evaluating reagent purity.

Part 4: Handling in Synthesis

Solvent Compatibility

When using this reagent in cross-coupling (e.g., Sonogashira), solvent choice impacts stability:

  • Compatible: THF, Toluene, DMF (anhydrous), Dichloromethane.

  • Risky: Methanol or Ethanol (protic solvents promote desilylation, especially if base is present).

  • Critical Note: If the reaction requires a base (e.g.,

    
    , Et
    
    
    
    N), add the base last or ensure the TMS-alkyne is not exposed to the base/methanol mixture for prolonged periods before the catalyst is active.
Intentional Deprotection

If the goal is to generate the free alkyne in situ:

  • Use TBAF (Tetra-n-butylammonium fluoride) in THF for rapid cleavage.

  • Use

    
     / Methanol  for milder cleavage.[1]
    
  • Warning: Do not store the deprotected product; use it immediately to avoid polymerization.

References

  • ChemicalBook . (2022).[2] Pyridine, 4-[(trimethylsilyl)ethynyl]- Safety Data Sheet. Retrieved from

  • Sigma-Aldrich . (2025). This compound Product Specification. Retrieved from

  • Chem-Impex International . (n.d.). 2-[(Trimethylsilyl)ethynyl]pyridine Properties (Analogous structure data). Retrieved from

  • Organic Chemistry Portal . (2018). Desilylation Reactions and Mechanisms. Retrieved from

  • Royal Society of Chemistry . (2014). N-Heterocyclic Carbene Catalysed Trimethylsilylation (NMR Data Supplement). Retrieved from

Sources

Advanced Architectures of PEDOT:PSS in Bio-Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) Audience: Researchers, Material Scientists, and Drug Development Professionals

Introduction: The Ionic-Electronic Bridge

In the domain of organic electronics, PEDOT:PSS stands as the definitive interface between the rigid, electron-only world of traditional hardware and the soft, ion-rich environment of biological systems. For drug development professionals and material scientists, this polymer is not merely a conductor; it is a transducer .

Its utility stems from its mixed conductivity: it transports electrons (via the conjugated PEDOT backbone) and ions (via the PSS scaffold).[1] This duality allows PEDOT:PSS to function as the active channel in Organic Electrochemical Transistors (OECTs) , devices that amplify biological signals with transconductance values orders of magnitude higher than silicon FETs.[2] This guide details the mechanistic optimization of PEDOT:PSS for bio-applications, specifically focusing on conductivity enhancement and aqueous stability.

Mechanistic Foundation: Engineering Conductivity

Native PEDOT:PSS dispersions form a gel-like structure where conductive PEDOT oligomers are surrounded by insulating PSS shells. This "core-shell" morphology limits charge transport, resulting in low conductivity (<1 S/cm). To render the material useful for high-sensitivity biosensors or electrophoretic drug pumps, we must induce a morphological phase separation—a process often termed "secondary doping."

The DMSO/EG Effect

Adding polar solvents like Dimethyl Sulfoxide (DMSO) or Ethylene Glycol (EG) fundamentally alters the film architecture.[3] These solvents screen the coulombic interaction between PEDOT and PSS.

  • Screening: The solvent penetrates the PSS shell.

  • Reorientation: PSS chains relax and phase-separate from the PEDOT.

  • Aggregation: PEDOT chains π-π stack into linear, crystalline domains, creating high-mobility pathways for hole transport.

Visualization: The Morphological Transition

The following diagram illustrates the transition from the insulating "coil" state to the conductive "linear/crystalline" state induced by secondary dopants.

PedotDoping Native Native PEDOT:PSS (Coil Structure) Solvent Addition of Polar Solvent (DMSO/EG) Native->Solvent Doping Screening Coulombic Screening (PSS Shell Dissolution) Solvent->Screening Penetration Reorg Chain Reorganization (Phase Separation) Screening->Reorg Uncoiling Final High Conductivity Film (Linear/Crystalline) Reorg->Final π-π Stacking

Figure 1: Mechanism of conductivity enhancement via secondary doping. Polar solvents induce a conformational change from coiled to linear chains.

The Bio-Electronic Interface: OECT Architecture

For drug discovery, the OECT is the primary vehicle for utilizing PEDOT:PSS. Unlike standard field-effect transistors (FETs) that rely on a surface oxide capacitor, OECTs utilize volumetric capacitance . Ions from the electrolyte (e.g., cell culture media) penetrate the entire volume of the PEDOT:PSS channel.

Working Principle
  • Gate Action: A voltage applied to the gate drives cations (

    
    ) into the PEDOT:PSS channel.[4]
    
  • Dedoping: Cations compensate the sulfonate anions on the PSS, forcing the PEDOT holes to extract. This reduces the channel current (Depletion Mode).

  • Amplification: Because the entire film volume participates, a small fluctuation in ionic concentration (e.g., caused by a drug metabolite or cell barrier shift) results in a massive change in channel current.

OECT_Mechanism cluster_device OECT Device Architecture Gate Gate Electrode (Ag/AgCl) Electrolyte Electrolyte (Cell Media + Ions) Gate->Electrolyte V_gate bias Channel PEDOT:PSS Channel (Volumetric Capacitance) Electrolyte->Channel Ion Injection (M+) Drain Drain Channel->Drain Hole Extraction Readout Drain Current (Id) Modulation Channel->Readout Conductivity Change Source Source Source->Channel Hole Injection (h+) Signal Biological Signal (e.g., Metabolite) Signal->Electrolyte Alters Ion Conc.

Figure 2: Signal transduction in an Organic Electrochemical Transistor. Biological events modulate ion injection, altering channel conductivity.

Experimental Protocol: Fabrication of Water-Stable OECTs

Objective: Fabricate a PEDOT:PSS film with high conductivity (>500 S/cm) and stability in aqueous cell media for >30 days.

Critical Challenge: PEDOT:PSS is water-dispersible. Without crosslinking, it will redissolve in cell media. We use GOPS (3-glycidoxypropyltrimethoxysilane) to prevent this.[4]

Reagents
  • PEDOT:PSS Aqueous Dispersion (e.g., Clevios PH1000).[5]

  • Conductivity Enhancer: Ethylene Glycol (EG) or DMSO.[3][5][6][7]

  • Crosslinker: GOPS.

  • Surfactant: Dodecyl benzene sulfonic acid (DBSA) - improves film formation.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Ink Formulation Mix 19 mL PEDOT:PSS + 1 mL EG (5% v/v) + 50 µL DBSA (0.25% v/v) + 200 µL GOPS (1% v/v).EG boosts conductivity.[5] GOPS anchors chains for stability. DBSA aids wetting.
2. Filtration Filter solution through a 0.45 µm PVDF syringe filter.Removes large aggregates that cause film defects/shorts.
3. Substrate Prep Sonicate glass/PET in Acetone -> IPA -> DI Water (10 min each). UV-Ozone treat for 15 min.UV-Ozone increases surface energy (hydrophilicity), ensuring uniform coating.
4. Deposition Spin coat at 1500 rpm for 45 seconds (Target thickness: ~100-150 nm).Speed controls thickness; thickness defines the volumetric capacitance.
5. Soft Bake Bake at 110°C for 1 minute.Removes bulk water and prevents phase separation artifacts.
6. Hard Bake Bake at 140°C for 60 minutes.Critical: Activates GOPS crosslinking. Lower temps result in film delamination in water.
7. Patterning Peel-off method or photolithography (sacrificial Parylene layer).Defines the active channel area (

) essential for consistent transconductance.
8. Hydration Soak in DI water for 1 hour before use.Removes excess low-molecular-weight PSS and equilibrates the hydrogel swelling.
Workflow Visualization

Protocol Prep Substrate Cleaning (Acetone/IPA/UV-Ozone) Mix Ink Formulation (PEDOT:PSS + EG + GOPS) Coat Spin Coating (1500 rpm, 45s) Prep->Coat Ready Surface Mix->Coat Crosslink Hard Bake (140°C, 60 min) Coat->Crosslink Solvent Removal Pattern Patterning (Photolithography) Crosslink->Pattern Stable Film Hydrate Hydration (DI Water Soak) Pattern->Hydrate Device Activation

Figure 3: Fabrication workflow for water-stable bio-electronic interfaces.

References

  • Conductivity Enhancement Mechanism

    • Title: Why does solvent treatment increase the conductivity of PEDOT:PSS?
    • Source: Physical Chemistry Chemical Physics (RSC).
    • URL:[Link]

  • OECT Fabrication & Cancer Detection

    • Title: Fabrication of PEDOT:PSS-based solution gated organic electrochemical transistor array for cancer cells detection.
    • Source: RSC Advances.
    • URL:[Link]

  • Drug Delivery & Hydrogels

    • Title: PNIPAM/PEDOT:PSS Hydrogels for Multifunctional Organic Electrochemical Transistors.[8]

    • Source: Advanced Materials Technologies (via ResearchG
    • URL:[Link]

  • Stability & Crosslinking (GOPS)

    • Title: Solvent-induced changes in PEDOT:PSS films for organic electrochemical transistors.
    • Source: APL M
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Utilizing 4-[(Trimethylsilyl)ethynyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Arylpyridine Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is conducted under relatively mild conditions, demonstrating broad functional group tolerance and making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

This guide focuses on a specific and highly valuable application of this reaction: the coupling of 4-[(Trimethylsilyl)ethynyl]pyridine with aryl halides. Pyridine-containing compounds are of immense interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[4] The alkynylpyridine scaffold, in particular, serves as a versatile intermediate for further molecular elaboration.

The use of this compound offers a key strategic advantage. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne. This prevents the undesired Glaser-type homocoupling of the alkyne, a common side reaction when using a copper co-catalyst in the presence of oxygen.[5] The TMS group can be selectively and efficiently removed post-coupling to unveil the terminal alkyne for subsequent transformations. This two-step sequence provides a reliable and high-yielding route to 4-alkynylpyridine derivatives.[6]

The Catalytic Heart of the Reaction: Unraveling the Mechanism

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting of the reaction.

Sonogashira_Mechanism RedElim RedElim cluster_cu cluster_cu CuAcetylide CuAcetylide OxAdd OxAdd caption Dual Catalytic Cycles of the Sonogashira Coupling.

  • The Palladium Cycle : The active palladium(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a palladium(II) complex.[7]

  • The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. The base is crucial for deprotonating the alkyne, making it sufficiently nucleophilic.[3]

  • Transmetalation : The copper acetylide then transfers its alkynyl group to the palladium(II) complex in a step known as transmetalation. This is often the rate-determining step of the overall reaction.[7]

  • Reductive Elimination : The resulting palladium(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to release the final coupled product (Ar-C≡C-Py) and regenerate the active palladium(0) catalyst, which re-enters the catalytic cycle.[7]

Optimized Protocol for Sonogashira Coupling of this compound

This protocol provides a robust method for the coupling of this compound with a representative aryl iodide, iodobenzene. The reaction can be adapted for other aryl halides, though reaction times and temperatures may need to be adjusted (see Table 1).

workflow

Materials and Reagents:
  • Iodobenzene (Ar-I)

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (for work-up and chromatography)

  • Hexane (for chromatography)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup : To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.01 mmol, 1 mol%).

  • Inert Atmosphere : Seal the flask with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne and to protect the Pd(0) species.[5]

  • Solvent and Base Addition : Under the inert atmosphere, add anhydrous triethylamine (5 mL) and anhydrous tetrahydrofuran (10 mL) via syringe. Stir the mixture until the catalysts dissolve.

  • Reactant Addition : Add iodobenzene (1.0 mmol, 1.0 equiv) followed by this compound (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe. A slight excess of the alkyne is often used to ensure complete consumption of the aryl halide.

  • Reaction Execution : Stir the reaction mixture at room temperature. For less reactive aryl bromides, heating to 50-80°C may be necessary.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-6 hours for aryl iodides).

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[8]

    • Combine the organic extracts and wash with brine (20 mL).[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-(phenylethynyl)-1-(trimethylsilyl)pyridine.

Data Summary: Influence of Reaction Parameters

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, solvent, base, and the nature of the aryl halide. The following table summarizes typical conditions and expected outcomes for the coupling of aryl halides with terminal alkynes, providing a basis for optimization.

Aryl Halide (Ar-X)Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Ar-IPdCl₂(PPh₃)₂ (1-2)1-2TEATHF/TEART2-6>90[7]
Ar-Br (activated)¹Pd(PPh₃)₄ (2-3)2-4TEAToluene808-1670-90[9]
Ar-Br (non-activated)Pd(PPh₃)₄ (3-5)3-5PiperidineDMF10012-2450-75[10]
Ar-ClRequires specialized ligands/catalysts (e.g., NHC-ligated Pd) and more forcing conditions.

¹ Activated aryl bromides are those bearing electron-withdrawing groups.

Protocol for TMS Deprotection

The removal of the trimethylsilyl protecting group is typically a straightforward process, yielding the terminal alkyne.

Materials and Reagents:
  • TMS-protected alkynylpyridine (from the previous step)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:
  • Reaction Setup : Dissolve the TMS-protected alkynylpyridine (1.0 mmol) in THF (10 mL) in a round-bottom flask.

  • Reagent Addition : Add tetrabutylammonium fluoride (1.1 mL of a 1.0 M solution in THF, 1.1 equiv) dropwise to the solution at room temperature.

  • Reaction and Monitoring : Stir the mixture at room temperature and monitor the reaction by TLC. The deprotection is usually complete within 1-3 hours.

  • Work-up :

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).[8]

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purification : If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure 4-ethynylpyridine derivative.

Troubleshooting and Field-Proven Insights

1. Low or No Conversion:

  • Cause : Inactive catalyst. The active Pd(0) species can be sensitive to air.

    • Solution : Ensure the reaction is set up under a strictly inert atmosphere. Degas solvents prior to use by bubbling with argon or nitrogen.[11]

  • Cause : Catalyst poisoning by the pyridine substrate. The nitrogen lone pair on the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[12]

    • Solution : This is less of a problem with 4-substituted pyridines compared to 2-substituted ones where chelation is more favorable. However, if poisoning is suspected, using a slightly higher catalyst loading (e.g., 3-5 mol%) or a more electron-rich phosphine ligand can sometimes overcome this inhibition.

  • Cause : Insufficiently reactive aryl halide. The reactivity order is I > Br > Cl.[1]

    • Solution : For aryl bromides, increase the reaction temperature (e.g., 80-100°C). For aryl chlorides, specialized, highly active catalysts and ligands are generally required.

2. Formation of Homocoupled Alkyne (Glaser Coupling):

  • Cause : Presence of oxygen in the reaction mixture, which facilitates the oxidative dimerization of the copper acetylide intermediate.[5]

    • Solution : Rigorous exclusion of air by maintaining a positive pressure of an inert gas is critical. Using freshly distilled and degassed solvents is also recommended. The use of the TMS protecting group, as detailed in this protocol, is the most effective strategy to prevent this side reaction.

3. Difficult Purification:

  • Cause : Residual tetrabutylammonium salts from the TBAF deprotection step can be challenging to remove.[9]

    • Solution : A thorough aqueous work-up is essential. If the product is not water-sensitive, multiple washes with water can help. Alternatively, specialized work-up procedures involving the addition of sulfonic acid resins to capture the TBAF have been reported.[9]

Conclusion

The Sonogashira coupling of this compound provides a powerful and reliable method for the synthesis of versatile 4-alkynylpyridine building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and minimize side reactions. The subsequent, clean deprotection of the TMS group further enhances the synthetic utility of this approach, making it a valuable strategy for professionals in pharmaceutical and materials science research.

References

  • BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.
  • Flow Chemistry. (n.d.). Sonogashira Coupling. ThalesNano.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
  • Al-Zoubi, R. M. (2012). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(14), 2373–2376.
  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[6][7][13]triazolo[4,3-a]quinoxalines in water. Beilstein Journal of Organic Chemistry, 1, 19.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
  • ResearchGate. (2025). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Request PDF.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Zhu, W., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • Kantam, M. L., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(9), 7487–7501.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Kanwal, I., et al. (2020).
  • ResearchGate. (2021). Deprotection of silyl ether by TBAF.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • Kovi, M. R., & Kishi, Y. (2010). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis.
  • Organic Chemistry. (2020, July 23). TBAF Deprotection Mechanism [Video]. YouTube.
  • Microwave enhanced Sonogashira coupling. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021).

Sources

Strategic Diversification of the Pyridine Core: Application Note on 4-[(Trimethylsilyl)ethynyl]pyridine Utilization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-[(Trimethylsilyl)ethynyl]pyridine (TMS-EP) is a high-value "linchpin" intermediate in medicinal chemistry and materials science. It combines the electron-deficient nature of the pyridine ring with a protected alkyne handle. Unlike simple terminal alkynes, the TMS-protected variant offers superior stability during storage and handling, preventing oxidative homocoupling (Glaser coupling) until the precise moment of reaction.

This Application Note provides validated protocols for transforming TMS-EP into functionalized chemical space. We focus on three critical trajectories:

  • Controlled Deprotection: Accessing the volatile 4-ethynylpyridine "warhead."

  • C-C Bond Formation: Efficient One-Pot Sonogashira couplings.

  • Heterocycle Synthesis: CuAAC "Click" chemistry for bioisostere generation.

The Reactivity Landscape

The utility of TMS-EP lies in its ability to serve as a masked nucleophile (via deprotection) or a direct electrophilic partner in specific catalytic cycles.

ReactivityLandscape cluster_0 Pathway A: Deprotection cluster_1 Pathway B: Coupling cluster_2 Pathway C: Cycloaddition TMSEP 4-[(Trimethylsilyl) ethynyl]pyridine EthynylPy 4-Ethynylpyridine (Terminal Alkyne) TMSEP->EthynylPy  K2CO3/MeOH or TBAF   Diaryl Diaryl Alkynes (Rigid Linkers) TMSEP->Diaryl  Pd/Cu Cat. One-Pot   EthynylPy->Diaryl  Ar-X Sonogashira   Triazole 1,2,3-Triazoles (Bioisosteres) EthynylPy->Triazole  R-N3 CuAAC  

Figure 1: Divergent synthetic pathways starting from this compound.

Module 1: Controlled Deprotection

Objective: Isolation of 4-ethynylpyridine for downstream applications.

Scientific Context: The TMS group is cleaved under mild basic conditions. However, 4-ethynylpyridine is volatile and prone to polymerization if stored improperly. This protocol emphasizes in situ generation or immediate usage.

Protocol A: Base-Mediated Methanolysis

Best for: Large scale batch preparation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.2 equiv)

  • Solvent: Methanol (MeOH) (Grade: ACS Reagent)

Step-by-Step Workflow:

  • Dissolution: Dissolve TMS-EP in MeOH (0.1 M concentration). Ensure the flask is purged with Nitrogen (

    
    ).
    
  • Deprotection: Add solid K₂CO₃ in one portion at ambient temperature (

    
    ).
    
  • Monitoring: Stir for 30–60 minutes. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes). The TMS-starting material (

    
    ) will disappear, replaced by the more polar terminal alkyne (
    
    
    
    ).
  • Quench & Workup:

    • Concentrate MeOH to 20% volume under reduced pressure (Do not dry completely to avoid polymerization).

    • Dilute with Et₂O or CH₂Cl₂.

    • Wash with sat.[1] NaHCO₃ followed by Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate carefully.

    • Critical Stop Point: Store at

      
       under Argon. Stable for 2 weeks.
      

Module 2: One-Pot Sonogashira Coupling

Objective: Synthesis of unsymmetrical diarylalkynes without isolating the unstable terminal alkyne.

Scientific Context: Isolating 4-ethynylpyridine exposes it to oxygen, leading to Glaser homocoupling (di-yne formation). A "One-Pot" desilylation-coupling sequence prevents this side reaction and improves overall yield.

Protocol B: Sequential Desilylation-Coupling

Best for: Library synthesis and diversity-oriented synthesis.

Reagents:

  • A: TMS-EP (1.2 equiv)

  • B: Aryl Halide (Ar-I or Ar-Br) (1.0 equiv)

  • Cat: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-Cat: CuI (5 mol%)

  • Base/Activator: TBAF (1.0 M in THF, 1.2 equiv) + Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: THF (degassed)

Experimental Workflow:

OnePotWorkflow Step1 Step 1: Activation Mix TMS-EP + Aryl Halide + Pd/Cu Catalyst in degassed THF/Et3N Step2 Step 2: Initiation Add TBAF (dropwise) at RT (Triggers desilylation in situ) Step1->Step2 Step3 Step 3: Coupling Heat to 60°C for 4-12 hours (Cross-coupling outcompetes homocoupling) Step2->Step3 Step4 Step 4: Purification Filter through Celite -> Column Chromatography Step3->Step4

Figure 2: Sequential One-Pot Sonogashira Protocol.

Detailed Steps:

  • Vessel Prep: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Charge: Add Aryl Halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (9.5 mg).

  • Solvent: Add degassed THF (5 mL) and Et₃N (0.42 mL).

  • Addition: Add TMS-EP (1.2 mmol) via syringe.

  • Trigger: Add TBAF (1.2 mL, 1.0 M in THF) dropwise over 5 minutes at Room Temperature.

    • Mechanism:[2][3][4][5] Fluoride cleaves the Si-C bond, generating the copper-acetylide species transiently, which immediately enters the catalytic cycle.

  • Reaction: Heat to

    
     (for Ar-I) or 
    
    
    
    (for Ar-Br). Stir for 6–12 hours.
  • Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove copper salts (blue aqueous layer), dry, and purify.

Module 3: Click Chemistry (CuAAC)

Objective: Synthesis of 4-(1,2,3-triazol-4-yl)pyridines (Bioisosteres).

Scientific Context: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bioconjugation. 4-ethynylpyridine acts as the dipole acceptor. The use of THPTA ligand is mandatory to protect the Cu(I) species from oxidation and prevent degradation of biological scaffolds if present.

Protocol C: Ligand-Accelerated CuAAC

Best for: Aqueous systems, bioconjugation, and rapid library generation.

Reagents:

  • Alkyne: 4-Ethynylpyridine (generated via Module 1) (1.0 equiv)

  • Azide: R-N₃ (1.0 equiv)

  • Catalyst Cocktail:

    • CuSO₄[4][6] · 5H₂O (10 mol%)

    • Sodium Ascorbate (20 mol%)

    • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mol%)

  • Solvent: t-BuOH : Water (1:1) or DMSO : Water.

Step-by-Step Methodology:

  • Catalyst Premix: In a separate vial, mix CuSO₄ and THPTA in water. The solution should turn light blue. This complex stabilizes Cu(II) before reduction.

  • Reaction Assembly: In the reaction vessel, dissolve Alkyne and Azide in t-BuOH/Water (1:1).

  • Initiation: Add the CuSO₄/THPTA premix to the reaction vessel.

  • Reduction: Add Sodium Ascorbate (freshly prepared in water). The solution may turn colorless or light yellow (indicating Cu(I) generation).

  • Incubation: Stir at Room Temperature for 1–4 hours.

    • Note: Reaction is usually complete when the mixture becomes heterogeneous (triazole product precipitation).

  • Isolation:

    • Precipitates: Filter and wash with cold water.

    • Solubles: Extract with EtOAc.[1]

Data Summary & Troubleshooting

Comparative Yields (Typical)
Reaction TypeMethodTypical YieldKey Advantage
Deprotection K₂CO₃ / MeOH85-95%Simple, scalable.
Sonogashira Two-Step (Isolate -> Couple)50-65%Allows purification of intermediate.
Sonogashira One-Pot (TBAF/Pd/Cu)75-92% Prevents homocoupling; Time-efficient.
Click (CuAAC) CuSO₄ / Ascorbate / THPTA>90%Regiospecific (1,4-isomer only).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Glaser Product (Di-yne) Oxygen in system during coupling.Degas solvents using freeze-pump-thaw or vigorous Argon sparging (>15 mins).
Low Yield (Sonogashira) "Silica Gel Death" (Pyridine sticking).Pre-treat silica columns with 1% Et₃N in eluent to deactivate acidic sites.
Green/Blue Reaction (Click) Oxidation of Cu(I) to Cu(II).Add more Sodium Ascorbate; Increase THPTA ligand ratio.
Incomplete Deprotection Wet solvents or old TBAF.Use fresh TBAF; Ensure anhydrous conditions if using non-aqueous bases.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of 4-Ethynylpyridine: Established Methods vs. a Novel One-Pot Approach. Retrieved from

  • Organic Syntheses. (2004). Preparation of 4-(trimethylsilyl)-3-butyn-1-ol (General TMS-alkyne handling). Org.[1][7][8][9] Synth. 2004, 81, 157. Retrieved from

  • Nagy, E. et al. (2018).[6] Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry. Retrieved from

  • Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[4][10] Current Protocols in Chemical Biology.[4] Retrieved from

  • BroadPharm. (2022).[6] Protocol for Azide-Alkyne Click Chemistry using THPTA. Retrieved from

  • Kurbangalieva, A. R. et al. (2024).[11] 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol (Alkylation applications).[11] ResearchGate.[9][12][13] Retrieved from

Sources

Application Note: A Researcher's Guide to the Synthesis of Diarylalkynes via Tandem Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of diarylalkynes, a core structural motif in pharmaceuticals, natural products, and advanced organic materials, is a pivotal objective in modern organic chemistry.[1][2] This guide provides an in-depth exploration of the one-pot tandem Sonogashira coupling reaction, an efficient and atom-economical methodology for preparing both symmetrical and unsymmetrical diarylalkynes.[3][4][5] We will dissect the underlying catalytic cycles, provide validated, step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation.

Introduction: The Strategic Advantage of Tandem Coupling

The Sonogashira cross-coupling reaction, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a foundational tool in organic synthesis.[1][2] Traditionally, the synthesis of an unsymmetrical diarylalkyne (Ar-C≡C-Ar') is a multi-step process:

  • First Sonogashira Coupling: An aryl halide (Ar-X) is coupled with a protected acetylene equivalent, such as (trimethylsilyl)acetylene.[4][6]

  • Deprotection: The protecting group (e.g., trimethylsilyl) is removed under basic or fluoride-mediated conditions to reveal the terminal arylalkyne (Ar-C≡C-H).[4][6]

  • Second Sonogashira Coupling: The newly formed terminal alkyne is then coupled with a second, different aryl halide (Ar'-X) to yield the final product.

This conventional approach, while reliable, suffers from increased step count, purification losses at each stage, and higher solvent and reagent consumption. The tandem, or one-pot, procedure elegantly circumvents these issues by combining these steps into a single, continuous process.[3][4] An acetylene surrogate is coupled with the first aryl halide, deprotected in situ, and immediately coupled with a second aryl halide, often without needing to add a second portion of the catalyst.[3][4] This streamlined approach offers significant gains in efficiency, making it highly attractive for both library synthesis and large-scale production.[3]

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The tandem Sonogashira reaction relies on the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding these cycles is paramount for rational optimization and troubleshooting.

The Palladium Cycle (The Cross-Coupling Engine)

The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.

  • Pre-catalyst Activation: If a Pd(II) source like PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species by an amine base or phosphine ligand.[1]

  • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).[7] This is typically the rate-determining step, and its efficiency follows the halide reactivity trend: I > OTf > Br >> Cl.[8]

  • Transmetalation: The copper acetylide (Cu-C≡C-R), generated in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide and forming an Ar-Pd-C≡C-R intermediate.

  • Reductive Elimination: This intermediate undergoes reductive elimination to release the final coupled product (Ar-C≡C-R) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]

The Copper Cycle (The Alkyne Activator)

The copper co-catalyst's function is to activate the terminal alkyne.[1]

  • π-Alkyne Complex Formation: The Cu(I) salt (typically CuI) coordinates with the terminal alkyne.

  • Deprotonation: In the presence of an amine base (e.g., triethylamine, diisopropylamine), the acidic acetylenic proton is removed, forming a copper(I) acetylide species.[7] This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium center.[1]

Workflow and Catalytic Cycle Visualization

To better illustrate the process, the following diagrams outline the experimental workflow and the interconnected catalytic cycles.

Experimental Workflow Diagram

G cluster_0 Step 1: First Sonogashira Coupling cluster_1 Step 2: In Situ Deprotection cluster_2 Step 3: Second Sonogashira Coupling A Charge Reactor: - Aryl Halide 1 (Ar-X) - Acetylene Surrogate (e.g., TMSA) - Pd Catalyst & Ligand - CuI Co-catalyst - Amine Base & Solvent B Reaction 1: Heat (e.g., 80°C) for 2-12h A->B C Formation of Protected Intermediate (Ar-C≡C-TMS) B->C D Add Deprotection Agent: - Base (e.g., KOH, TBAF) - Often in MeOH/H₂O C->D Cool to RT E Stir at RT for 1-2h D->E F Formation of Terminal Arylalkyne (Ar-C≡C-H) E->F G Add Aryl Halide 2 (Ar'-X) (Optional: Add'l Catalyst) F->G Intermediate formed in situ H Reaction 2: Heat (e.g., 80°C) for 12h G->H I Formation of Final Product (Ar-C≡C-Ar') H->I J Isolate Diarylalkyne I->J Proceed to Workup & Purification

Caption: High-level workflow for the one-pot tandem Sonogashira synthesis.

Catalytic Mechanism Diagram

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdCCR Ar-Pd(II)-C≡C-Ar'(L)₂ ArPdX->ArPdCCR Transmetalation ArPdCCR->Pd0 Product Ar-C≡C-Ar' ArPdCCR->Product Reductive Elimination CuX Cu(I)X CuCCR Cu-C≡C-Ar' CuX->CuCCR Deprotonation (Base) Alkyne H-C≡C-Ar' CuCCR->ArPdX from Copper Cycle BaseH Base-H⁺ + X⁻ ArX Ar-X ArX->ArPdX

Caption: Interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.

Detailed Experimental Protocols

This section provides a generalized yet detailed protocol for synthesizing an unsymmetrical diarylalkyne.

Objective: To synthesize 1-iodo-4-(phenylethynyl)benzene from 1,4-diiodobenzene and (trimethylsilyl)acetylene, followed by coupling with a second aryl halide. This protocol is adapted from procedures described in the literature.[4][6]

Reagents and Equipment
Reagent/MaterialPurposeTypical Grade
Aryl Halide 1 (Ar¹-X)Starting Material>98% Purity
Aryl Halide 2 (Ar²-X)Starting Material>98% Purity
(Trimethylsilyl)acetylene (TMSA)Acetylene Surrogate>98% Purity
PdCl₂(PPh₃)₂Palladium CatalystCatalyst Grade
Copper(I) Iodide (CuI)Co-catalyst>98% Purity
Triphenylphosphine (PPh₃)Ligand>99% Purity
Diisopropylamine (i-Pr₂NH)Base & SolventAnhydrous, >99%
TolueneSolventAnhydrous
Potassium Hydroxide (KOH)Deprotection AgentACS Grade
Methanol (MeOH)SolventAnhydrous
Standard GlasswareReaction VesselSchlenk flask or equivalent
Inert Atmosphere SystemDegassing/ReactionArgon or Nitrogen line
Magnetic Stirrer/HotplateAgitation & HeatingStandard lab equipment
Step-by-Step Procedure

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are sensitive to air and moisture; proper inert atmosphere techniques are crucial.[8]

Step 1: First Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon), add aryl halide 1 (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), CuI (2 mol%), and PPh₃ (4 mol%).

  • Evacuate and backfill the flask with argon three times to ensure an inert environment.

  • Via syringe, add anhydrous toluene (e.g., 5 mL per mmol of aryl halide) and anhydrous diisopropylamine (2.0 equiv.).

  • Stir the mixture for 10 minutes at room temperature until the catalyst dissolves.

  • Add (trimethylsilyl)acetylene (1.1 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS. The formation of the aryl(trimethylsilyl)acetylene intermediate should be observed.[6]

Step 2: In Situ Desilylation

  • Cool the reaction mixture to room temperature.

  • Prepare a solution of potassium hydroxide (KOH, 2.0 equiv.) in a 20:1 mixture of methanol and water.

  • Add the KOH solution to the reaction flask.[6]

  • Stir the mixture vigorously at room temperature for 2 hours. This step removes the trimethylsilyl group, generating the terminal arylalkyne in situ.[6]

Step 3: Second Sonogashira Coupling

  • To the same reaction flask containing the in situ generated terminal arylalkyne, add the second aryl halide (Ar²-X, 1.0 equiv.). In many cases, the residual catalyst from the first step is sufficient to drive the second coupling.[4][6]

  • Heat the reaction mixture again to 80 °C and stir for another 12 hours. Monitor for the disappearance of the arylalkyne intermediate and the formation of the final unsymmetrical diarylalkyne product.

Step 4: Workup and Purification

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure diarylalkyne.

Process Optimization & Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive catalyst; poor quality reagents; insufficient inert atmosphere.Use a fresh batch of palladium and copper catalysts.[8] Ensure reagents and solvents are anhydrous. Thoroughly degas the solvent and maintain a positive pressure of inert gas.[8]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to impurities, high temperature, or inappropriate solvent.Purify starting materials.[8] Consider lowering the reaction temperature. Ensure proper ligand-to-metal ratio; excess phosphine can stabilize the catalyst.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; high copper catalyst loading.Rigorously exclude oxygen from the reaction.[8] Reduce the amount of CuI or consider a copper-free Sonogashira protocol, which may require different ligands or bases.[8]
Incomplete Deprotection Insufficient base or reaction time for the deprotection step.Increase the equivalents of the deprotection agent (e.g., KOH, TBAF) or extend the reaction time. Monitor this step by TLC before proceeding.
Stalled Second Coupling Deactivation of the initial catalyst charge.If the second coupling fails to proceed, a second small portion of the palladium catalyst (e.g., 1 mol%) can be added along with the second aryl halide.[3]

Conclusion

The tandem Sonogashira coupling represents a significant process intensification for the synthesis of diarylalkynes. By integrating multiple synthetic operations into a single pot, this methodology provides a powerful, efficient, and resource-conscious alternative to traditional multi-step approaches. A thorough understanding of the underlying mechanism and careful control of reaction parameters are key to harnessing its full potential in research and development.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Károly, T., & Zoltán, N. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(26), 4917-4920. [Link]

  • Lee, S., Park, K., & Palani, T. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945-948. [Link]

  • Al-Hadedi, A. A. M., & Langer, P. (2010). One-pot procedure for the synthesis of unsymmetrical diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518-3521. [Link]

  • PubMed. (2004). Tandem Sonogashira coupling: an efficient tool for the synthesis of diarylalkynes. Retrieved from [Link]

  • American Chemical Society. (2010, April 26). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. Retrieved from [Link]

  • PubMed. (2008). One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. Retrieved from [Link]

Sources

Application Note: Process Scale-Up of 4-Ethynylpyridine from TMS-Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Volatility and Instability

The synthesis of 4-ethynylpyridine (4-EP) via the desilylation of 4-((trimethylsilyl)ethynyl)pyridine is a standard transformation in organic synthesis. However, scaling this reaction from milligram to multigram (or kilogram) quantities introduces two critical failure modes often overlooked in academic literature:

  • Sublimation Loss: 4-EP has a high vapor pressure and sublimes readily under standard high-vacuum rotary evaporation conditions, leading to massive yield losses during workup.

  • Polymerization: The terminal alkyne on the electron-deficient pyridine ring is prone to thermal and radical-induced polymerization, turning the white crystalline product into an insoluble black tar.

Scope of this Protocol

This guide details a robust, scalable process for the deprotection of TMS-4-EP (100 g scale) using a potassium carbonate/methanol system. It prioritizes yield preservation through controlled solvent removal and purity via sublimation or low-temperature recrystallization.

Part 2: Process Chemistry Considerations

Reaction Mechanism & Kinetics

The cleavage of the C-Si bond is driven by the formation of a strong Si-O bond (approx. 108 kcal/mol) compared to the weaker C-Si bond (approx. 76 kcal/mol).

  • Reagent Choice: While TBAF is common in small-scale medicinal chemistry, it is unsuitable for scale-up due to cost and the difficulty of removing tetrabutylammonium salts.

    
     in Methanol (MeOH) is the superior process choice: it is cheap, forms an easily filterable heterogeneous mixture, and allows for facile solvent recovery.
    
  • Thermodynamics: The reaction is mildly exothermic. On a >100g scale, active cooling is required during the addition of the base to prevent thermal runaway or premature polymerization.

Critical Control Points (CCPs)
ParameterSpecificationRationale
Temperature < 25°C (Reaction)< 30°C (Concentration)Prevents polymerization and sublimation.
Vacuum > 150 mbar (Initial)Preventing product loss into the vacuum trap.
pH Neutral workupPyridines are basic; acidic washes will protonate and trap the product in the aqueous phase.
Atmosphere Nitrogen/ArgonOxygen accelerates oxidative coupling (Glaser coupling) and polymerization.

Part 3: Detailed Protocol (100 g Scale)

Materials
  • Precursor: 4-((trimethylsilyl)ethynyl)pyridine (100 g, 0.57 mol)

  • Reagent: Potassium Carbonate (

    
    ), anhydrous, granular (15.7 g, 0.11 mol, 0.2 equiv)
    
  • Solvent: Methanol (MeOH), HPLC grade (1.0 L, 10 vol)

  • Quench: Saturated Ammonium Chloride (

    
    ) or Water[1]
    
  • Extraction: Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
Step-by-Step Methodology
Phase 1: Deprotection[1]
  • Setup: Equip a 3-neck 2L round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Charging: Add TMS-precursor (100 g) and Methanol (1.0 L). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Reaction: Add

    
     (15.7 g) in a single portion.
    
    • Note: The solution may turn slightly yellow.[2] This is normal.

  • Monitoring: Allow to warm to room temperature (20°C) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1] The starting material spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
Phase 2: Workup (The "Yield-Critical" Phase)

Standard academic protocols often suggest "evaporate to dryness," which causes significant loss of 4-EP.

  • Filtration: Filter the reaction mixture through a Celite pad to remove solid carbonate/silicate salts. Rinse the pad with 100 mL cold MeOH.

  • Controlled Concentration: Transfer filtrate to a rotary evaporator.

    • Bath Temp: 30°C Maximum.

    • Pressure: Start at 300 mbar and slowly lower to 150 mbar. DO NOT go below 100 mbar. Stop when volume is reduced by ~80% (approx. 200 mL remaining).

  • Partition: Pour the concentrated methanolic residue into a separatory funnel containing 500 mL Water and 500 mL DCM.

  • Extraction: Shake and separate. Extract the aqueous layer 2x more with DCM (200 mL each).

    • Why DCM? 4-EP has excellent solubility in chlorinated solvents, which aids in phase separation from the methanol/water mix.

  • Drying: Dry combined organics over

    
     (anhydrous). Filter.
    
Phase 3: Isolation & Purification
  • Final Concentration: Concentrate the DCM solution. As the solvent volume decreases, monitor the receiver flask. If white crystals appear in the condenser/receiver, the vacuum is too strong.

    • Target: Obtain a crude off-white solid.

  • Purification Option A (High Purity - Recommended): Sublimation.

    • Place crude solid in a sublimator.

    • Conditions: 40–50°C (Water bath) at 0.1 mmHg.

    • Result: Pure white needles on the cold finger.

  • Purification Option B (Bulk Scale): Recrystallization.

    • Solvent: Hexanes or Pentane (minimal hot solvent, cool to -20°C).

    • Warning: 4-EP is very soluble; recovery may be lower than sublimation.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Workflow & Decision Tree

G Start Start: TMS-4-EP (100g) Reaction Reaction: K2CO3 / MeOH (0°C -> 20°C, 2h) Start->Reaction Check QC Check: TLC/HPLC (Complete Conversion?) Reaction->Check Check->Reaction No (Add time/base) Filter Filtration (Celite) Remove Silicates Check->Filter Yes Conc Controlled Concentration (>150 mbar, <30°C) Filter->Conc Extract Extraction (DCM/Water) Dry over Na2SO4 Conc->Extract Avoid Sublimation! Isolate Isolation of Crude Solid Extract->Isolate Purify Purification Choice Isolate->Purify Sublime Sublimation (50°C @ 0.1 mmHg) Purify->Sublime Highest Purity Recryst Recrystallization (Hexanes, -20°C) Purify->Recryst Bulk/Lower Purity Final Final Product: 4-Ethynylpyridine (White Needles) Sublime->Final Recryst->Final

Caption: Operational workflow emphasizing the critical concentration step to prevent yield loss via sublimation.

Diagram 2: Mechanistic Pathway

Mechanism SM TMS-Precursor (Ar-C≡C-SiMe3) Inter Pentacoordinate Silicate Intermediate [Ar-C≡C-Si(OMe)Me3]- SM->Inter + MeO- Nu Nucleophile (MeO-) Nu->Inter Cleave Bond Cleavage Inter->Cleave Anion Acetylide Anion (Ar-C≡C: -) Cleave->Anion - MeO-SiMe3 Prot Protonation (MeOH) Anion->Prot Prod 4-Ethynylpyridine (Ar-C≡C-H) Prot->Prod

Caption: Base-catalyzed desilylation mechanism showing the formation of the acetylide anion intermediate.

Part 5: Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White to off-white crystalline solid. (Yellowing indicates oxidation/polymerization).

  • Melting Point: 95–98°C.

  • 1H NMR (

    
    ): 
    
    
    
    8.58 (d, 2H, J=6.0 Hz), 7.35 (d, 2H, J=6.0 Hz), 3.29 (s, 1H, alkyne-H).
    • Note: The alkyne proton shift is concentration-dependent.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product sublimed during rotovap.Check vacuum trap for white crystals. Use higher pressure (>150 mbar) and lower bath temp next time.
Black/Tarry Product Polymerization occurred.[3]Ensure temperature <30°C. Store product in freezer (-20°C) under Argon.
Silica Gel Clogging Silicon byproducts precipitating.Ensure thorough Celite filtration before concentration.

Part 6: Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[4]

    • Instability: Terminal alkynes can polymerize exothermically.

  • Storage:

    • Store at -20°C .

    • Protect from light.[5]

    • Store under inert atmosphere (Nitrogen/Argon).

  • Disposal:

    • Do not mix with oxidizing agents. Dispose of as hazardous organic waste containing nitrogen.

References

Sources

Troubleshooting & Optimization

Low yield in Sonogashira coupling of 4-[(Trimethylsilyl)ethynyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling Optimization Ticket Subject: Low yield in the synthesis/utilization of 4-[(Trimethylsilyl)ethynyl]pyridine. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Diagnostic Workflow

Before altering your reaction parameters, use this visual decision tree to diagnose the specific mode of failure. The behavior of pyridine-based substrates differs significantly from standard aryl halides due to the basic nitrogen atom.

Sonogashira_Diagnostic Start PROBLEM: Low Yield of This compound Check_Color Observation: Reaction Mixture Appearance? Start->Check_Color Black Black Precipitate (Pd Black) Check_Color->Black Green Blue/Green Color (Cu Oxidation) Check_Color->Green Clear No Change/Clear (Stalled) Check_Color->Clear Poisoning DIAGNOSIS: Catalyst Poisoning Pyridine N coordinates Pd Black->Poisoning Likely Cause Oxygen DIAGNOSIS: Glaser Homocoupling (Dimerization of TMS-acetylene) Green->Oxygen Likely Cause Salt DIAGNOSIS: Protonation Did you use 4-Bromopyridine HCl? Clear->Salt Likely Cause Sol_Ligand SOLUTION: Use Bulky Ligands (XPhos) or Copper-Free Poisoning->Sol_Ligand Sol_Degas SOLUTION: Freeze-Pump-Thaw & Slow Addition Oxygen->Sol_Degas Sol_Base SOLUTION: Free-base SM first or Excess Base (3-4 eq) Salt->Sol_Base

Caption: Diagnostic logic flow for identifying failure modes in pyridine-alkyne cross-coupling reactions.

Technical Troubleshooting (Q&A)

The following guide addresses the unique challenges posed by the pyridine ring and the TMS group.

Q1: Why does the reaction turn black immediately, and why is conversion low?

The Issue: Catalyst Deactivation (The "Nitrogen Trap"). The pyridine nitrogen is a Lewis base. In standard Sonogashira conditions, it can competitively bind to the Palladium (Pd) center, displacing the phosphine ligands or preventing the oxidative addition of the aryl halide. This leads to "Pd black" precipitation—essentially dead catalyst.

  • The Fix:

    • Switch Ligands: Move from simple Pd(PPh₃)₂Cl₂ to bulky, electron-rich phosphine ligands like XPhos or SPhos . These bulky ligands create a steric shield that prevents the pyridine nitrogen from coordinating to the metal center [1].

    • Copper-Free Protocol: Copper can also be sequestered by the pyridine. A Copper-free modification (using Pd(OAc)₂/PPh₃ with piperidine) often circumvents this interference, though it may require slightly higher temperatures (60–80°C) [2].

Q2: I see a major byproduct that looks like a dimer. What is it?

The Issue: Glaser Homocoupling. If you observe a byproduct with a molecular weight corresponding to TMS-C≡C-C≡C-TMS, you are suffering from Glaser coupling. This occurs when Oxygen (O₂) is present in the system. The Copper(I) catalyst oxidizes the terminal alkyne (TMS-acetylene) into a radical which dimerizes, consuming your starting material.

  • The Fix:

    • Rigorous Degassing: Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base prior to adding the catalyst.

    • Slow Addition: Add the TMS-acetylene dropwise via a syringe pump over 1 hour. This keeps the concentration of the acetylide low relative to the aryl halide, statistically favoring the cross-coupling over the homocoupling [3].

Q3: I am using 4-Bromopyridine Hydrochloride as my starting material. Why is there no reaction?

The Issue: The "Hidden Acid" Trap. 4-Bromopyridine is unstable as a free base and is commercially sold as the hydrochloride salt (4-Br-Py·HCl). If you use this directly with standard base equivalents (e.g., 2 eq of TEA), the first equivalent of base is consumed just to neutralize the HCl. The remaining base may be insufficient to regenerate the Cu-acetylide, or the local acidic environment may protonate the reactive intermediates.

  • The Fix:

    • Option A (Recommended): Perform an in-situ neutralization. Use at least 3.5 to 4 equivalents of the amine base (Triethylamine or Diisopropylamine).

    • Option B: Free-base the starting material separately by washing with saturated NaHCO₃ and extracting into DCM immediately before use (Note: 4-bromopyridine free base degrades quickly; use immediately).

Optimized Experimental Protocol

Protocol: Synthesis of this compound Target Scale: 1.0 mmol

This protocol utilizes a bulky ligand system to prevent N-poisoning and accounts for the HCl salt of the starting material.

Reagents:

  • Substrate: 4-Bromopyridine Hydrochloride (1.0 mmol, 194 mg)

  • Alkyne: Trimethylsilylacetylene (1.2 mmol, 118 mg)

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%) — Standard, OR Pd(OAc)₂ + XPhos for difficult cases.

  • Co-Catalyst: CuI (0.05 mmol, 5 mol%)

  • Base: Triethylamine (Et₃N) (4.0 mmol, 0.56 mL) — Excess to neutralize HCl.

  • Solvent: Anhydrous THF or DMF (5 mL)

Step-by-Step Procedure:

  • Preparation: Oven-dry a 25 mL round-bottom flask and a magnetic stir bar. Cool under a stream of Argon.[1]

  • Solvent Degassing: Place the solvent (THF/DMF) and Base (Et₃N) in a separate vessel and degas via Freeze-Pump-Thaw (3 cycles) or vigorous Argon sparging for 20 minutes.

  • Charging Solids: Add 4-Bromopyridine·HCl, PdCl₂(PPh₃)₂, and CuI to the reaction flask.

    • Critical: Do not add the alkyne yet.

  • Solvent Addition: Add the degassed solvent/base mixture via syringe. The solution may warm slightly as the amine neutralizes the HCl.

  • Activation: Stir for 5 minutes under Argon. The color should be yellow/tan. If it turns black immediately, your solvent was not dry/degassed enough.

  • Alkyne Addition: Add Trimethylsilylacetylene dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If no reaction is observed (check TLC), heat to 50°C .

    • Note: Avoid overheating (>80°C) to prevent cleavage of the TMS group.

  • Workup: Filter the mixture through a pad of Celite to remove metal salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

Data Summary Table:

ParameterStandard ConditionOptimized Condition Reason
Base Eq. 1.5 - 2.0 eq4.0 eq Neutralizes HCl salt; drives equilibrium.
Atmosphere Nitrogen BalloonArgon (Degassed) Prevents Glaser homocoupling.
Temp RefluxRT to 50°C Prevents TMS cleavage and Pd aggregation.
Ligand PPh₃PPh₃ or XPhos Bulky ligands prevent Pyridine-Pd binding.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.

Sources

Technical Support Center: Optimization of TMS-Ethynyl Pyridine Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in the Deprotection of TMS-Ethynyl Pyridines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Deceptive Simplicity

The removal of a trimethylsilyl (TMS) group from an ethynyl pyridine seems trivial—typically a standard


 job. However, pyridines are 

-deficient heterocycles
. Unlike phenyl rings, the pyridine nitrogen acts as an electron sink, rendering the alkyne highly susceptible to nucleophilic attack (Michael-like addition) and hydration.

This guide addresses the specific instability of 2-ethynyl and 4-ethynyl pyridines, which are significantly more reactive than their 3-isomer counterparts due to resonance stabilization of the anionic intermediate by the ring nitrogen.

Diagnostic Guide & Troubleshooting (Q&A)
Issue 1: The "Missing Alkyne" (Hydration to Ketone)

User Question: "I deprotected my 2-TMS-ethynylpyridine with


 in methanol. The TMS is gone, but my alkyne proton signal (

3.0-3.5 ppm) is missing. Instead, I see a sharp singlet around 2.6 ppm. What happened?"

Technical Diagnosis: You have inadvertently synthesized 2-acetylpyridine .

  • Mechanism: The pyridine ring withdraws electron density, making the alkyne susceptible to nucleophilic attack by hydroxide ions (present due to trace water) or even water itself under basic catalysis. The resulting enol tautomerizes rapidly to the ketone.

  • Causality: This is driven by Reaction Temperature and Water Content . 2-ethynylpyridines are notoriously prone to this "alkyne-to-ketone" conversion.

Corrective Action:

  • Switch Solvent: Avoid aqueous bases. Use anhydrous methanol.

  • Lower Temperature: Run the reaction at

    
     rather than room temperature.
    
  • Alternative Reagent: Use a fluoride source (TBAF) in an aprotic solvent (THF) with a specific proton source (like acetic acid) to quench the anion immediately, preventing the hydration cycle.

Issue 2: The "Mystery Adduct" (Methanolysis)

User Question: "My LCMS shows a peak with mass [M+32], and NMR shows new vinyl protons. Is this an impurity?"

Technical Diagnosis: This is the Vinyl Methyl Ether adduct.

  • Mechanism: In

    
    , methoxide (
    
    
    
    ) is generated. The ethynyl pyridine acts as a Michael acceptor. The methoxide attacks the
    
    
    -carbon (relative to the ring), creating a vinyl anion stabilized by the pyridine nitrogen. Protonation yields the vinyl ether.
  • Risk Factor: Highest for 2- and 4-ethynylpyridines and those with additional Electron Withdrawing Groups (EWGs) like

    
     or 
    
    
    
    .

Corrective Action:

  • Change Base: Switch to Sodium Acetate (weaker base) or AgF (highly specific for Si-C bonds).

  • Change Solvent: Use

    
     (4:1) to dilute the nucleophile concentration while maintaining solubility.
    
Issue 3: The "Insoluble Solid" (Glaser Coupling)

User Question: "The reaction turned yellow/brown, and I isolated an insoluble solid with double the expected molecular weight."

Technical Diagnosis: You are seeing Oxidative Homocoupling (Glaser-type) .[1][2]

  • Mechanism: Terminal alkynes, in the presence of base and oxygen (and often trace copper contaminants in lower-grade reagents), undergo oxidative dimerization to form diynes (

    
    ).
    
  • Causality: Failure to degas solvents.

Corrective Action:

  • Degas: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Additives: Add a radical scavenger or simply ensure the reaction is under a strict inert atmosphere.

Visualizing the Pathways

The following diagram illustrates the competing pathways during the deprotection of 2-TMS-ethynylpyridine.

ReactionPathways cluster_conditions Critical Control Points Start TMS-Ethynyl Pyridine Target Target: Terminal Alkyne Start->Target Desilylation (Ideal Path) Ketone Side Product: Acetylpyridine (Hydration) Start->Ketone + H2O / Base Ether Side Product: Vinyl Ether (Methanolysis) Start->Ether + MeOH / Base (Nucleophilic Attack) Dimer Side Product: Diyne (Glaser Coupling) Target->Dimer + O2 / Trace Metal

Caption: Figure 1. Competing reaction pathways. Green indicates the desired path; red dashed lines indicate side reactions driven by nucleophilic solvent or oxygen.

Experimental Protocols
Method A: The "Golden Standard" (For Sensitive Substrates)

Recommended for 2-ethynylpyridines or substrates with EWGs.

Reagents:

  • TBAF (1.0 M in THF)

  • Acetic Acid (glacial)

  • THF (Anhydrous)

Protocol:

  • Dissolve the TMS-ethynyl pyridine (1.0 equiv) in anhydrous THF (

    
    ) under Argon.
    
  • Cool the solution to

    
      (dry ice/acetone bath). Note: Cooling prevents polymerization and suppresses side reactions.
    
  • Add Acetic Acid (1.1 equiv). Crucial Step: This buffers the reaction and provides an immediate proton source for the acetylide anion.

  • Dropwise add TBAF (1.1 equiv).

  • Stir at

    
     for 30 minutes. Monitor by TLC (Note: Alkyne is often less polar than TMS-alkyne).
    
  • Quench: Pour into cold saturated

    
     solution.
    
  • Extraction: Extract with

    
     or 
    
    
    
    . Avoid prolonged exposure to basic aqueous layers.
Method B: Phase Transfer (Mild & Scalable)

Recommended when TBAF is problematic (e.g., difficult removal).

Reagents:

  • NaOH (1.0 M aq)

  • Tetrabutylammonium hydrogen sulfate (

    
     - Catalyst)
    

Protocol:

  • Dissolve substrate in

    
    .
    
  • Add catalytic

    
     (10 mol%).
    
  • Layer carefully with 1.0 M NaOH.

  • Stir rapidly at

    
     .
    
  • Self-Validating Logic: The biphasic system keeps the bulk of the sensitive alkyne in the organic layer, protecting it from the harsh aqueous base, while the deprotection happens at the interface.

Comparative Data: Reagent Selection
Reagent SystemBase StrengthRisk: HydrationRisk: MethanolysisRecommended For

MediumHighHigh3- or 4-ethynylpyridines (stable); Electron-rich rings.

BufferedLowVery Low2-ethynylpyridines ; Highly unstable substrates.

High (Phase Transfer)MediumLowLarge scale; Non-polar substrates.

MildLowMediumSubstrates sensitive to basic conditions.
Troubleshooting Decision Tree

DecisionTree Q1 Is the TMS group at Position 2 or 4 of Pyridine? Resistant Use Standard K2CO3/MeOH (Monitor for Dimer) Q1->Resistant No (Pos 3) Sensitive High Risk of Instability Q1->Sensitive Yes Q2 Is the substrate soluble in THF? Sensitive->Q2 MethodA Use Method A: TBAF + AcOH @ -78C Q2->MethodA Yes MethodB Use Method B: Phase Transfer (DCM/NaOH) Q2->MethodB No

Caption: Figure 2. Decision matrix for selecting the optimal deprotection protocol based on substrate regiochemistry.

References
  • Gelest, Inc. "Deprotection of Silyl Ethers." Gelest Technical Library. Link

  • Sigma-Aldrich. "2-Ethynylpyridine Product Information & Stability." Merck/Sigma-Aldrich Technical Data. Link

  • Caddick, S., et al. "Deprotection of trimethylsilyl group of an alkyne." ChemSpider Synthetic Pages, Synthetic Page 158. Link

  • Ingale, S. A., et al. "Ethynyl side chain hydration during synthesis and workup of 'clickable' oligonucleotides."[3] Journal of Organic Chemistry, 2013, 78(22), 11271-11282.[3] Link

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874-922. (Discusses Glaser coupling side reactions). Link

Sources

Technical Support Center: Purification of 4-[(Trimethylsilyl)ethynyl]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 4-[(Trimethylsilyl)ethynyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with this specific separation. Here, we will move beyond simple procedural lists to explain the underlying scientific principles that govern the purification process, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.

Issue 1: Product Degradation on the Column

Q: I'm observing significant loss of my product, or the appearance of a new, more polar spot on my TLC plate after running the column. What is causing the degradation of my this compound?

A: The primary culprit for the degradation of this compound on a standard silica gel column is the partial or complete deprotection of the trimethylsilyl (TMS) group.[1][2] Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface, which can catalyze the cleavage of the Si-C bond, particularly with more labile protecting groups like TMS.[3] This results in the formation of the more polar 4-ethynylpyridine.

Causality Explained: The lone pair of electrons on the pyridine nitrogen can interact with the acidic silanol groups, increasing the acidity of the local environment on the silica surface. This heightened acidity can then facilitate the protonation and subsequent removal of the TMS group. The lability of TMS groups under both acidic and basic conditions is a well-documented phenomenon.[2]

Solutions:

  • Deactivation of Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This is commonly achieved by washing the silica gel with a solvent system containing a small amount of a non-polar base, such as triethylamine (typically 0.1-1% v/v in the eluent). This will neutralize the acidic silanol groups and minimize TMS group cleavage.

  • Use of a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based stationary phase.[4]

  • Alternative Protecting Groups: For future syntheses where the product will be subjected to acidic conditions, consider using a more robust silyl protecting group, such as triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS), which are more stable to a wider range of conditions.[2][5]

Issue 2: Poor Separation of Product from Impurities

Q: My fractions are consistently showing a mixture of my target compound and closely-eluting impurities. How can I improve the resolution?

A: Achieving good separation is contingent on maximizing the differential partitioning of your compound and its impurities between the stationary and mobile phases. Several factors can be optimized to enhance resolution.

Solutions:

  • Optimize the Mobile Phase:

    • Polarity Adjustment: The key is to find a solvent system where the Rf value of your product is between 0.2 and 0.4 on a TLC plate. This generally provides the best separation on a column. For this compound, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] Carefully titrate the percentage of the polar solvent to achieve the desired Rf.

    • Gradient Elution: If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution can be highly effective.[7] Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

  • Column Packing and Dimensions:

    • A long and thin column generally provides better separation than a short and wide one, as it increases the number of theoretical plates.[8]

    • Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation. A slurry packing method is often preferred.[8]

  • Sample Loading:

    • Load your sample in a minimal amount of solvent to ensure it starts as a narrow band at the top of the column.[9]

    • Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.

Issue 3: Peak Tailing

Q: The spots on my TLC plate and the peaks in my chromatogram are showing significant tailing. Why is this happening and how can I fix it?

A: Peak tailing with pyridine derivatives is a common issue and is primarily caused by strong, non-ideal interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica gel surface.[10] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."

Solutions:

  • Mobile Phase Additives: As mentioned for preventing degradation, adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can significantly reduce tailing.[10] These additives compete with your product for the active acidic sites on the silica gel, leading to more symmetrical peaks.

  • Change of Stationary Phase: Switching to a different stationary phase, such as one with end-capping to reduce the number of free silanol groups, or a polymer-based phase, can also mitigate tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for determining the optimal mobile phase is a mixture of hexanes (or petroleum ether) and ethyl acetate. Begin with a low polarity mixture, such as 95:5 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. The goal is to achieve an Rf value for the product in the range of 0.2-0.4 for optimal column separation.

Q2: How can I identify potential impurities in my sample?

A2: Common impurities can arise from the starting materials of your synthesis or from side reactions.[11][12] For the Sonogashira coupling reaction to form this compound, potential impurities could include unreacted starting materials (e.g., 4-iodopyridine), homocoupled products of trimethylsilylacetylene, and the deprotected product, 4-ethynylpyridine.[13] These can often be identified by techniques such as LC-MS, GC-MS, and NMR spectroscopy of the crude reaction mixture.

Q3: Is it necessary to use flash chromatography?

A3: Flash chromatography, which uses positive pressure to force the solvent through the column, is generally preferred over gravity chromatography for this type of purification.[14] It is significantly faster and often results in better separation due to reduced diffusion of the analyte bands on the column.[8]

Q4: What are the key physical properties of this compound?

A4: Knowing the physical properties of your compound can be helpful. This compound is typically a colorless to yellow powder, crystal, or liquid.[15] The related 3-isomer has a boiling point of 229 °C and a density of approximately 0.922 g/mL at 25 °C.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for many organic purifications.[16]
Mobile Phase (Starting) 95:5 Hexanes:Ethyl AcetateA good starting polarity for initial TLC analysis.
Optimal Product Rf 0.2 - 0.4Provides the best balance between resolution and elution time.
Mobile Phase Additive 0.1 - 1% Triethylamine (v/v)Neutralizes acidic silanol groups, preventing TMS deprotection and reducing peak tailing.[10]
Column Dimensions Height:Width ratio of ~10:1 to 20:1A longer, narrower column generally provides better separation.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol assumes a crude sample of approximately 1 gram.

1. Preparation of the Mobile Phase and TLC Analysis: a. Prepare a stock solution of your chosen eluent (e.g., 90:10 hexanes:ethyl acetate) containing 0.5% triethylamine. b. Perform TLC analysis of your crude material to confirm the separation of your product from impurities and to ensure the product has an Rf value between 0.2 and 0.4. Adjust the solvent polarity if necessary.

2. Column Packing: a. Select an appropriate size glass column with a stopcock. b. Add a small plug of cotton or glass wool to the bottom of the column. c. Add a thin layer of sand (approximately 1 cm). d. Prepare a slurry of silica gel in your chosen mobile phase. e. Pour the slurry into the column and use gentle air pressure to pack the silica gel, ensuring a level and uniform bed.[8] f. Add another layer of sand on top of the packed silica gel.[8]

3. Sample Loading: a. Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or your mobile phase). b. Carefully apply the sample solution to the top of the column. c. Allow the sample to absorb onto the silica gel.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply gentle air pressure to begin eluting the column. c. Collect fractions in test tubes. d. Monitor the elution process by TLC, spotting every few fractions to track the separation.

5. Product Isolation: a. Combine the fractions that contain your pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visual Workflow

Troubleshooting Decision Tree

Troubleshooting_Purification start Start Purification check_tlc Run TLC on Crude Mixture start->check_tlc run_column Run Column Chromatography check_tlc->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions problem Problem Identified? analyze_fractions->problem degradation Product Degradation / Deprotection problem->degradation Yes poor_separation Poor Separation problem->poor_separation Yes tailing Peak Tailing problem->tailing Yes success Successful Purification problem->success No add_base Add Base (e.g., Et3N) to Eluent degradation->add_base change_stationary_phase Use Alumina or Deactivated Silica degradation->change_stationary_phase optimize_eluent Optimize Eluent Polarity / Gradient poor_separation->optimize_eluent improve_packing Improve Column Packing / Dimensions poor_separation->improve_packing tailing->add_base add_base->run_column change_stationary_phase->run_column optimize_eluent->run_column improve_packing->run_column

Caption: Troubleshooting workflow for purification.

References

  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available from: [Link]

  • University of Colorado Boulder. Column Chromatography. Available from: [Link]

  • Gelest. Deprotection of Silyl Ethers. Available from: [Link]

  • StackExchange. Mechanism for removal of trimethylsilyl directly bonded to carbons. Available from: [Link]

  • Filo. A chromatography column, packed with silica gel as stationary phase, was... Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information ESI. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • National Institutes of Health. Some Aspects of the Chemistry of Alkynylsilanes. Available from: [Link]

  • Reddit. TMS deprotection of acid- and base-sensitive substrate. Available from: [Link]

  • ResearchGate. Reaction of Silica Gel with Trimethylsilyl Donors Using Conditions Useful for End- Capping HPLC Bonded Phase Packings. Available from: [Link]

  • Chromatography Forum. Method for pyridine amine derivative. Available from: [Link]

  • ResearchGate. Structures of stationary phases characterized and compared in this study. Available from: [Link]

  • ResearchGate. Are trimethylsilyl protected alkynes stable towards acids and bases? Available from: [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. Available from: [Link]

  • Google Patents. Ep4 inhibitors and synthesis thereof.
  • University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • sioc-journal.cn. Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Google Patents. Additives for reversed-phase HPLC mobile phases.
  • SciELO México. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available from: [Link]

  • PubMed. Characterization of impurities in sulfasalazine. Available from: [Link]

  • sioc-journal.cn. Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • PubMed. Poly(4-vinylpyridine) based novel stationary phase investigated under supercritical fluid chromatography conditions. Available from: [Link]

Sources

Removal of homocoupled byproducts in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering homocoupled byproducts (Glaser/Hay coupling) in Sonogashira reactions. It prioritizes mechanistic understanding, preventative protocols, and advanced purification strategies.

Topic: Elimination and Removal of Homocoupled (Glaser) Byproducts Audience: Synthetic Chemists, Process Chemists, Drug Discovery Researchers

The Core Issue: Mechanism of Homocoupling

Before troubleshooting, understand why the byproduct forms. The Sonogashira reaction typically employs a Copper(I) co-catalyst to activate the terminal alkyne. However, in the presence of oxidants (even trace Oxygen), this system activates a competing pathway: the Glaser-Hay Coupling .

  • The Desired Pathway (Cross-Coupling): Pd-cycle couples Aryl Halide + Alkyne.

  • The Parasitic Pathway (Homocoupling): Cu-cycle oxidizes two Alkyne units into a 1,3-diyne.

Mechanism Comparison (DOT Diagram)

The following diagram illustrates the competition between the desired Pd-cycle and the parasitic Cu-cycle.

Sonogashira_Competition Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide (R-C≡C-Cu) Start->Cu_Acetylide Base, CuI Cu_Cat Cu(I) Catalyst Pd_Cycle Pd(0)/Pd(II) Cycle (+ Ar-X) Cu_Acetylide->Pd_Cycle Transmetallation (Fast) Dimer Homocoupled Byproduct (R-C≡C-C≡C-R) Cu_Acetylide->Dimer Oxidative Coupling (Slow without O2) Product Cross-Coupled Product (Ar-C≡C-R) Pd_Cycle->Product Reductive Elimination Oxygen Oxygen (O2) (Trace Impurity) Oxygen->Dimer Accelerates

Caption: Competitive pathways in Sonogashira coupling. Oxygen hijacks the Copper Acetylide intermediate to form the homocoupled diyne.

Phase 1: Prevention (Upstream Troubleshooting)

Stop the byproduct before it forms.

Q: I am getting 10-20% homocoupling. My Schlenk line is good. What else can I do?

A: Switch to a Copper-Free Protocol. The only way to strictly eliminate the Glaser mechanism is to remove Copper entirely. Modern Pd-catalysts can activate alkynes without Cu, albeit often requiring slightly higher temperatures or specific ligands.

Protocol: Copper-Free Sonogashira (General)

  • Catalyst: Use PdCl2(PPh3)2 (2-5 mol%) or Pd(OAc)2 with a bulky ligand like XPhos.

  • Base: Use an amine base (e.g., Pyrrolidine or Piperidine) in excess (2-3 equiv) or as the solvent.

  • Conditions: Heat to 60-80°C. (Room temperature is difficult without Cu).

  • Result: Zero possibility of Glaser coupling (unless Pd acts as an oxidant, which is rare).

Q: I must use Copper (reactive substrate). How do I suppress the dimer?

A: Implement "Slow Addition" and "Reducing Atmosphere."

Technique 1: Slow Addition (Kinetic Control) Homocoupling is bimolecular (requires two alkyne molecules). Cross-coupling is often pseudo-first-order regarding the alkyne once transmetallation occurs.

  • Action: Dissolve your alkyne in the reaction solvent and add it via syringe pump over 1-2 hours.

  • Result: Keeps free alkyne concentration low, statistically favoring the interaction with the Pd-Ar complex over another alkyne.

Technique 2: The "Dilute Hydrogen" Trick (Pro Tip) A reducing atmosphere can suppress the oxidative dimerization of Cu-acetylides.

  • Action: Instead of pure Nitrogen/Argon, use a balloon of 5% H2 / 95% N2 (forming gas).

  • Mechanism: The trace hydrogen reduces oxidized Cu(II) species back to Cu(I) before they can induce radical dimerization of the alkyne [1].

  • Warning: Do not use pure H2, as it may reduce the alkyne or nitro groups.

Q: How do I ensure my degassing is sufficient?

A: Sparging is not enough. Use Freeze-Pump-Thaw. Oxygen is the fuel for homocoupling.

  • Freeze reaction mixture (liquid N2).

  • Apply high vacuum (10-15 min).

  • Thaw under static vacuum/inert gas.

  • Repeat 3 times.

  • Backfill with Argon (heavier than air, provides a better blanket than N2).

Phase 2: Removal (Downstream Purification)

The reaction is done, and the byproduct is there. How do I remove it?

Q: The diyne and product co-elute on TLC. How do I separate them?

A: Use Silver Nitrate (AgNO3) Impregnated Silica. This is the "silver bullet" for alkyne separations. Silver ions form reversible


-complexes with alkynes. The strength of this interaction differs significantly between a diaryl alkyne  (product) and a 1,3-diyne  (byproduct).

Protocol: Preparation of 10% AgNO3 Silica Gel

  • Dissolve: Dissolve 10g of AgNO3 in 100mL of Acetonitrile (or water, though organic solvent is easier to remove).

  • Mix: Add 100g of Silica Gel (standard flash grade). Stir for 10-20 mins.

  • Dry: Evaporate the solvent on a rotary evaporator (shield from light with foil; Ag is light sensitive).

  • Activate: Dry in an oven at 120°C for 4 hours (optional, but improves resolution).

  • Use: Pack your column with this "grey" silica. Run your column in the dark (wrap in foil).

  • Elution: The diyne and product will now likely have vastly different Rf values.

Q: Are there solubility tricks to avoid a column?

A: Yes, exploit the "Grease" factor. Homocoupled byproducts (especially from aliphatic alkynes) are often waxy, non-polar "grease," whereas cross-coupled products (often Aryl-Alkyne) are more crystalline.

  • Method: Dissolve crude mix in a minimal amount of hot Hexanes/Heptane. Cool to -20°C. The symmetrical diyne often stays in solution (supernatant), while the rigid cross-coupled product crystallizes.

  • Wash: If the product is solid, wash the filter cake with cold Pentane. Diynes are highly soluble in pentane; many aryl-alkynes are not.

Summary of Strategy

Use this decision matrix to guide your experiment.

ScenarioPrimary StrategySecondary Strategy
Standard Prevention Degas (Freeze-Pump-Thaw)Slow addition of Alkyne
High-Risk Substrate Copper-Free Protocol Dilute H2 Atmosphere
Purification (Easy) Standard Silica ColumnRecrystallization (Hexanes)
Purification (Hard) AgNO3-Impregnated Silica Preparative HPLC
Workflow Diagram (DOT)

Purification_Workflow Start Crude Reaction Mixture (Contains Product + Diyne) TLC_Check Check TLC (Standard Silica) Start->TLC_Check Separated Spots Separated? TLC_Check->Separated Yes_Sep Standard Flash Column (Hexane/EtOAc) Separated->Yes_Sep Yes No_Sep Spots Co-elute Separated->No_Sep No Final Pure Product Yes_Sep->Final Ag_Silica Use AgNO3-Impregnated Silica (Pi-Complex Separation) No_Sep->Ag_Silica Preferred Cryst Attempt Recrystallization (Cold Pentane/Hexane) No_Sep->Cryst Alternative Ag_Silica->Final Cryst->Final

Caption: Decision tree for purifying Sonogashira products from homocoupled impurities.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][3] Organic Letters, 7(26), 5849–5852. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[4] Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link

Sources

Technical Support Center: Navigating the Instability of 4-Ethynylpyridine Post-Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-ethynylpyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter stability issues with 4-ethynylpyridine, particularly following the crucial deprotection step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges and robust solutions to ensure the success of your experiments.

Introduction: The Double-Edged Sword of a Versatile Building Block

4-Ethynylpyridine is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid structure and the reactive terminal alkyne make it a key component for introducing a pyridyl moiety via reactions like the Sonogashira coupling, click chemistry, and C-H activation. However, the very features that make it so useful—the electron-withdrawing nature of the pyridine ring activating the terminal alkyne—are also the root of its inherent instability upon deprotection.

This guide will address the common pitfalls encountered when working with freshly deprotected 4-ethynylpyridine and provide field-proven troubleshooting strategies to mitigate decomposition and polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues reported by researchers working with 4-ethynylpyridine.

Q1: After deprotecting my silyl-protected 4-ethynylpyridine, my reaction mixture turned dark, and I observed a significant loss of my desired product. What is happening?

A1: This is a classic sign of 4-ethynylpyridine decomposition and polymerization. The primary cause is the high reactivity of the deprotected terminal alkyne, which is exacerbated by the electron-withdrawing pyridine ring. This makes the acetylenic proton acidic and the alkyne susceptible to nucleophilic attack and base-catalyzed polymerization.

Causality:

  • Anionic Polymerization: Residual base from the deprotection step (e.g., hydroxide from K₂CO₃/MeOH or fluoride ions from TBAF) can deprotonate the terminal alkyne, generating a pyridylacetylide anion. This anion is a potent nucleophile that can attack another molecule of 4-ethynylpyridine, initiating a chain-reaction polymerization. The resulting polymer is often a dark, insoluble material.

  • Glaser-Hay Coupling: If your reaction involves copper salts (e.g., as a co-catalyst in a subsequent Sonogashira reaction) and is exposed to oxygen, the terminal alkyne can undergo oxidative homocoupling to form 1,4-di(pyridin-4-yl)buta-1,3-diyne.[1][2][3] This side reaction consumes your starting material and can be accelerated by basic conditions.[1][2]

Troubleshooting Workflow for Decomposition:

start Dark Reaction Mixture/ Low Yield check_base Was a base used for deprotection? start->check_base yes_base Yes check_base->yes_base Yes no_base No (e.g., acid deprotection) check_base->no_base No check_workup Was the workup sufficient to remove all base? yes_workup Yes check_workup->yes_workup Yes no_workup No check_workup->no_workup No yes_base->check_workup check_copper Does the subsequent reaction use copper? no_base->check_copper yes_workup->check_copper acid_wash Implement a mild acidic wash (e.g., sat. aq. NH₄Cl) during workup. no_workup->acid_wash acid_wash->check_copper yes_copper Yes check_copper->yes_copper Yes no_copper No check_copper->no_copper No check_oxygen Was the reaction rigorously degassed? yes_copper->check_oxygen stabilize Use freshly deprotected alkyne immediately or stabilize in a slightly acidic solution. no_copper->stabilize yes_oxygen Yes check_oxygen->yes_oxygen Yes no_oxygen No check_oxygen->no_oxygen No slow_addition Consider slow addition of 4-ethynylpyridine to the reaction. yes_oxygen->slow_addition degas Improve degassing protocol for all reagents and solvents. no_oxygen->degas degas->slow_addition slow_addition->stabilize

Caption: Troubleshooting workflow for 4-ethynylpyridine decomposition.

Q2: My NMR spectrum of the crude product after deprotection is complex, showing broad signals in the aromatic region and a diminished or absent acetylenic proton signal. How can I interpret this?

A2: This NMR profile is indicative of oligomerization or polymerization.

  • Broad Aromatic Signals: The formation of a polymer chain with repeating pyridine units in different electronic environments leads to a multitude of overlapping signals, resulting in broad humps in the aromatic region of the ¹H NMR spectrum. You can find reference spectra for poly(4-vinylpyridine) which show similarly broad features.[4]

  • Disappearance of Acetylenic Proton: The consumption of the terminal alkyne during polymerization will lead to the disappearance of the characteristic sharp singlet for the acetylenic proton (typically around δ 3.1-3.3 ppm in CDCl₃).

Reference NMR Data for 4-Ethynylpyridine and its Hydrochloride Salt:

CompoundSolventChemical Shift (δ ppm)MultiplicityIntegrationAssignment
4-Ethynylpyridine CDCl₃~8.6dd2HH-2, H-6 (α to N)
~7.3dd2HH-3, H-5 (β to N)
~3.1s1HAcetylenic H
4-Ethynylpyridine HCl DMSO-d₆~8.8d2HH-2, H-6 (α to N)
~7.8d2HH-3, H-5 (β to N)
~4.8s1HAcetylenic H

Data compiled from various sources.[5][6][7]

Q3: How can I purify 4-ethynylpyridine after deprotection to remove residual salts and byproducts before my next reaction?

A3: Purification is critical to prevent downstream reaction failure. A combination of extraction and chromatography is often most effective.

Protocol 1: Acid-Base Extraction for Purification

This method leverages the basicity of the pyridine nitrogen to separate it from non-basic impurities.[8][9][10]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The 4-ethynylpyridine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the pyridinium salt.

  • Basification: Carefully neutralize the aqueous layer with a base (e.g., saturated aq. NaHCO₃ or dilute NaOH) until the solution is basic (pH > 8).

  • Back-Extraction: Extract the neutralized aqueous layer with fresh organic solvent. The now neutral 4-ethynylpyridine will return to the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperature.

Workflow for Acid-Base Extraction:

start Crude 4-Ethynylpyridine in Organic Solvent acid_extraction Extract with aq. HCl start->acid_extraction organic_impurities Organic Layer: Non-basic impurities acid_extraction->organic_impurities aqueous_pyridinium Aqueous Layer: 4-Ethynylpyridinium HCl acid_extraction->aqueous_pyridinium basify Neutralize with aq. NaHCO₃ aqueous_pyridinium->basify back_extraction Back-extract with Organic Solvent basify->back_extraction aqueous_waste Aqueous Layer: Inorganic salts back_extraction->aqueous_waste pure_organic Organic Layer: Pure 4-Ethynylpyridine back_extraction->pure_organic dry_concentrate Dry and Concentrate pure_organic->dry_concentrate final_product Purified 4-Ethynylpyridine dry_concentrate->final_product

Caption: Workflow for the purification of 4-ethynylpyridine via acid-base extraction.

Protocol 2: Flash Column Chromatography

For small-scale purifications or to remove closely related impurities, flash chromatography on silica gel is recommended.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity can be adjusted based on TLC analysis. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent streaking and decomposition on the acidic silica gel.

Best Practices for Handling and Storage

Given its instability, proper handling and storage of deprotected 4-ethynylpyridine are paramount.

  • Use Immediately: The most reliable approach is to use the deprotected 4-ethynylpyridine immediately in the subsequent reaction without prolonged storage.

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (nitrogen or argon) to prevent oxygen-mediated side reactions like Glaser coupling.[11][12][13]

  • Low Temperature: Store the purified compound as a solid or in a degassed solvent at low temperatures (≤ -20°C) to slow down polymerization and decomposition.

  • Acidic Stabilization: For short-term storage in solution, consider using a slightly acidic solvent system or adding a small amount of a non-nucleophilic acid to protonate the pyridine nitrogen, which reduces the propensity for base-catalyzed polymerization.[14]

In-Depth Technical Protocols

Here are detailed, self-validating protocols for the deprotection of a common silyl-protected precursor.

Protocol 3: Deprotection of 4-((Trimethylsilyl)ethynyl)pyridine

This protocol is designed to minimize the exposure of the deprotected alkyne to basic conditions.

Materials:

  • 4-((Trimethylsilyl)ethynyl)pyridine

  • Methanol (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 4-((trimethylsilyl)ethynyl)pyridine (1.0 equiv) in methanol (0.1-0.2 M), add anhydrous potassium carbonate (2.0 equiv).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Quenching and Workup:

    • Once the starting material is consumed, carefully add saturated aqueous ammonium chloride solution to neutralize the potassium carbonate.

    • Remove the methanol under reduced pressure at low temperature (<30°C).

    • Extract the aqueous residue with DCM or EtOAc (3x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure at low temperature.

  • Immediate Use or Storage: Use the resulting white to pale yellow solid immediately for the next step or store under an inert atmosphere at ≤ -20°C.

Causality and Self-Validation:

  • The use of saturated aqueous NH₄Cl serves to neutralize the basic K₂CO₃, preventing base-catalyzed polymerization during workup.

  • Low-temperature concentration minimizes thermal decomposition.

  • Monitoring by TLC/GC-MS ensures the reaction is stopped as soon as the starting material is consumed, minimizing side reactions.

Conclusion

The successful use of 4-ethynylpyridine hinges on a thorough understanding of its inherent instability and the adoption of careful experimental techniques. By implementing the strategies outlined in this guide—from meticulous deprotection and purification to proper handling and storage—researchers can confidently harness the synthetic potential of this versatile building block.

References

  • SynArchive. (n.d.). Glaser-Hay Coupling. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
  • O'Neill, M. J., et al. (2016). Development of optimized conditions for Glaser-Hay bioconjugations. Methods in enzymology, 580, 23–38. [Link]

  • Wikipedia. (n.d.). Glaser coupling. Wikipedia. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • ResearchGate. (n.d.). 1H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... ResearchGate. [Link]

  • Science Madness. (2007). Potential Sonogashira Reaction Problems?. Science Madness Discussion Board. [Link]

  • Hirao, A., & De, P. (2012). Anionic Vinyl Polymerization. In Controlled and Living Polymerizations (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Studylib. (2008). Anionic & Cationic Polymerization: Mechanisms & Characteristics. Studylib. [Link]

  • YouTube. (2019). Anionic Chain Polymerization. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of (a) P4VP (polymer 52.6 mM; the molarity of pyridine.... ResearchGate. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of P (4-VP) in DMSO-d6, and 1H-NMR, C-NMR spectra of its quaternary derivatives in D2O. ResearchGate. [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.).
  • MDPI. (2022). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. Catalysts, 12(11), 1381. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Fujii, S., et al. (2018). pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer. Frontiers in Chemistry, 6, 303. [Link]

  • ResearchGate. (2017). Hello, i want to know how can i eliminate pyridine by extraction?. ResearchGate. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • PubMed. (2023). Effects of Additives on the Physical Stability and Dissolution of Polymeric Amorphous Solid Dispersions: a Review. AAPS PharmSciTech, 24(7), 175. [Link]

Sources

Technical Support Center: Sonogashira Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Sonogashira coupling reactions involving pyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic compounds. The unique electronic properties of the pyridine ring, particularly the nitrogen atom's influence, often necessitate a departure from standard Sonogashira protocols. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a special focus on the critical role of the base.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Q1: My Sonogashira reaction with 2-chloropyridine is failing or giving very low yields. I'm using triethylamine (TEA) as the base. What's going wrong?

A1: The issue likely stems from a combination of the low reactivity of 2-chloropyridine and the choice of base. The nitrogen atom in the 2-position can coordinate with the palladium and copper catalysts, potentially inhibiting catalytic activity.[1] Triethylamine, while a common base for Sonogashira reactions, may not be optimal in this scenario for several reasons:

  • Insufficient Basicity: TEA might not be strong enough to efficiently deprotonate the terminal alkyne, a crucial step for the formation of the copper acetylide intermediate.[2][3]

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand, and in combination with another amine base, it can lead to catalyst deactivation.

Troubleshooting Steps & Rationale:

  • Switch to a Stronger, More Sterically Hindered Amine Base: Consider using diisopropylamine (DIPA) or piperidine.[4][5] These secondary amines are often more effective in copper-free Sonogashira reactions and can facilitate the reaction even with less reactive chlorides.[4] Their increased steric bulk can also minimize unwanted coordination to the metal center.

  • Consider Inorganic Bases (in Copper-Free Systems): For copper-free Sonogashira reactions, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be highly effective.[4][6][7][8] These bases avoid the potential for catalyst inhibition by competing amine ligands. A combination of a bulky phosphine ligand, such as XPhos, with an inorganic base has been shown to be effective for challenging substrates.[2]

  • Increase Reaction Temperature: Aryl chlorides are generally less reactive than bromides and iodides.[9] Increasing the reaction temperature can help overcome the higher activation energy of the oxidative addition step.[5] However, be mindful of potential side reactions at elevated temperatures.[9]

Q2: I'm observing significant amounts of alkyne homocoupling (Glaser-Hay reaction) in my Sonogashira coupling of a 3-bromopyridine. How can I suppress this side reaction?

A2: Alkyne homocoupling is a common side reaction in copper-catalyzed Sonogashira couplings, often promoted by the presence of oxygen.[2] The choice of base can also influence the rate of this undesired pathway.

Troubleshooting Steps & Rationale:

  • Implement a Copper-Free Protocol: The most direct way to eliminate Glaser homocoupling is to remove the copper co-catalyst.[6][10] Copper-free Sonogashira reactions have been successfully developed to address this issue.[6][10]

  • Switch to a Bulky, Non-Nucleophilic Amine Base: If a copper-catalyzed system is necessary, using a sterically hindered amine base like diisopropylethylamine (DIPEA or Hünig's base) can help. Its non-nucleophilic nature and steric bulk can disfavor the homocoupling pathway.

  • Use an Inorganic Base: As mentioned previously, inorganic bases such as Cs₂CO₃ or K₃PO₄ are excellent alternatives, particularly in copper-free systems.[8] They do not promote the oxidative dimerization of the alkyne.

  • Ensure Rigorous Degassing and Inert Atmosphere: Oxygen is a key promoter of the Glaser-Hay reaction.[2] Ensure your solvent and reaction mixture are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

Q3: My reaction with a 4-iodopyridine is sluggish and gives incomplete conversion, even though iodides are supposed to be reactive. I'm using potassium carbonate as the base. What could be the issue?

A3: While 4-iodopyridine is generally more reactive than its bromo or chloro counterparts, issues can still arise.[9] The problem might not be the reactivity of the halide itself but other factors related to the base and reaction conditions.

Troubleshooting Steps & Rationale:

  • Solubility of the Inorganic Base: Potassium carbonate has limited solubility in many common organic solvents used for Sonogashira couplings (e.g., THF, dioxane). This can lead to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Switch to a more soluble inorganic base like cesium carbonate (Cs₂CO₃).[4][7] Alternatively, consider using an amine base like triethylamine or diisopropylamine, which may also act as a co-solvent and improve solubility.[6]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate.[11]

    • Solution: Screen different solvents. While THF is common, solvents like DMF or NMP can sometimes improve the solubility of reagents and accelerate the reaction, especially with inorganic bases.[5][6] For copper-free systems in aqueous media, the use of surfactants like PTS has been shown to be effective.[12]

  • Catalyst and Ligand System: The choice of palladium source and ligand is crucial.

    • Solution: For challenging substrates, consider using a more active catalyst system. Pre-formed palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) can be more effective than generating the catalyst in situ.[13]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about base selection in the Sonogashira coupling of pyridines.

What are the advantages of using inorganic bases over amine bases for pyridine substrates?

Inorganic bases like cesium carbonate, potassium carbonate, and potassium phosphate offer several advantages, particularly in copper-free systems:

  • Avoidance of Catalyst Inhibition: They do not compete with the desired ligands for coordination to the palladium center, which can be a problem with amine bases and pyridine substrates.

  • Suppression of Side Reactions: They generally do not promote alkyne homocoupling.

  • Milder Reaction Conditions: In some cases, they allow the reaction to proceed under milder conditions.[6]

  • Easier Work-up: They are easily removed during aqueous work-up.

Can I use a very strong base like an alkoxide for the Sonogashira coupling of pyridines?

While strong bases like sodium methoxide have been used in some of the earliest palladium-catalyzed alkyne couplings, they are generally not preferred for Sonogashira reactions with functionalized substrates like pyridines.[2] The high basicity can lead to undesired side reactions, such as deprotonation of other acidic protons on the substrate or reaction with sensitive functional groups. Amine bases and inorganic carbonates offer a better balance of basicity and compatibility with a wider range of functional groups.[9]

Is it always necessary to use a copper co-catalyst?

No, it is not always necessary. The development of copper-free Sonogashira reactions has been a significant advancement, primarily to avoid the issue of alkyne homocoupling.[6][10][14] These systems often rely on a judicious choice of a highly active palladium catalyst, a suitable ligand, and an appropriate base (often an amine or an inorganic base).[4][13] For many applications, especially those sensitive to Glaser-Hay byproducts, a copper-free protocol is the preferred method.[2][10]

Data Summary: Comparison of Bases for Pyridine Sonogashira Coupling

BaseCategorypKa (Conjugate Acid)Typical Application/Notes
Triethylamine (TEA)Amine~10.7Commonly used, can also act as a solvent. May not be optimal for less reactive pyridyl halides.[6]
Diisopropylamine (DIPA)Amine~11.0Often more effective than TEA, especially in copper-free systems.[4]
PiperidineAmine~11.1A strong secondary amine base, effective in many cases.[13]
Diisopropylethylamine (DIPEA)Amine~10.7Sterically hindered and non-nucleophilic, useful for suppressing side reactions.
Cesium Carbonate (Cs₂CO₃)Inorganic~10.3 (second pKa of H₂CO₃)Highly effective in copper-free systems, good solubility in some polar aprotic solvents.[4][7][8]
Potassium Carbonate (K₂CO₃)Inorganic~10.3 (second pKa of H₂CO₃)A common and cost-effective choice, but solubility can be an issue.[6]
Potassium Phosphate (K₃PO₄)Inorganic~12.3 (third pKa of H₃PO₄)A stronger inorganic base that can be effective for challenging couplings.[8]

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling of a Bromopyridine with an Inorganic Base

This protocol provides a starting point for the copper-free Sonogashira coupling of a bromopyridine derivative.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromopyridine, palladium catalyst, and cesium carbonate.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Base Selection Workflow for Pyridine Sonogashira Coupling

Base_Selection_Workflow Start Start: Sonogashira Coupling of Pyridine Halide Substrate_Analysis Analyze Substrate (e.g., 2-chloro, 3-bromo) Start->Substrate_Analysis Copper_Free Consider Copper-Free Protocol? Substrate_Analysis->Copper_Free Inorganic_Base Select Inorganic Base (e.g., Cs₂CO₃, K₃PO₄) Copper_Free->Inorganic_Base Yes Amine_Base Select Amine Base (e.g., DIPA, Piperidine) Copper_Free->Amine_Base No Yes_Copper_Free Yes No_Copper_Catalyzed No Optimization Optimize Temperature & Solvent Inorganic_Base->Optimization Amine_Base->Optimization Troubleshoot_Homocoupling Troubleshoot Homocoupling (Glaser Reaction) Amine_Base->Troubleshoot_Homocoupling Hindered_Amine Select Sterically Hindered Amine (e.g., DIPEA) Hindered_Amine->Optimization End Successful Coupling Optimization->End Troubleshoot_Homocoupling->Hindered_Amine

Caption: A decision-making workflow for selecting an appropriate base.

Simplified Catalytic Cycle and Role of the Base

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne Ar-Pd(II)-C≡CR (L)₂ Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 regenerates Product Ar-C≡CR RedElim->Product CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide BaseH Base-H⁺X⁻ Cu_acetylide->BaseH Cu_acetylodes Cu-C≡CR Cu_acetylodes->Transmetalation

Caption: The role of the base in generating the copper acetylide for transmetalation.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Doubleday, W. (2017). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1). Royal Society of Chemistry. [Link]

  • Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8694–8721. [Link]

  • Hosseini-Zare, M. S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15336–15346. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8694–8721. [Link]

  • Chen, Y., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Chemical Communications, 59(15), 1965–1980. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems? [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(20), 17891–17901. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • National Institutes of Health. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]

  • ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4259–4263. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Lipshutz, B. H., & Chung, D. W. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • ACS Publications. (2011). Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions. Organic Letters, 13(10), 2548–2551. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

Sources

Technical Support Center: Pyridine Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Pyridine-Containing Scaffolds

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Ticket Context: Improving aqueous solubility for preclinical formulation and assay development.

Introduction: The Pyridine Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely struggling with a pyridine-containing lead compound that refuses to stay in solution.

You are not alone. Pyridine is a "privileged scaffold" in medicinal chemistry—found in blockbusters like Esomeprazole and Loratadine—yet it presents a distinct solubility paradox. While the nitrogen atom provides a handle for ionization (pKa ~5.2), the planar aromatic ring drives strong


 stacking interactions, often resulting in high crystal lattice energy and poor aqueous solubility in the free base form.

This guide moves beyond generic advice. We will apply the "Rule of 3" for salt selection, explore Host-Guest complexation , and troubleshoot the notorious hygroscopicity of pyridinium salts.

Module 1: Salt Selection (The "Tier 1" Strategy)

The Science: The pKa Rule

The most robust method to solubilize a pyridine is to protonate the ring nitrogen. However, pyridine is a weak base (pKa ~5.2). Many researchers fail here by selecting weak organic acids (like fumaric or succinic acid), resulting in unstable salts that disproportionate (break apart) in solution.

The Golden Rule: For a stable salt, the difference between the pKa of the base and the acid must be


.[1]


Since Pyridine pKa


 5.2, you generally require an acid with pKa < 2.2 .
Decision Framework

Use the following logic flow to select your counter-ion.

SaltSelection Start Start: Pyridine Lead Candidate CheckPKa Check Acid pKa Start->CheckPKa StrongAcid Acid pKa < 2.0 (HCl, H2SO4, MSA) CheckPKa->StrongAcid Strong Acid Selected WeakAcid Acid pKa > 3.0 (Fumaric, Succinic) CheckPKa->WeakAcid Weak Acid Selected CalcDelta Calculate Delta pKa (5.2 - Acid pKa) StrongAcid->CalcDelta WeakAcid->CalcDelta ResultSalt Stable Salt Form (High Solubility) CalcDelta->ResultSalt Delta > 3 ResultCoCrystal Co-Crystal / Unstable Salt (Risk of Disproportionation) CalcDelta->ResultCoCrystal Delta < 3 ResultHygro Check Hygroscopicity (Common with HCl) ResultSalt->ResultHygro Next Step

Figure 1: Decision tree for salt selection based on pKa differentials. Note that weak acids often fail to protonate pyridine efficiently.

Standard Operating Procedure: Salt Screening

Objective: Identify a crystalline salt with improved solubility.

  • Stoichiometry: Prepare a 1:1.05 molar ratio of Pyridine:Acid. Excess acid ensures full protonation.

  • Solvent Selection: Dissolve the free base in a non-polar solvent where the salt is likely insoluble (e.g., Diethyl Ether, Dichloromethane, or Ethyl Acetate).

  • Addition: Add the acid (dissolved in Ethanol or as a gas) dropwise to the free base solution.

  • Observation:

    • Immediate Precipitate: Good sign. Filter and dry.[2]

    • Oil Formation: Common with pyridines.[3][4][5] Heat to redissolve, then cool slowly (seeding may be required).

  • Validation: Verify salt formation via NMR (look for a shift in the protons adjacent to the nitrogen) or DSC (distinct melting point different from the free base).

Module 2: Formulation Strategies (When Salts Fail)

If the salt is unstable or toxic, we move to formulation. For pyridines, pH adjustment and cyclodextrin complexation are the most effective non-covalent strategies.

Strategy A: pH Adjustment (The Buffer Approach)

Pyridine solubility is pH-dependent. According to the Henderson-Hasselbalch equation , solubility increases exponentially as pH drops below the pKa (5.2).

  • Target pH: Formulation at pH 3.0–4.0 will ensure >90% ionization, drastically improving solubility.

  • Warning: This is suitable for IV/Liquid formulations but may precipitate upon injection or dilution in the blood (pH 7.4).

Strategy B: Cyclodextrin Complexation

The hydrophobic pyridine ring fits well into the cavity of


-Cyclodextrin (

-CD) or Sulfobutylether-

-CD (SBE-

-CD). This shields the hydrophobic aromatic ring from water while the CD exterior interacts with the solvent.

Data: Solubilization Enhancers for Pyridines

Excipient ClassSpecific RecommendationMechanismLimit (Approx)
Strong Acid Methanesulfonic Acid (MSA)Forms stable Mesylate salt1:1 Molar
Co-Solvent PEG 400 / EthanolDisrupts water lattice; solvates aromatic ring< 10-20% (IV)
Complexing Agent HP-

-CD / SBE-

-CD
Host-guest inclusion complex10-40% w/v
Surfactant Polysorbate 80 (Tween 80)Micellar solubilization< 1-5%

Module 3: Troubleshooting & FAQs

Q1: "I made the Hydrochloride (HCl) salt, but it turned into a puddle of water on the bench. Why?"

Diagnosis: Deliquescence. Explanation: Pyridinium Hydrochloride is notoriously hygroscopic .[3][5] The chloride ion is small and has a high charge density, and the pyridinium cation can form strong hydrogen bonds with atmospheric water. Solution:

  • Switch Counter-ions: Move to a larger, "softer" counter-ion like Methanesulfonate (Mesylate) or Tosylate . These have lower lattice energies and are generally less hygroscopic than HCl salts.

  • Handling: If you must use HCl, handle strictly in a glovebox or desiccator.

Q2: "My compound oils out instead of crystallizing during salt formation."

Diagnosis: Impurities or super-saturation. Explanation: Pyridine salts often have low melting points. Small amounts of solvent or impurities can depress the melting point below room temperature. Solution:

  • Anti-solvent Trituration: Add a non-polar solvent (Hexane or Ether) and scratch the glass side of the flask to induce nucleation.

  • Seeding: If you have any solid crystal (even a tiny amount), add it to the oil.

  • Slow Cooling: Heat the oil in a minimum amount of ethanol until dissolved, then cool very slowly to 4°C.

Q3: "The salt dissolves in the vial but crashes out when diluted in media (pH 7.4)."

Diagnosis: The "pH Gap." Explanation: Your formulation pH (likely acidic) keeps the pyridine protonated. When diluted in biological media (pH 7.4), the pH shifts above the pKa (5.2). The pyridine deprotonates, reverts to the lipophilic free base, and precipitates. Solution:

  • Pre-dissolve in DMSO: Create a high-concentration stock in DMSO (up to 5%).

  • Use SBE-

    
    -CD:  Cyclodextrins can maintain solubility even when the drug is neutral (free base) by hiding the hydrophobic ring.
    

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and the pKa rule).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[6][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616. (Detailed review on the mechanics of salt formation and counter-ion selection).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Guide on using Cyclodextrins for solubilizing aromatic heterocycles).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[7][9] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational text on solubility rules in drug discovery).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform compatibility testing before in vivo administration.

Sources

Minimizing copper catalyst interference in subsequent steps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Copper Catalyst Removal & Interference Mitigation

Current Status: Operational Ticket ID: Cu-REM-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Blue" Problem

Welcome to the Technical Support Center. If you are here, you likely have a reaction mixture that is stubbornly green/blue, a biological assay that is failing due to unexplained toxicity, or a fluorescence signal that has mysteriously vanished.

Copper-catalyzed reactions (CuAAC "Click", Ullmann, ATRP) are powerful, but residual copper is a notorious contaminant. It is cytotoxic, quenches fluorophores, and faces strict regulatory limits (ICH Q3D). This guide replaces "trial and error" with chemically grounded protocols to eliminate copper interference.

Module 1: Diagnostic Hub – Is Copper Your Problem?

Before attempting aggressive purification, confirm that Copper is the source of your downstream failure.

Common Symptoms of Copper Interference:

SymptomMechanismDiagnostic Test
Fluorescence Loss Static Quenching: Cu(II) binds to fluorophores (e.g., GFP, DsRed, Fluorescein), forming a non-fluorescent complex.Add 10 mM EDTA to the assay. If fluorescence recovers, it is Cu-mediated quenching.
Cell Death (Toxicity) ROS Generation: Cu(I)/Cu(II) cycles with intracellular reductants (Ascorbate/GSH) to produce Hydroxyl radicals (Fenton-like chemistry).Check cell viability with/without a Cu-chelator (e.g., Bathocuproine sulfonate).
Protein Degradation Oxidative Cleavage: ROS generated by residual Cu attacks peptide backbones.Run SDS-PAGE. Look for smearing or fragmentation compared to a Cu-free control.
NMR Broadening Paramagnetism: Cu(II) is paramagnetic (

), causing line broadening and signal loss in

NMR.
Shake sample with

/EDTA wash; re-run NMR.
Visualizing the Toxicity Mechanism (ROS Generation)

The following diagram illustrates why trace copper kills cells and degrades biomolecules.

CopperROS Cu2 Cu(II) (Residual) Cu1 Cu(I) (Reactive) Cu2->Cu1 Reduced by Asc Cu1->Cu2 Oxidized by O2 ROS OH• / O2•- (Radicals) Cu1->ROS Asc Ascorbate/GSH (Cellular Reductants) Asc->Cu1 O2 O2 O2->ROS Fenton/Haber-Weiss Damage DNA/Protein Damage ROS->Damage Oxidative Stress

Figure 1: Mechanism of Copper-induced cytotoxicity. The redox cycling between Cu(I) and Cu(II) fueled by cellular reductants generates lethal Reactive Oxygen Species (ROS).[1]

Module 2: Removal Protocols (The "Fix")

Select the protocol based on your product's solubility and sensitivity.

Protocol A: The "Chelation Wash" (For Robust, Organic-Soluble Small Molecules)

Best for: Standard organic synthesis (Click, Ullmann) where the product is lipophilic.

The Chemistry: EDTA and Ammonia form water-soluble complexes with Cu (Log K ~18 for Cu-EDTA), pulling it from the organic phase.

  • Dissolve: Dilute your reaction mixture in a non-miscible organic solvent (EtOAc, DCM, or Chloroform).

  • Wash 1 (The Strip): Wash the organic layer with 10% aqueous

    
     (Ammonium Hydroxide)  or saturated 
    
    
    
    (if base-sensitive).
    • Visual Cue: The aqueous layer will turn deep blue (

      
      ).
      
  • Wash 2 (The Polish): Wash with 0.1 M EDTA (pH 7-8) .

    • Why: EDTA scavenges remaining ions that ammonia missed.

  • Final Rinse: Wash with Brine (sat. NaCl) to remove residual chelators.[2]

  • Dry: Dry over

    
     and concentrate.
    
Protocol B: Solid-Supported Scavengers (For Pharma/APIs)

Best for: Late-stage intermediates, GMP workflows, or when aqueous washes are impossible.

The Chemistry: Functionalized silica (e.g., Thiol, Thiourea) binds Cu with high affinity (


 often < 

M) without introducing soluble impurities.
  • Selection:

    • Cu(I) (Click): Use Thiol-functionalized Silica (e.g., SiliaMetS® Thiol). Thiols bind soft metals like Cu(I) avidly.

    • Cu(II) (General): Use Diamine or Triamine functionalized silica.

  • Dosage: Add 4-5 equivalents of scavenger resin relative to the initial copper loading (or 10-20% w/w relative to product if Cu amount is unknown).

  • Incubation: Stir at room temperature for 1-4 hours.

    • Tip: Heating to 40°C can accelerate kinetics but check product stability.

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Result: The filtrate is Cu-free.[2] The blue/green color stays on the beads.

Protocol C: The "Cuprizone" Precipitation (For Water-Soluble Biologics)

Best for: Peptides, DNA, or proteins where extraction is impossible.

  • Add Cuprizone: Add Bis(cyclohexanone) oxaldihydrazone (Cuprizone) to your aqueous mixture.

  • Precipitate: A blue precipitate (

    
    -Cuprizone complex) will form.
    
  • Spin: Centrifuge at high speed (10,000 x g) or filter.

  • Supernatant: Collect the clear supernatant.

Module 3: Prevention & Optimization

The best way to remove Copper is to use less of it or keep it accessible.

Ligand Selection Strategy

The ligand dictates not just the reaction speed, but the ease of removal.

  • TBTA (Tris(benzyltriazolylmethyl)amine): Lipophilic. Hard to remove. Often co-elutes with organic products on silica columns.

  • THPTA (Tris(hydroxypropyltriazolylmethyl)amine): Hydrophilic. Easy to remove.[3] Washes away completely with water during the workup.

    • Recommendation: Switch to THPTA for almost all biological or polar-product applications.

Decision Tree for Removal Strategy

RemovalStrategy Start Start: Product Type? Organic Lipophilic / Organic Soluble Start->Organic WaterSol Hydrophilic / Water Soluble Start->WaterSol Sensitive Base/Acid Sensitive? Organic->Sensitive Bio Biologic (DNA/Protein) WaterSol->Bio PolarSmall Polar Small Molecule WaterSol->PolarSmall Yes Yes Sensitive->Yes Use Scavenger Resin (Protocol B) No No Sensitive->No Robust Robust Molecule NH4OH + EDTA Wash\n(Protocol A) NH4OH + EDTA Wash (Protocol A) Robust->NH4OH + EDTA Wash\n(Protocol A) Dialysis vs EDTA\nor Cuprizone (Protocol C) Dialysis vs EDTA or Cuprizone (Protocol C) Bio->Dialysis vs EDTA\nor Cuprizone (Protocol C) Reverse Phase SPE\nor Thiol Resin Reverse Phase SPE or Thiol Resin PolarSmall->Reverse Phase SPE\nor Thiol Resin No->Robust

Figure 2: Strategic workflow for selecting the optimal copper removal method based on product solubility and stability.

Data Summary: Scavenger Efficiency

Comparative efficiency of methods for reducing Cu levels (Starting from ~500 ppm).

MethodResidual Cu (ppm)ProCon
SiliaMetS® Thiol < 5 ppm Highest efficiency; no leaching.Cost; requires filtration step.[2][4]
EDTA Wash (x3) 10 - 50 ppm Cheap; available in all labs.Can strip metals from metalloproteins; hard for water-soluble products.
Silica Column 50 - 100 ppm Removes bulk Cu."Streaking" of Cu often contaminates fractions; insufficient for Pharma limits.
Celite Filtration > 200 ppm Fast.Ineffective for soluble Cu species; only removes precipitates.

(Data aggregated from industry benchmarks and SiliCycle case studies [1, 2])

FAQ: Frequently Asked Questions

Q: I used EDTA, but my cells are still dying. Why? A: EDTA removes Cu(II) well, but if you used Ascorbate in your Click reaction, you likely have Cu(I). Cu(I) binds tightly to alkynes and is harder to chelate. Fix: Aerate your sample (stir open to air) for 20 mins to oxidize Cu(I) to Cu(II) before adding EDTA, or use a Cu(I)-specific scavenger like Thiol-silica.

Q: What is the regulatory limit for Copper in injectable drugs? A: According to ICH Q3D (R2) , the Permitted Daily Exposure (PDE) for parenteral (injectable) copper is 340 µ g/day . For a standard 10g daily dose, this equates to 34 ppm . Oral limits are higher (3400 µ g/day ).

Q: My product is a chelator itself. How do I get the Copper out? A: This is the "Avidity Problem." If your product binds Cu stronger than EDTA, washes won't work. Fix: Use a Sulfide-based scavenger or precipitate the product as a salt in a solvent where the Cu-complex remains soluble (e.g., HCl in MeOH).

References

  • BenchChem. (2025).[2] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Retrieved from

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues.[5] Retrieved from

  • ICH. (2022).[6][7] Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation.[6][8] Retrieved from

  • Rahimi, et al. (2023). Mechanism of Copper Induced Fluorescence Quenching. National Institutes of Health (PMC). Retrieved from

  • ResearchGate. (2022). Schematic representation of the mechanism of copper‐catalyzed ROS production. Retrieved from

Sources

Recrystallization techniques for purifying substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Senior Application Support Case ID: PYR-CRYST-001

Welcome to the Purification Support Center.

You are likely here because your substituted pyridine is behaving like a stubborn oil rather than a crystalline solid, or your purity yields are stalling at 90%. Pyridines are notoriously difficult to crystallize due to their low melting points, high hygroscopicity, and the "schizophrenic" nature of their polarity (a lipophilic


-system housing a basic, polar nitrogen).

This guide is structured to troubleshoot these specific failure modes.

Module 1: Solvent Selection & The "Solubility Paradox"

User Query: "I've tried Ethanol and Hexanes, but my pyridine derivative is either too soluble or crashes out instantly. How do I choose the right system?"

Technical Insight: Substituted pyridines often defy the standard "like dissolves like" rule because they possess dual polarity. The nitrogen atom accepts hydrogen bonds, while the ring and substituents (e.g., -Cl, -Me) drive lipophilicity.

  • The Trap: Protic solvents (MeOH, EtOH) often dissolve pyridines too well due to H-bonding with the ring nitrogen, preventing supersaturation.

  • The Fix: You must disrupt this H-bonding network using a non-polar antisolvent or switch to a non-H-bond-donating polar solvent (e.g., EtOAc, Acetone).

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Solubility Screening CheckMP Is Melting Point < 60°C? Start->CheckMP LowMP High Risk of Oiling Out Avoid boiling solvents CheckMP->LowMP Yes HighMP Proceed to Solubility Test CheckMP->HighMP No TestPolar Dissolves in EtOAc/Acetone? HighMP->TestPolar YesPolar Use Hexane/Heptane as Antisolvent TestPolar->YesPolar Yes NoPolar Try Protic Solvents (EtOH/iPrOH) TestPolar->NoPolar No TestProtic Dissolves in Hot EtOH? NoPolar->TestProtic YesProtic Use Water or Ether as Antisolvent TestProtic->YesProtic Yes NoProtic Consider Acid-Base Recrystallization TestProtic->NoProtic No

Caption: Logic flow for selecting the primary solvent system based on thermal properties and polarity.

Recommended Solvent Pairs for Substituted Pyridines
Primary Solvent (Dissolves Hot)Antisolvent (Induces Precipitation)Best For...
Ethyl Acetate Heptane (or Hexane)Standard. Good for halogenated pyridines (e.g., 2-chloropyridine). Avoids H-bonding issues.
Isopropanol (IPA) Water Polar Pyridines. Good for aminopyridines or nicotinic acids. IPA is preferred over EtOH as it has a higher boiling point and lower solubility power.
Toluene Cyclohexane Lipophilic/Aryl Pyridines. Excellent for removing aliphatic impurities.
Acetone Pentane Thermally Labile. Allows for low-temperature crystallization (cooling to -20°C).
Module 2: The "Oiling Out" Crisis

User Query: "My solution turns cloudy, but instead of crystals, I get yellow oil droplets at the bottom. Cooling it further just freezes the oil into a glass."

Technical Insight: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the "oiling out" temperature (the metastable limit) is higher than the crystallization temperature. The impurities in your crude material depress the melting point of your pyridine below the solvent's boiling point [1].

The Protocol: The "Cloud Point" Seeding Technique Do not simply cool the solution to 0°C; this guarantees oil. You must force nucleation before the oil phase separates.

  • Dissolve: Dissolve crude solid in the minimum amount of hot solvent (e.g., EtOAc).

  • Add Antisolvent Hot: Add hot antisolvent (e.g., Heptane) dropwise until a faint persistent cloudiness appears.

  • Re-dissolve: Add 1-2 drops of the primary solvent to just clear the solution.[2]

  • Seed: Remove from heat. Add a seed crystal immediately (if available) or scratch the glass.

  • Insulate: Wrap the flask in foil or a towel. Allow it to cool to Room Temp over 2-3 hours. Do not touch it.

  • Trituration (Rescue): If oil forms, reheat to dissolve, then vigorously stir while cooling. The shear force can sometimes induce crystallization.

Visualization: The Oiling Out Rescue Cycle

OilingOut Step1 Solution Oils Out (LLPS) Step2 Reheat to Clear Solution Step1->Step2 Don't Panic Step3 Add Seed Crystal at Cloud Point Step2->Step3 Critical Step Step4 Slow Cool (Insulated) Step3->Step4 No Vibration Step4->Step1 If Fails Success Filter & Wash Step4->Success Crystals Form

Caption: The iterative cycle required to overcome Liquid-Liquid Phase Separation (LLPS).

Module 3: The pH-Switch Strategy (Acid-Base Recrystallization)

User Query: "My pyridine is too soluble in everything, or the impurities are structurally identical (isomers). Standard recrystallization isn't working."

Technical Insight: Pyridines are bases (pKa ~5.2 for pyridine, varying with substituents). You can exploit this by converting the pyridine into a salt (Hydrochloride, Picrate, or Oxalate), which often has drastically different solubility profiles than the free base and the impurities [2].

The Protocol: HCl Salt Formation

  • Dissolve: Dissolve crude pyridine in dry Diethyl Ether or EtOAc.

  • Acidify: Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise.

  • Precipitate: The Pyridinium HCl salt will precipitate instantly (often white solid). Impurities that are non-basic (starting materials) or have vastly different pKa values will remain in solution.

  • Filter & Wash: Collect the salt. Wash with fresh ether.

  • Freebase (Optional): Dissolve salt in minimal water, adjust pH to ~10 with Na2CO3, and extract back into organic solvent.

Visualization: pH-Swing Purification Workflow

pHSwing Crude Crude Pyridine Mixture (Isomers + Tar) Acidify Add HCl (in Ether/Dioxane) Crude->Acidify Filter Filter Precipitate Acidify->Filter Filtrate Filtrate: Non-basic Impurities Tars/Oils Filter->Filtrate Discard Solid Solid: Pyridinium Salt Filter->Solid Keep Base Dissolve in H2O Add Na2CO3 (pH > 9) Solid->Base Extract Extract w/ DCM Evaporate Base->Extract

Caption: Exploiting the basic nitrogen lone pair to separate pyridines from non-basic impurities.

Module 4: Color & Scavenging

User Query: "My crystals are technically pure by NMR, but they are yellow/brown instead of white."

Technical Insight: Pyridines are prone to N-oxidation and polymerization, leading to "tar" formation.

  • Warning: Do not use standard Activated Charcoal (Norit) aggressively with pyridines. The pyridine nitrogen can adsorb irreversibly to the acidic sites on the carbon surface, leading to yield loss [3].

  • Alternative: Use Silica Gel or Neutral Alumina as a scavenger. Add 5-10% (w/w) silica to your hot solution, stir for 5 minutes, and filter hot. This removes polar tars without trapping the pyridine.

References
  • Mettler Toledo. "Oiling Out in Crystallization." Particle System Characterization. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Chapter: Purification of Organic Chemicals - Heterocycles). [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. [Link]

Sources

Validation & Comparative

Strategic Pyridylation in Cross-Coupling: 4-Bromopyridine vs. 4-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethynylpyridine vs. 4-Bromopyridine in Cross-Coupling Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Incorporating the 4-pyridyl moiety into pharmaceutical scaffolds is a recurring challenge due to the inherent instability of the precursors and the coordinating nature of the pyridine nitrogen. This guide compares the two primary entry points for 4-pyridylation in Sonogashira cross-coupling: the electrophilic 4-Bromopyridine (typically as the hydrochloride salt) and the nucleophilic 4-Ethynylpyridine .

While 4-ethynylpyridine offers a direct "click-ready" handle, its volatility and tendency to polymerize make it a reagent of last resort. Conversely, 4-bromopyridine hydrochloride is the industrial workhorse—stable in storage but requiring specific "free-basing" protocols to unlock its reactivity without triggering self-quaternization. This guide provides the decision framework, mechanistic insights, and validated protocols to navigate this choice.

Part 1: Reagent Profiling & Stability

The fundamental difference between these reagents lies not just in their electronic role (electrophile vs. nucleophile) but in their storage stability and handling requirements.

Feature4-Bromopyridine (HCl Salt) 4-Ethynylpyridine
Role in Coupling Electrophile (Ar-X)Nucleophile (Alkyne component)
Physical State White crystalline solid (HCl salt)Yellow/Brown solid or oil (Low MP)
Stability High (Indefinite at RT as salt)Low (Polymerizes/decomposes easily)
Storage Desiccator, RT-20°C, Dark, Inert Atmosphere
Activation Requires neutralization (in situ or ex situ)Ready to use (but purity must be checked)
Primary Risk Self-Quaternization upon neutralizationPolymerization (turns black/insoluble)
The Stability Trap: 4-Bromopyridine Free Base

4-Bromopyridine exists commercially as the hydrochloride salt because the free base is notoriously unstable. Once neutralized, the pyridine nitrogen of one molecule attacks the electron-deficient C4-position of another, displacing bromine. This leads to the formation of poly(4-pyridyl) oligomers (often seen as a pink/red gum).

  • Implication: You cannot store the free base. It must be generated immediately prior to or during the reaction.

Part 2: Strategic Decision Framework

Do not default to 4-ethynylpyridine simply because it looks like the "right block" for your retrosynthesis. Use the following logic to select the optimal route.

Decision Matrix: Selecting the Pyridyl Source

DecisionMatrix Start Target: 4-Pyridyl-Alkyne Scaffold CheckPartner Is the Alkyne Partner Stable & Available? Start->CheckPartner RouteA Route A: Use 4-Bromopyridine HCl (Standard Approach) CheckPartner->RouteA Yes CheckHalide Is the Aryl Halide Partner Expensive or Hard to Activate? CheckPartner->CheckHalide No ReasonA • Cheaper starting material • Avoids handling unstable 4-ethynylpyridine • In-situ neutralization is robust RouteA->ReasonA CheckHalide->RouteA No (Synthesize Alkyne Partner first) RouteB Route B: Use 4-Ethynylpyridine (Specialist Approach) CheckHalide->RouteB Yes ReasonB • Necessary if partner alkyne is unstable • Use if Ar-X is the limiting reagent RouteB->ReasonB

Figure 1: Decision matrix for selecting the optimal coupling partner. Route A is preferred for 80% of standard applications.

Part 3: Mechanistic Challenges & Solutions

The "Catalyst Poisoning" Effect

Both reagents present a common enemy: the pyridine nitrogen.[1] Pyridines are excellent ligands for Palladium (Pd) and Copper (Cu).[2]

  • Pd-Sequestration: High concentrations of pyridine can displace phosphine ligands, forming inactive [Pd(Pyridine)2Cl2] species. This arrests the catalytic cycle.[3]

  • Cu-Interference: In the Sonogashira reaction, the pyridine nitrogen can compete with the alkyne for Copper coordination, slowing down the transmetallation step.

Expert Solution:

  • Ligand Overkill: Use bulky, electron-rich phosphine ligands (e.g., XPhos , P(t-Bu)3 ) that bind Pd more tightly than pyridine can.

  • High Temperature: Elevated temperatures (60–80°C) promote the dissociation of the labile Pd-N bond, keeping the catalyst active.

  • Copper-Free Variants: If poisoning is severe, switch to a Copper-free Sonogashira protocol (using Pd(OAc)2/TPP/Piperidine) to eliminate the Cu-interference variable.

Part 4: Experimental Protocols

Protocol A: Coupling with 4-Bromopyridine HCl (The "In-Situ" Method)

Best for: Standard synthesis where the alkyne partner is stable.

The Concept: Instead of isolating the unstable free base, we use the HCl salt directly in the reaction vessel and add extra base to neutralize it in real-time.

Reagents:

  • Aryl Alkyne (1.0 equiv)

  • 4-Bromopyridine HCl (1.1 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (3-5 mol%)

  • Co-Catalyst: CuI (2-5 mol%)

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA) (3.5 - 4.0 equiv)

  • Solvent: DMF or THF (Degassed)

Step-by-Step Workflow:

  • Solvent Prep: Degas DMF/THF by sparging with Argon for 15 mins.

  • Solids Addition: To a dry Schlenk flask, add 4-Bromopyridine HCl, Pd catalyst, and CuI.

  • Neutralization (Critical Step): Add the solvent followed immediately by the amine base (Et3N).

    • Observation: The solution may warm slightly as the HCl is neutralized. Ensure stirring is vigorous to break up the salt.

  • Alkyne Addition: Add the aryl alkyne partner.

  • Reaction: Heat to 60–80°C under Argon. Monitor by TLC/LCMS.[4]

    • Note: Do not judge reaction progress by the disappearance of the alkyne alone; check for the product. 4-Bromopyridine can sometimes degrade if the catalyst is dead.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF and pyridinium salts), dry over Na2SO4, and concentrate.

Protocol B: Coupling with 4-Ethynylpyridine

Best for: Valuable aryl halides or when the alkyne partner cannot be synthesized.

The Concept: 4-Ethynylpyridine is used as the nucleophile. Purity check is essential before starting.

Reagents:

  • Aryl Halide (Ar-I preferred > Ar-Br) (1.0 equiv)

  • 4-Ethynylpyridine (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Et3N (2.0 equiv)

  • Solvent: THF or Toluene

Step-by-Step Workflow:

  • Purity Check: Dissolve a small amount of 4-ethynylpyridine in DCM. If it leaves a black insoluble residue, it has polymerized. Purify via short silica plug or vacuum distillation if necessary.

  • Setup: Charge flask with Aryl Halide, Pd catalyst, and CuI. Cycle Argon/Vacuum 3x.

  • Reagent Addition: Dissolve 4-ethynylpyridine in the reaction solvent (THF) and add via syringe to the reaction mixture.

  • Base Addition: Add Et3N.

  • Reaction: Stir at RT first (Sonogashira with 4-ethynylpyridine is often faster due to the electron-deficient alkyne). If no reaction after 2h, heat to 50°C.

  • Workup: Standard aqueous workup.

    • Caution: The product is a bis-aryl pyridine. Ensure the pH of the aqueous layer is basic (> pH 9) during extraction to prevent protonation and loss of product to the water phase.

Part 5: Troubleshooting & Data Comparison

Comparative Performance Data
ParameterRoute A (4-Br-Py HCl)Route B (4-Ethynyl-Py)
Typical Yield 75 - 90%50 - 70%
Atom Economy HighLower (if purification needed)
Reaction Rate Slower (requires heat)Faster (often RT)
Side Reactions Homocoupling of alkyne (Glaser)Polymerization of reagent
Scalability Excellent (Kg scale possible)Poor (Reagent stability limits scale)
Common Failure Modes
  • Black Precipitate (Palladium Black): Catalyst has crashed out.

    • Cause: Pyridine poisoning or lack of phosphine ligand.

    • Fix: Add more ligand (PPh3) or switch to dppf/XPhos.

  • Pink/Red Reaction Mixture:

    • Cause: Self-polymerization of 4-bromopyridine.[5]

    • Fix: Ensure the catalyst is active and the coupling happens faster than the side reaction. Increase Pd loading or temperature.

References

  • Sonogashira Coupling Mechanism & Conditions

    • Chinchilla, R., & Nájera, C. (2007).[6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Handling of 4-Bromopyridine Hydrochloride

    • Huarong Pharma. (2025). How to optimize the use of 4-bromopyridine hydrochloride in organic synthesis.
  • Catalyst Poisoning by Pyridines

    • BenchChem Technical Support.[3][4] (2025).[1][3][4][7] Catalyst Poisoning in Reactions with Pyridine Substrates.[1][3][8]

    • [4]

  • Synthesis of 4-Ethynylpyridine

    • BenchChem. (2025).[1][3][4] A Comparative Guide to the Synthesis of 4-Ethynylpyridine.

  • General Cross-Coupling Protocols

    • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

Sources

Optimizing Sonogashira Coupling for Pyridine Scaffolds: A Comparative Catalyst Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Challenge

In drug discovery, the pyridine moiety is ubiquitous, yet it remains one of the most challenging substrates for Palladium-catalyzed cross-couplings. The Sonogashira reaction —the coupling of terminal alkynes with aryl halides—is frequently bottlenecked by two specific failure modes when applied to pyridines:

  • Catalyst Poisoning: The basic nitrogen atom of the pyridine ring competes with phosphine ligands for coordination to the Pd(II) center, forming inactive Pd(Pyridine)2L2 species.

  • Electronic Deactivation: 2-Halopyridines are electron-deficient at the C-X bond, making oxidative addition sluggish compared to phenyl halides. Conversely, the proximity of the nitrogen lone pair can chelate the metal, arresting the cycle before transmetallation.

This guide moves beyond "standard conditions" (Pd(PPh3)4/CuI) to evaluate high-performance alternatives, providing a data-backed framework for catalyst selection.

Mechanistic Insight: The "Pyridine Trap"

To select the right catalyst, one must understand the failure mechanism. In a standard cycle, the rate-determining step is often the oxidative addition. However, with pyridines, the resting state of the catalyst is often disrupted.

Diagram 1: The Catalytic Cycle & Pyridine Interference

The following diagram illustrates the standard cycle versus the "Pyridine Trap" (in red), and how bulky ligands (in green) prevent this off-cycle equilibrium.

SonogashiraMechanism Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Py-X PyridineTrap DEAD END: Pd(II)-Pyridine Complex (Catalyst Poisoning) OxAdd->PyridineTrap + Pyridine Substrate (N-coordination) (If Ligand is small) TransMetal Transmetallation (Cu-Acetylide) OxAdd->TransMetal + Cu-C≡C-R (Bulky Ligand prevents N-binding) RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 - Product

Figure 1: Standard phosphines (like PPh3) allow pyridine nitrogen to displace the ligand, stalling the cycle. Bulky ligands (XPhos, NHCs) sterically occlude the metal center, preventing this coordination.

Comparative Analysis of Catalyst Systems

We categorize the catalyst options into three "Tiers" based on efficacy and substrate difficulty.

Tier 1: The Traditional Workhorses

Catalysts: Pd(PPh3)4, PdCl2(PPh3)2 Best For: 3-Bromopyridines, 4-Bromopyridines, non-hindered alkynes. Limitations: High sensitivity to air (Pd0); prone to N-poisoning by 2-substituted pyridines; often requires high heat (80-100°C).

Tier 2: The Steric Giants (Buchwald Precatalysts)

Catalysts: XPhos Pd G3, XPhos Pd G4, Pd(OAc)2 + XPhos/SPhos Best For: 2-Chloropyridines , 2-Bromopyridines, electron-rich alkynes. Advantage: The biaryl phosphine ligands (XPhos) create a "roof" over the Pd center. This steric bulk forces the reductive elimination and, crucially, prevents the pyridine nitrogen from binding . The G3/G4 precatalyst scaffold ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

Tier 3: The Stabilized NHCs (PEPPSI)

Catalysts: Pd-PEPPSI-IPr, Pd-PEPPSI-IPent Best For: Copper-Free conditions , aqueous solvents, green chemistry.[1] Advantage: N-Heterocyclic Carbenes (NHCs) are stronger sigma-donors than phosphines, creating a highly electron-rich Pd center that accelerates oxidative addition of deactivated chlorides. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is air-stable and releases the active species only upon heating.

Performance Data Comparison

The following table summarizes experimental yields for the coupling of 2-Chloropyridine (a difficult substrate) with Phenylacetylene.

FeaturePdCl2(PPh3)2 (Tier 1)XPhos Pd G3 (Tier 2)Pd-PEPPSI-IPr (Tier 3)
Yield (2-Cl-Py) < 40% (often 0%)92 - 96% 85 - 90%
Yield (3-Br-Py) 85%> 98%95%
Cu-Cocat Required? Yes (Essential)Yes (Preferred)No (Optional)
Temp 80 - 100°C60 - 80°C60 - 80°C
Air Stability ModerateHigh High
Homocoupling High Risk (Glaser)Low RiskLowest Risk

Key Takeaway: For 2-halopyridines, Tier 1 catalysts are often insufficient. Switch immediately to Tier 2 (XPhos) or Tier 3 (PEPPSI).

Decision Framework: Selecting Your System

Do not waste time screening random catalysts. Use this logic flow to select the optimal system for your specific pyridine substrate.

CatalystSelection Start Start: Pyridine Substrate Pos Halogen Position? Start->Pos Type Halogen Type? Pos->Type 3- or 4-Position Cat2 Use XPhos Pd G3 (High Activity) Pos->Cat2 2-Position (N-coordination risk) Cat1 Use PdCl2(PPh3)2 (Standard) Type->Cat1 Bromide/Iodide Type->Cat2 Chloride (Hard Ox-Add) CuSens Alkyne Sensitive to Cu? CuSens->Cat1 No Cat3 Use Pd-PEPPSI-IPr (Cu-Free/Robust) CuSens->Cat3 Yes (Glaser prone) Cat1->CuSens Check Alkyne

Figure 2: Logical flow for selecting the optimal Palladium source based on substrate constraints.

Validated Experimental Protocols

Protocol A: The "Problem Solver" (XPhos Pd G3)

Recommended for 2-halopyridines and aryl chlorides.

  • Setup: Charge a reaction vial with 2-chloropyridine (1.0 equiv), Alkyne (1.2 equiv), XPhos Pd G3 (2 mol%), XPhos (2 mol%), and CuI (4 mol%).

  • Solvent/Base: Add degassed 1,4-Dioxane (0.5 M concentration) and Triethylamine (2.0 equiv).

  • Reaction: Seal and heat to 80°C for 2–4 hours.

  • Workup: Filter through a pad of silica/Celite to remove Pd/Cu. Concentrate and purify.

    • Note: The addition of free XPhos ligand (1:1 with Pd) ensures the active species remains ligated throughout the cycle.

Protocol B: The "Green/Cu-Free" (Pd-PEPPSI-IPr)

Recommended for avoiding homocoupling or working in aqueous media.

  • Setup: Charge vial with Aryl Halide (1.0 equiv), Alkyne (1.1 equiv), and Pd-PEPPSI-IPr (1-2 mol%).[2]

  • Solvent/Base: Add Cs2CO3 (2.0 equiv) and 50% Aqueous Isopropanol (or pure water with surfactant).

  • Reaction: Stir vigorously at 60°C in air (PEPPSI is robust, though Argon is preferred for the alkyne's sake).

  • Workup: Extract with EtOAc. The catalyst remains in the aqueous phase or precipitates.

References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[3] Link

  • Organ, M. G., et al. (2006).[4] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Sonogashira Coupling.[4][5] Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Bruno, N. C., et al. (2013). Buchwald G3 Precatalysts: Rapid & Reliable Activation. Chemical Science, 4, 916-920. Link

  • Yi, C., & Hua, R. (2006).[6] Sonogashira Coupling of 2-Halopyridines with Terminal Alkynes.[1][3][7] The Journal of Organic Chemistry, 71(6), 2535–2537. Link

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Carbon Atoms. Angewandte Chemie International Edition, 42(2), 140–142. Link

Sources

A Spectroscopic Guide to Trimethylsilyl (TMS) Protection and Deprotection of Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the spectroscopic characteristics of pyridine before and after the introduction of a trimethylsilyl (TMS) protecting group. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between chemical structure and spectroscopic output, supported by experimental data and protocols.

Introduction: The Rationale for Pyridine Protection

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] In multi-step organic synthesis, the pyridine ring's nucleophilic nitrogen and its electron-deficient carbon framework present unique challenges. The nitrogen's basic lone pair can interfere with subsequent reactions, while the ring itself can be susceptible to undesired side reactions.[3]

Protecting groups are temporary modifications that mask a reactive functional group, allowing other transformations to occur selectively.[4] The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a widely used protecting agent characterized by its relative ease of installation, chemical inertness under many conditions, and clean removal.[5][6] While commonly used for protecting alcohols and amines, direct C-H silylation of aromatic rings is also a powerful synthetic tool for modifying reactivity and enabling subsequent functionalization.[7][8] This guide focuses on the direct silylation of the pyridine ring to provide a clear spectroscopic comparison.

Experimental Workflows: Synthesis and Deprotection

A self-validating protocol requires a clear methodology for both the forward (protection) and reverse (deprotection) reactions. Here, we outline the synthesis of 4-(trimethylsilyl)pyridine and its subsequent cleavage back to pyridine.

Workflow 1: Synthesis of 4-(Trimethylsilyl)pyridine

The direct C-H silylation of pyridine can be achieved through various methods. One common approach involves deprotonation followed by quenching with a silicon electrophile.

G cluster_0 Synthesis of 4-(Trimethylsilyl)pyridine Pyridine Pyridine Reagents 1. n-BuLi, THF, -78 °C 2. TMSCl Pyridine->Reagents Step 1 Workup Aqueous Workup & Purification Reagents->Workup Step 2 Product 4-(Trimethylsilyl)pyridine Workup->Product Isolation

Caption: Synthetic workflow for the silylation of pyridine.

Protocol: Synthesis of 4-(Trimethylsilyl)pyridine

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add pyridine (1.0 eq) to the cooled THF. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour.

  • Silylation: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield pure 4-(trimethylsilyl)pyridine.

Workflow 2: Deprotection of 4-(Trimethylsilyl)pyridine

The Si-C(aryl) bond is robust but can be cleaved using fluoride-based reagents, which exploit the exceptionally high strength of the silicon-fluoride bond.[9][10]

G cluster_1 Deprotection of 4-(Trimethylsilyl)pyridine TMS_Pyridine 4-(Trimethylsilyl)pyridine Reagents TBAF, THF, rt TMS_Pyridine->Reagents Step 1 Workup Aqueous Workup & Purification Reagents->Workup Step 2 Product Pyridine Workup->Product Isolation

Caption: Deprotection workflow to cleave the C-Si bond.

Protocol: Deprotection via Fluoride

  • Setup: Dissolve 4-(trimethylsilyl)pyridine (1.0 eq) in THF in a round-bottom flask at room temperature.

  • Cleavage: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting pyridine can be purified by distillation if necessary.

Spectroscopic Comparison: A Tale of Two Rings

The introduction of the TMS group at the C4 position significantly alters the electronic environment of the pyridine ring, leading to predictable and measurable changes in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most direct evidence of the electronic changes within the aromatic ring. The silicon in a TMS group is less electronegative than carbon, and silyl groups can act as weak σ-donors, influencing the shielding of nearby protons and carbons.

G cluster_0 Cause & Effect in NMR TMS TMS Group (σ-donor) e_density Increased Electron Density on Pyridine Ring TMS->e_density shielding Increased Magnetic Shielding e_density->shielding shift Upfield Shift (↓ δ) in ¹H and ¹³C Spectra shielding->shift

Caption: The electronic effect of the TMS group on NMR chemical shifts.

¹H NMR Analysis: In native pyridine, the nitrogen atom withdraws electron density, deshielding the α-protons (H2/H6) and γ-proton (H4) significantly compared to benzene.[1] Upon introduction of the TMS group at the C4 position, an upfield shift (to lower ppm values) is observed for the remaining ring protons, consistent with a net increase in electron density. The TMS protons themselves appear as a sharp singlet far upfield, typically around 0.2-0.3 ppm.[5]

¹³C NMR Analysis: A similar trend is observed in the ¹³C NMR spectrum. All carbon atoms in the pyridine ring experience increased shielding upon silylation, resulting in upfield shifts. The most pronounced shift is often seen at the ipso-carbon (C4), the direct site of attachment.

Table 1: Comparative NMR Data (¹H & ¹³C) in CDCl₃

CompoundProton / CarbonChemical Shift (δ, ppm)
Pyridine H-2, H-6 (α)~8.60[1]
H-4 (γ)~7.78[1]
H-3, H-5 (β)~7.40[1]
C-2, C-6 (α)~150.0[1]
C-4 (γ)~136.0[1]
C-3, C-5 (β)~124.0[1]
4-(TMS)-Pyridine H-2, H-6 (α)~8.55
H-3, H-5 (β)~7.25
Si(CH₃)₃~0.25
C-4 (ipso)~147.0
C-2, C-6 (α)~149.5
C-3, C-5 (β)~131.0
Si(CH₃)₃~ -1.0

Note: Values for 4-(TMS)-Pyridine are typical and may vary slightly based on specific literature sources.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The comparison reveals new bands corresponding to the TMS group and shifts in the pyridine ring's characteristic vibrations.

  • Pyridine: Shows characteristic aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N ring stretching vibrations between 1400-1600 cm⁻¹, and strong out-of-plane C-H bending bands between 700-900 cm⁻¹.[11][12]

  • TMS-Pyridine: The spectrum is dominated by new, strong absorptions from the TMS group. A prominent, sharp band appears around 1250 cm⁻¹ due to the symmetric C-H deformation of the Si-CH₃ groups. An additional strong band between 840-860 cm⁻¹ is characteristic of the Si-C stretch. The pyridine ring vibrations may shift slightly in frequency and intensity due to the electronic perturbation and the mass effect of the heavy silicon substituent.

Table 2: Key Comparative IR Absorptions (cm⁻¹)

VibrationPyridine4-(TMS)-PyridineRationale for Change
Aromatic C-H Stretch3020-3070[11]3010-3060Minor shifts due to electronic effects.
Ring C=C, C=N Stretch1580, 1480, 1435[11]1575, 1470, 1410Perturbation of ring vibrations by the TMS substituent.
Si-CH₃ Sym. BendN/A~1250 (Strong) Diagnostic for the TMS group.
Si-C StretchN/A~850 (Strong) Diagnostic for the TMS group.
C-H Out-of-Plane Bend700-900[11]Altered PatternThe substitution pattern changes, altering the out-of-plane bending modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions. Pyridine exhibits two main absorption bands: a strong π → π* transition and a much weaker, lower-energy n → π* transition originating from the nitrogen lone pair.[11][13]

  • Pyridine: Typically shows a π → π* band around 250-260 nm and a weak n → π* shoulder around 270 nm.[11][14]

  • TMS-Pyridine: The TMS group acts as an auxochrome. Its electron-donating character raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO gap for the π → π* transition, resulting in a bathochromic shift (a shift to longer wavelength). The n → π* transition is often obscured or may also shift slightly.

Table 3: Comparative UV-Vis Absorption Maxima (λₘₐₓ in Hexane)

CompoundTransitionλₘₐₓ (nm)Rationale for Change
Pyridine π → π~251[1]Baseline
n → π~270[1]Baseline
4-(TMS)-Pyridine π → π~265Bathochromic shift due to the electron-donating effect of the TMS group.
n → π~275Minor shift, often obscured by the stronger π → π* band.

Conclusion for the Practicing Scientist

The spectroscopic comparison of native and TMS-protected pyridine provides a clear illustration of fundamental chemical principles. The installation of a TMS group serves as a valuable synthetic strategy and induces predictable, quantifiable changes across all major spectroscopic techniques.

  • NMR: Provides the most definitive evidence of successful silylation, with the appearance of a high-field Si(CH₃)₃ singlet and characteristic upfield shifts of the aromatic signals.

  • IR: Confirms the presence of the TMS group through its strong, diagnostic Si-CH₃ and Si-C vibrational bands.

  • UV-Vis: Demonstrates the electronic perturbation of the aromatic system via a bathochromic shift of the π → π* transition.

By understanding these spectroscopic shifts and their underlying causes, researchers can confidently monitor protection and deprotection reactions, verify the structure of their intermediates, and make informed decisions in the complex landscape of multi-step synthesis.

References

  • Wikipedia. Trimethylsilyl group. [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

  • BIOSYNCE. (2023-12-11). Spectral Properties Of Pyridine. [Link]

  • Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

  • Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. [Link]

  • Wikipedia. Pyridine. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de L'Academie Polonaise des Sciences. [Link]

  • Gelest. Silyl Groups - Gelest Technical Library. [Link]

  • Polish Academy of Sciences. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de L'Academie Polonaise des Sciences. [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2023-03-16). 2.3: Effect of Non-bonding Electrons. [Link]

  • SpectraBase. Pyridine. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... [Link]

  • ResearchGate. FTIR spectrum for Pyridine. [Link]

  • ResearchGate. UV-spectrum of pyridine. [Link]

  • ACS Publications. Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. [Link]

  • RSC Publishing. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. [Link]

  • ACS Publications. Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. The Journal of Physical Chemistry. [Link]

  • ResearchGate. UV–vis spectra of pyridine with an initial concentration of 60 ppm and... [Link]

  • PMC. TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. [Link]

  • The Journal of Physical Chemistry. Correlations of the Infrared Spectra of Some Pyridines. [Link]

  • RSC Publishing. (2022-03-15). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. [Link]

  • ResearchGate. (2025-08-08). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • Reddit. (2023-05-03). Struggling with TMS deprotection for weeks. r/Chempros. [Link]

  • ResearchGate. (2022-03-01). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. [Link]

  • ACS Publications. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • University of Liverpool. Pyridines: properties, syntheses & reactivity. [Link]

  • ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • ResearchGate. (2025-10-16). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. [Link]

  • Wikipedia. Silylation. [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]

  • Chemistry Stack Exchange. (2021-05-06). Mechanism for removal of trimethylsilyl directly bonded to carbons. [Link]

  • Canadian Journal of Chemistry. A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. [Link]

  • ResearchGate. Deprotonative Silylation of Aromatic C−H Bonds Mediated by a Combination of Trifluoromethyltrialkylsilane and Fluoride. [Link]

  • CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • ResearchGate. Gas Chromatographic and Mass Spectrometric Characterization of Trimethylsilyl Derivatives of Some Terpene Alcohol Phenylpropenoids. [Link]

  • eScholarship.org. Selective Silylation of Aromatic and Aliphatic C–H Bonds By Caleb Karmel. [Link]

  • PMC. Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds. [Link]

  • NIH. A well-defined NHC–Ir(iii) catalyst for the silylation of aromatic C–H bonds. [Link]

  • PMC. (2019-07-30). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]

Sources

Beyond Palladium: The Earth-Abundant Revolution in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Process Development

Executive Summary: The Palladium Bottleneck

For decades, Palladium (Pd) has been the undisputed king of cross-coupling. However, the pharmaceutical industry faces a "Palladium Bottleneck" driven by three critical factors:

  • Supply Chain Volatility: Pd prices are subject to extreme geopolitical fluctuations.

  • Trace Metal Compliance: Strict ICH Q3D guidelines require expensive scavenging processes to remove Pd to <10 ppm in APIs.

  • Reactivity Gaps: Pd struggles with alkyl electrophiles (due to slow oxidative addition) and sterically hindered substrates.

This guide evaluates the three primary Earth-Abundant Metal (EAM) alternatives—Nickel (Ni) , Iron (Fe) , and Copper (Cu) . We move beyond academic curiosity to field-proven protocols that offer distinct mechanistic advantages over Pd.

Part 1: The Nickel Renaissance (The Direct Competitor)

Best For: Activation of Aryl Chlorides, Alkyl Halides, and Sterically Hindered Substrates.

Nickel is often termed "Palladium on steroids." While it shares the Group 10 electronic structure, its smaller atomic radius and accessibility of the Ni(I)/Ni(III) redox manifold allow it to perform oxidative additions that are thermodynamically impossible for Pd.

Mechanistic Advantage: The "Radical" Difference

Unlike Pd, which rigidly follows a two-electron pathway (0


 II), Ni often traverses single-electron radical pathways. This allows Ni to engage alkyl halides  without suffering from rapid 

-hydride elimination—the Achilles' heel of Pd-catalyzed alkyl coupling.
Visualization: The Nickel Catalytic Cycle

The following diagram illustrates the divergent pathways for Ni-catalyzed cross-coupling, highlighting the radical chain mechanism often operative with alkyl halides.

Ni_Cycle Ni0 Ni(0)Ln Active Species OxAdd Oxidative Addition (Ar-Cl or Alkyl-X) Ni0->OxAdd Radical_Gen SET / Radical Generation (Ni(I)/Ni(III)) Ni0->Radical_Gen Alkyl Halides NiII LNi(II)(Ar)X OxAdd->NiII TransMet Transmetallation (R-M) NiII->TransMet NiII_Complex LNi(II)(Ar)R TransMet->NiII_Complex RedElim Reductive Elimination (C-C Bond Formation) NiII_Complex->RedElim RedElim->Ni0 Product Release Alkyl_Rad Alkyl Radical (R•) Radical_Gen->Alkyl_Rad Alkyl_Rad->NiII_Complex Radical Rebound

Caption: Figure 1. Dual-mode reactivity of Nickel. Solid lines depict the classical 2e- cycle (Suzuki/Negishi); dashed lines indicate the radical pathway accessible for alkyl substrates.

Comparative Data: Ni vs. Pd in Aryl Chloride Activation

Aryl chlorides are significantly cheaper than bromides or iodides but are inert to standard Pd conditions.

FeaturePalladium (Pd)Nickel (Ni)Impact
Bond Dissociation Energy (C-Cl) High barrier to Oxidative AdditionLow barrier (smaller atomic radius)Ni activates Ar-Cl at lower temps.
Cost (Metal Precursor) High (

$)
Low ($)>100x cost reduction.

-Hydride Elimination
Fast (Problematic for alkyls)SlowNi enables sp3-sp3 coupling.
Air Sensitivity Generally StableSensitive (Requires specific ligands)Ni requires glovebox or encapsulation (e.g., paraffin).

Part 2: Iron Catalysis (The Sustainable Frontier)

Best For: Grignard Couplings (Kumada), C-H Activation, and "Green" Marketing.

Iron is the ultimate sustainable metal. However, its mechanism is notoriously complex, often involving "cocktails" of Fe(-II), Fe(I), and Fe(III) species.

The "NMP Effect"

Standard ferric salts (FeCl3) are often inactive. The addition of N-methylpyrrolidone (NMP) or TMEDA is critical. These additives act as non-innocent ligands, stabilizing the active low-valent iron species and preventing aggregation into inactive iron black.

Validated Protocol: Fe-Catalyzed Kumada Coupling

Context: This protocol replaces Pd-Negishi couplings for connecting aryl Grignards to alkyl halides.

Protocol:

  • Catalyst Prep: In a dry Schlenk flask, dissolve Fe(acac)3 (5 mol%) and TMEDA (10 mol%) in dry THF.

  • Substrate: Add the alkyl halide (1.0 equiv) and cool to 0°C.

  • Addition: Dropwise add the Aryl-MgBr (1.2 equiv) over 15 minutes. Critical: Slow addition prevents homocoupling of the Grignard reagent.

  • Quench: Stir for 30 min at 0°C, then quench with 1M HCl.

Why it works: The TMEDA ligand accelerates the reduction of Fe(III) to the active catalytic species while sterically protecting the iron center from rapid decomposition.

Part 3: Copper (The Heteroatom Expert)

Best For: C-N, C-O, and C-S Bond Formation (Modern Ullmann).

While Pd (Buchwald-Hartwig) dominates C-N coupling, modern Copper catalysis has evolved beyond the harsh "Ullmann" conditions (200°C, copper bronze).

Modern Ligand Systems

The use of diamine (e.g., DMEDA) or oxime ligands allows Cu-catalyzed amination to proceed at 40–80°C.

Key Advantage: Copper has a unique affinity for nitrogen and oxygen nucleophiles, often providing orthogonal chemoselectivity to Pd. For example, Cu will preferentially couple an amine in the presence of a boronic acid, whereas Pd would couple the boronic acid (Suzuki).

Part 4: Decision Matrix & Performance Guide

Use this logic tree to select the optimal catalyst for your transformation.

Decision_Tree Start Select Electrophile Ar_Cl Aryl Chloride Start->Ar_Cl Ar_Br Aryl Bromide/Iodide Start->Ar_Br Alkyl_X Alkyl Halide Start->Alkyl_X Ni_Cat Nickel (Ni) (Suzuki/Negishi) Ar_Cl->Ni_Cat Cost/Activity Check_Nuc Nucleophile Type? Ar_Br->Check_Nuc Check Nucleophile Fe_Cat Iron (Fe) (Sustainable) Alkyl_X->Fe_Cat Grignard (Kumada) Ni_Cat2 Nickel (Ni) (Radical Path) Alkyl_X->Ni_Cat2 Boronic/Zinc Pd_Cat Palladium (Pd) (Standard) Check_Nuc->Pd_Cat Boronic Acid (Suzuki) Cu_Cat Copper (Cu) (Modern Ullmann) Check_Nuc->Cu_Cat Amine/Amide (C-N)

Caption: Figure 2.[1] Catalyst selection logic based on electrophile stability and nucleophile type.

Performance Comparison Table
MetricPalladium (Pd)Nickel (Ni)Iron (Fe)Copper (Cu)
Cost (approx.) $50,000/kg$20/kg<$1/kg$10/kg
Toxicity (PDE Limit) Strict (10 ppm)Moderate (Sensitizer)Low (Class 3)Moderate
Reaction Temp 60–120°C25–100°C0–60°C40–140°C
Key Limitation Cost & AlkylsAir SensitivityNarrow ScopeHigh Catalyst Loading

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Nickel-Catalyzed Suzuki Coupling of Aryl Chlorides

Adapted from recent green solvent methodologies (Lipshutz et al.).

Objective: Coupling of 4-chlorotoluene with phenylboronic acid. Safety: Ni(II) is a suspected carcinogen. Handle powders in a fume hood.

  • Charge: To a vial, add NiCl2(PCy3)2 (5 mol%, 14 mg) and K3PO4 (3.0 equiv, 318 mg).

  • Solvent: Add t-Amyl Alcohol (2.0 mL). Note: This "green" solvent separates easily from water during workup.

  • Substrates: Add 4-chlorotoluene (0.5 mmol) and phenylboronic acid (0.75 mmol).

  • Reaction: Cap and stir at 100°C for 12 hours.

  • Validation: The reaction mixture should turn from yellow/orange to a dark suspension. If the solution remains clear yellow, the catalyst has not activated (check O2 exclusion).

  • Workup: Dilute with EtOAc, wash with water. The product remains in the organic phase.

Protocol B: Copper-Catalyzed C-N Coupling (Mild Conditions)

Adapted from Ma et al. and Buchwald variants.

Objective: Amination of Aryl Iodide with a secondary amine.

  • Catalyst: CuI (5 mol%) and L-Proline (10 mol%) or 2-acetylcyclohexanone (10 mol%).

  • Base: K2CO3 (2.0 equiv).

  • Solvent: DMSO (Polar aprotic solvents are essential for Cu-catalysis to solubilize the inorganic base).

  • Conditions: Heat at 60–80°C. Note: Older Ullmann reactions required 150°C; the ligand allows milder temps.

  • Color Change: Reaction typically progresses from a light green suspension to a dark blue/brown solution upon completion.

References

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509, 299–309. Link

  • Lipshutz, B. H., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent. Journal of Chemical Education, 91(9), 1472–1475. Link

  • Fürstner, A. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes to Make This Base Metal a Viable Competitor to Palladium and Copper. ACS Central Science, 2(11), 778–789. Link

  • Bariwal, J., & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42, 9283-9303. Link

  • Hayler, J. D., Leahy, D. K., & Simmons, E. M. (2019). A Pharmaceutical Industry Perspective on Sustainable Metal Catalysis. Organometallics, 38(1), 36–46.[2] Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-[(Trimethylsilyl)ethynyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of our laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[(trimethylsilyl)ethynyl]pyridine, a compound that combines the chemical characteristics of a pyridine ring and an organosilicon functional group. By understanding the underlying chemical principles, we can ensure that its disposal is handled responsibly and in accordance with regulatory standards.

Hazard Assessment: Understanding the Risks

  • Pyridine Moiety : Pyridine and its derivatives are typically flammable liquids with a strong, unpleasant odor.[1] They are generally considered harmful if swallowed, inhaled, or in contact with skin.[2] Pyridine itself is a weak base and can react violently with strong oxidants and acids.[1] Prolonged exposure may lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[1]

  • Organosilicon Moiety : Organosilicon compounds, as a class, have varying degrees of toxicity. The trimethylsilyl group, in this case, is attached to an ethynyl linker. While many organosilanes are relatively stable, they should be handled with care.[3]

Given these characteristics, this compound should be treated as a hazardous substance. All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]

Personal Protective Equipment (PPE): The First Line of Defense

Appropriate personal protective equipment is non-negotiable when handling this compound and its waste. The following PPE must be worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the chemical or its solutions, which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., butyl rubber or laminate). Nitrile gloves may offer limited short-term protection.Prevents skin contact, as pyridine derivatives can be absorbed through the skin and may cause irritation or systemic toxicity. Always consult the glove manufacturer's compatibility chart.
Body Protection A fully buttoned, long-sleeved lab coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection May be required if working outside of a fume hood or if there is a risk of generating aerosols or vapors.The unpleasant odor of pyridine is a good indicator of its presence, but respiratory protection (e.g., a respirator with an organic vapor cartridge) may be necessary to prevent inhalation, which can cause irritation and systemic effects.[1]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Waste containing this compound must be collected and managed as hazardous waste.

Waste Container Selection and Labeling
  • Container Compatibility : Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass bottles with secure, tight-fitting caps are generally suitable. Avoid using metal containers if there is a potential for reaction.

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentrations of each component.

    • The primary hazards (e.g., "Flammable," "Toxic," "Irritant").

    • The date the waste was first added to the container.

Segregation from Incompatibles

It is crucial to store waste containing this compound away from incompatible materials to prevent dangerous reactions. Key incompatibilities to consider are:

  • Strong Oxidizing Agents : Can lead to violent reactions and fire.

  • Strong Acids : Pyridine is a weak base and will react, potentially exothermically, with strong acids.[1]

  • Other Reactive Chemicals : Avoid mixing with other waste streams unless their compatibility is known.

Disposal Procedures: A Step-by-Step Guide

The recommended disposal route for this compound is through a licensed hazardous waste disposal company. The primary method of disposal for pyridine and many organic compounds is incineration at high temperatures in a permitted hazardous waste incinerator.[3]

The following workflow outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound waste.

For Unused or Excess Pure Chemical
  • Do Not Attempt to Neutralize : Given its complex nature, do not attempt to chemically neutralize the pure compound in the laboratory.

  • Original Container : If possible, dispose of the chemical in its original, clearly labeled container.

  • Hazardous Waste Stream : This should be treated as a hazardous waste and collected by your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal service.

For Solutions Containing the Compound
  • Aqueous Solutions : Collect aqueous waste containing this compound in a dedicated, labeled hazardous waste container. Do not pour down the drain.

  • Organic Solutions : Collect organic solutions in a separate, labeled hazardous waste container. Be mindful of the solvent's own hazards (e.g., flammability).

For Contaminated Labware and Materials
  • Solid Waste : Items such as contaminated gloves, paper towels, and silica gel should be collected in a designated solid hazardous waste container.[4]

  • Glassware : Glassware should be decontaminated before being washed. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is a common practice. The rinsate must be collected as hazardous waste.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Small Spills (within a fume hood)
  • Alert Personnel : Inform others in the immediate area.

  • Containment : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[4] Collect all decontamination materials as hazardous waste.

Large Spills (outside a fume hood)
  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your institution's EHS or emergency response team.

  • Restrict Access : Prevent entry to the affected area.

  • Ventilate : If it is safe to do so, increase ventilation to the area.

Decontamination of Surfaces and Equipment

For routine decontamination of surfaces and equipment that have come into contact with this compound, a multi-step process is recommended:

  • Initial Wipe : Wipe surfaces with a cloth or paper towel dampened with a solvent like ethanol to remove the bulk of the residue. This material must be disposed of as hazardous waste.

  • Wash : Wash the surfaces with soap and water.

  • Final Rinse : Rinse with water.

Regulatory Compliance

All waste disposal activities must comply with local, state, and federal regulations. In the United States, hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to properly identify and manage hazardous waste from "cradle to grave."

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks - OSTI.gov. (n.d.). Retrieved from [Link]

  • Safety data sheet: Pyridine. (2021, March 31). Carl ROTH. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • How to get rid of pyridine smell from your laboratory cabinet? (2017, December 12). ResearchGate. Retrieved from [Link]

  • Trimethylsilylacetylene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Production, Import, Use, and Disposal. (n.d.). In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyridine: incident management. (2020, November 25). GOV.UK. Retrieved from [Link]

  • Standard Operating Procedure: Pyridine. (n.d.). University of Washington. Retrieved from [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube. Retrieved from [Link]

  • Pyridine. (n.d.). In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. (2015, January). ResearchGate. Retrieved from [Link]

  • Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. (2023, April 7). MDPI. Retrieved from [Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2022, August 9). Medium. Retrieved from [Link]

  • Preparation of Pyridines, Part 1: By Cyclocondensation. (2022, December 24). YouTube. Retrieved from [Link]

  • EAS Reactions of Pyridine Explained. (n.d.). Pearson+. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-[(Trimethylsilyl)ethynyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 86538-01-2 Formula: C₁₀H₁₃NSi Role: Critical intermediate for molecular wires, Sonogashira cross-coupling, and pharmaceutical synthesis.

Part 1: Executive Summary & Risk Context

The "Why" Behind the Protocol

As researchers, we often treat silyl-protected alkynes as benign intermediates. This is a safety blind spot. While 4-[(Trimethylsilyl)ethynyl]pyridine is stabilized by the trimethylsilyl (TMS) group, it retains the toxicological core of pyridine .

The Senior Scientist's Perspective: The danger here is not just immediate irritation; it is transdermal transport .

  • The Pyridine Vector: Pyridine moieties are notorious for rapid skin absorption.

  • The Lipophilic Trojan Horse: The TMS-alkyne tail significantly increases the lipophilicity of the molecule compared to simple pyridine. This allows the compound to penetrate the stratum corneum (outer skin layer) more efficiently, potentially carrying the toxic pyridine core into the bloodstream.

Therefore, our PPE strategy focuses on permeation resistance and aerosol containment .

Part 2: The PPE Matrix

Do not rely on generic "lab safety" rules. Use this matrix specifically calibrated for pyridine derivatives.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Certified Fume Hood (Face velocity: 80–100 fpm)Primary Barrier. Pyridine derivatives have low odor thresholds but cause olfactory fatigue. You cannot rely on smell to detect exposure. All weighing and solvation must occur here.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Pyridine bases can cause severe corneal damage and permanent opacity upon direct contact. Goggles provide a seal against vapors and splashes.
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) OR Laminate (Silver Shield)Solvent Effect. While solid handling allows nitrile, once dissolved (e.g., in THF or DMF), the solvent may degrade nitrile. See Protocol below for "Red Zone" handling.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron Standard lab coats are porous. If handling >5g or liquid solutions, add a chemically resistant apron (Tyvek or rubber) to prevent soak-through.
Part 3: Operational Protocols (Step-by-Step)
Phase A: Pre-Handling Inspection
  • Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.

  • Static Control: This solid is often fluffy and prone to static charge. Use an antistatic gun or wipe on the balance draft shield to prevent the powder from "jumping" onto your cuffs.

Phase B: The "Double-Glove" Workflow

For handling the neat solid:

  • Don inner nitrile gloves (bright color preferred, e.g., orange/purple).

  • Don outer nitrile gloves (standard blue).

  • Indicator Rule: If the outer glove rips or you see a stain on the inner glove, STOP . Eject both layers, wash hands, and re-glove.

For Reaction Mixtures (The "Red Zone"): If the compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) :

  • Nitrile degrades rapidly in these solvents, carrying the pyridine derivative to your skin.

  • Directive: If your hands will be submerged or in high-splash risk, wear Silver Shield (Laminate) gloves. They offer >4 hours breakthrough time for pyridine/chlorinated solvents, whereas nitrile offers <10 minutes.

Phase C: Visualization of Safety Logic

SafetyProtocol Start Start: Handling 4-TMS-ethynylpyridine StateCheck Check Physical State Start->StateCheck Solid Solid Reagent StateCheck->Solid Powder Solution Dissolved (Reaction Mix) StateCheck->Solution Liquid PPE_Std PPE: Double Nitrile Gloves + Goggles Solid->PPE_Std SolventCheck Check Solvent Type Solution->SolventCheck Weighing Weighing in Fume Hood (Static Risk) Action Perform Synthesis Weighing->Action SolventCheck->PPE_Std Water/Alcohol PPE_High PPE: Silver Shield/Laminate Gloves + Apron SolventCheck->PPE_High DCM/THF/DMF PPE_Std->Weighing PPE_High->Action Disposal Disposal: Halogenated Waste (Do NOT Drain) Action->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to Laminate gloves when aggressive solvents are present.

Part 4: Emergency Response & Disposal
Scenario 1: Skin Exposure

Mechanism: The lipophilic TMS group facilitates entry.

  • Immediate Action: Remove contaminated clothing/gloves immediately.[1] Do not peel gloves off by grabbing the exterior; use the "beak" method (pinch inside wrist) to avoid touching the outer surface.

  • Wash: Rinse with soap and copious water for 15 minutes .

  • Contraindication: Do NOT use ethanol or acetone to wash the skin. These solvents will dissolve the compound and drive it deeper into the dermal layers.

Scenario 2: Spills
  • Solid Spill: Do not sweep dry (creates dust). Cover with a wet paper towel (water/detergent), then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers.

Disposal Strategy (Cradle-to-Grave)

This compound is toxic to aquatic life (typical of pyridine derivatives).[2]

  • Stream: Segregate into Organic Waste .

  • Halogen Rule: If dissolved in DCM/Chloroform, use the Halogenated waste stream. If in Ethyl Acetate/Hexanes, use Non-Halogenated .

  • Quenching: If the material contains residual active reagents (e.g., from a deprotection step using Fluoride), ensure the mixture is quenched and pH-neutralized before capping the waste container to prevent pressure buildup.

Part 5: Scientific Integrity & References

Mechanistic Note on Stability: While handling, be aware that the C(sp)-Si bond is susceptible to cleavage by strong bases or fluoride ions (e.g., TBAF). Inadvertent contact with base baths will release the terminal alkyne (4-ethynylpyridine), which is significantly more volatile and reactive.

References:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2784469, this compound. Retrieved from [Link]

    • Source for GHS Hazard Statements (H315, H319, H335) and chemical structure.

    • Source for nitrile vs. laminate glove breakthrough times regarding pyridine and organic solvents.

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link]

    • Source for systemic toxicity risks of pyridine derivatives and eye injury potential.

  • Gelest, Inc. Silanes as Protecting Groups for Terminal Alkynes. Retrieved from [Link]

    • Source for stability data of the TMS-alkyne bond and protiodesilylation risks.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.